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Foundational

An In-depth Technical Guide to (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester: Structure, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, a heterocyclic compound of significant interest within medicinal chemistry. While specific experimental data for this precise molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and the broader class of 2-aminobenzothiazole derivatives to elucidate its chemical structure, predict its physicochemical properties, and explore its potential biological activities. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents, offering insights into the synthesis, characterization, and potential applications of this and similar molecular scaffolds.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry. This scaffold is a key constituent in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The versatility of the benzothiazole ring system, which allows for substitution at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents with tailored activities.[3][4] The introduction of a carbamic acid ethyl ester group at the 2-position and a methyl group at the 6-position of the benzothiazole nucleus is anticipated to modulate the molecule's electronic and steric properties, thereby influencing its biological profile.

Chemical Structure and Core Properties

While a specific CAS number for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester has not been identified in the reviewed literature, its fundamental properties can be predicted based on its constituent parts.

Molecular Structure and Identification
  • Systematic Name: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

  • Molecular Formula: C₁₁H₁₂N₂O₂S

  • Molecular Weight: 236.29 g/mol

The structure consists of a 6-methyl-substituted benzothiazole ring system, with an ethyl carbamate group attached to the C2 position of the thiazole ring.

Table 1: Predicted Physicochemical Properties of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

PropertyPredicted Value/RangeRationale/Comparison
Physical State SolidMost benzothiazole derivatives are solids at room temperature.
Melting Point Not available (likely >150°C)Related benzothiazole carbamates exhibit melting points in this range.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, ethanol)The aromatic and heterocyclic nature suggests limited aqueous solubility, while the organic functional groups favor solubility in organic solvents.
pKa Not availableThe basicity of the nitrogen atoms is influenced by their involvement in the aromatic system and the electron-withdrawing nature of the carbamate group.

Synthesis and Characterization

A definitive, published synthesis protocol for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester was not found. However, a plausible synthetic route can be devised based on established methods for the synthesis of related 2-aminobenzothiazole derivatives and their subsequent conversion to carbamates.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent. This can be adapted for the synthesis of the precursor, 2-amino-6-methylbenzothiazole.

G cluster_0 Step 1: Synthesis of 2-Amino-6-methylbenzothiazole cluster_1 Step 2: Formation of the Ethyl Carbamate 4-methylaniline 4-Methylaniline (p-toluidine) Intermediate Intermediate 4-methylaniline->Intermediate + KSCN KSCN Potassium Thiocyanate (KSCN) Br2 Bromine (Br2) in Acetic Acid 2-amino-6-methylbenzothiazole 2-Amino-6-methylbenzothiazole 2-amino-6-methylbenzothiazole_2 2-Amino-6-methylbenzothiazole Intermediate->2-amino-6-methylbenzothiazole + Br2 / Acetic Acid Target_Compound (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester 2-amino-6-methylbenzothiazole_2->Target_Compound + Ethyl Chloroformate / Base Ethyl_chloroformate Ethyl Chloroformate Base Base (e.g., Pyridine)

Figure 1: Proposed two-step synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted.

  • ¹H NMR: Signals corresponding to the aromatic protons on the benzothiazole ring, a singlet for the methyl group protons, a quartet and a triplet for the ethyl group protons of the carbamate, and a broad singlet for the NH proton.

  • ¹³C NMR: Resonances for the aromatic carbons of the benzothiazole ring, the methyl carbon, the carbons of the ethyl group, and the carbonyl carbon of the carbamate.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carbamate, and C=N stretching of the thiazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (236.29 m/z).

Potential Biological Activities and Therapeutic Applications

The biological profile of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester can be inferred from the extensive research on related benzothiazole derivatives. The presence of the 6-methyl group and the 2-ethyl carbamate moiety are expected to influence its activity.

Anticancer Activity

2-Aminobenzothiazole derivatives have demonstrated significant potential as anticancer agents.[5][6][7][8][9] Their mechanisms of action are often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5] Studies on various substituted 2-aminobenzothiazoles have shown that the nature and position of the substituent on the benzothiazole ring can significantly impact cytotoxicity.[8] The introduction of a carbamate group at the 2-position has been explored in the development of antiproliferative agents.[8]

cluster_0 Potential Anticancer Mechanisms Benzothiazole_Derivative (6-Methyl-benzothiazol-2-yl)- carbamic acid ethyl ester Kinase_Inhibition Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR) Benzothiazole_Derivative->Kinase_Inhibition Inhibits Apoptosis_Induction Induction of Apoptosis Benzothiazole_Derivative->Apoptosis_Induction Induces Cell_Cycle_Arrest Cell Cycle Arrest Benzothiazole_Derivative->Cell_Cycle_Arrest Induces Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Figure 3: Workflow for the in vitro MTT assay for anticancer activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain to be tested.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester represents a promising, yet underexplored, molecule within the vast landscape of benzothiazole chemistry. Based on the extensive body of research on analogous compounds, it is plausible to predict that this molecule may exhibit significant biological activities, particularly in the areas of oncology, infectious diseases, and neuroprotection. The lack of specific experimental data underscores the need for further investigation into its synthesis, characterization, and pharmacological evaluation. The protocols and insights provided in this guide offer a foundational framework for researchers to embark on such studies, which could ultimately contribute to the development of novel and effective therapeutic agents.

References

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 123-134.
  • Vomero, S., et al. (2010). Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives of 2-amino(6-trifluoromethoxy)benzothiazole as neuroprotective agents potentially useful in brain diseases. Journal of Medicinal Chemistry, 53(2), 734-744.
  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2021). European Journal of Medicinal Chemistry, 213, 113175.
  • Synthesis and Antimicrobial Activity of Some Benzothiazole Derivatives. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2022). Journal of Molecular Structure, 1264, 133245.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry, 238, 114482.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2097.
  • Examples of anticancer agents containing 2-aminobenzothiazole - ResearchGate. (n.d.). Retrieved March 28, 2026, from [Link]

  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl). (2023).
  • Benzothiazole carbamates and amides as antiproliferative species. (2018). European Journal of Medicinal Chemistry, 158, 544-558.
  • Synthesis and Antimicrobial Activity of Some Benzothiazole Derivatives. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853.
  • US9029553B2 - 2-anilino nicotinyl linked 2-amino benzothiazole conjugates and process for the preparation thereof - Google Patents. (n.d.).
  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences, 28(5), 2086-2094.

Sources

Exploratory

physicochemical profiling of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

An In-depth Technical Guide to the Physicochemical Profiling of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester Abstract The journey of a small molecule from a promising hit to a viable drug candidate is criticall...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Profiling of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Abstract

The journey of a small molecule from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME), ultimately defining its therapeutic potential and safety profile. This guide provides a comprehensive framework for the in-depth , a compound built upon the medicinally significant benzothiazole scaffold. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causal links between experimental choices and the quality of data generated. We will explore the core assays—solubility, lipophilicity, ionization, and stability—through the lens of field-proven insights, providing detailed methodologies, data interpretation frameworks, and visual workflows. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust, self-validating characterization cascade that accelerates lead optimization and de-risks preclinical development.

Introduction: The "Why" Behind the Profile

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system is a cornerstone of heterocyclic chemistry, renowned for its wide spectrum of pharmacological activities.[1][2][3] Its rigid, bicyclic structure and extended π-system allow for diverse interactions with biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4] The inherent versatility of the benzothiazole scaffold makes it a frequent starting point in drug discovery campaigns, underscoring the need for a thorough understanding of how substituents modulate its properties.

Spotlight on (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

The subject of this guide, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, combines the benzothiazole core with key functional groups that will dictate its behavior.

  • Structure:

    (Image generated for illustrative purposes)

  • Key Features:

    • 6-Methyl Group: A small, lipophilic substituent that can influence metabolic stability and binding interactions.

    • 2-Carbamate Linkage: This group introduces hydrogen bond donor (N-H) and acceptor (C=O) sites, which are critical for solubility and target binding. The ethyl ester portion may be susceptible to hydrolysis by esterase enzymes in vivo.

The Imperative of Physicochemical Profiling

Early and accurate physicochemical profiling is a cornerstone of modern drug discovery, serving as a critical filter to eliminate compounds with undesirable properties.[5][6][7] A molecule's success is not determined by potency alone; its ability to reach the target site in sufficient concentration for a required duration is governed by properties such as solubility, permeability, and stability.[6] Investing in this characterization early reduces late-stage attrition, saving significant time and resources.[8]

Foundational Characterization: Establishing a Baseline

Before delving into ADME-related properties, the identity, purity, and solid-state characteristics of the compound must be unequivocally established. This ensures that all subsequent measurements are performed on a well-defined and consistent batch of material.

Identity and Purity Confirmation

A suite of standard analytical techniques should be employed to confirm the structure and assess the purity of the synthesized compound.

  • Methodology: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is used to determine purity (typically aiming for >95%). Mass Spectrometry (MS) confirms the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) validates the chemical structure.

Thermal Analysis and Solid-State Properties

The energy required to break a compound's crystal lattice structure is a primary determinant of its solubility.[10] Differential Scanning Calorimetry (DSC) provides insight into this property.

  • Methodology: A small sample of the compound is heated at a constant rate, and the heat flow is measured relative to a reference. The resulting thermogram reveals the melting point (Tₘ) and the enthalpy of fusion (ΔHբᵤₛ).

  • Data Interpretation: A sharp, high-melting-point peak suggests a stable, well-ordered crystal lattice that will likely require more energy to dissolve, potentially indicating lower solubility.[11]

Core Physicochemical Assays for Drug Development

The following sections detail the critical experimental protocols, the rationale behind their design, and how the resulting data informs drug development decisions.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property, as a compound must be in solution to be absorbed and exert its therapeutic effect.[8][11][12] Poor solubility can cripple in vitro assays and present significant formulation challenges.[5]

The gold-standard thermodynamic solubility assay measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[10][13]

  • Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

  • Dispensing: Add an excess amount of solid (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester to a glass vial (e.g., 1 mg). The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Add a precise volume of PBS (e.g., 1 mL) to the vial. Seal the vial and place it on an orbital shaker in a temperature-controlled environment (37 °C) for 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.[13]

  • Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all solid particles.

  • Quantification: Dilute the filtered supernatant into a suitable solvent (e.g., acetonitrile/water) and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

ParameterValueInterpretation
Method Thermodynamic Shake-FlaskGold-standard measurement.
Medium Phosphate-Buffered Saline (PBS), pH 7.4Physiologically relevant buffer.
Temperature 37 °CMimics body temperature.
Solubility 15 µg/mLLow solubility, may pose absorption challenges.

(Illustrative Data)

Lipophilicity: Balancing Permeability and "Off-Target" Effects

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability, plasma protein binding, and metabolism.[5][14][] It is typically measured as the partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).[][16]

This method directly measures the partitioning of the compound between n-octanol (a surrogate for biological membranes) and an aqueous buffer.[][17]

  • Phase Preparation: Prepare n-octanol and PBS (pH 7.4). Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This step is critical for thermodynamic accuracy.

  • Compound Dosing: Prepare a stock solution of the compound in the aqueous phase (or DMSO if necessary, keeping the final concentration below 1%).

  • Partitioning: Add equal volumes of the pre-saturated n-octanol and the compound-containing PBS to a glass vial.

  • Equilibration: Seal the vial and shake vigorously for 1-2 hours to facilitate partitioning, followed by a 24-hour rest period to ensure complete phase separation.

  • Sampling: Carefully sample both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

LogD_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol & PBS e1 Dose Compound into Aqueous Phase e2 Mix Phases (1:1 ratio) e1->e2 e3 Shake & Equilibrate (24h) e2->e3 e4 Sample Both Phases e3->e4 a1 Quantify Concentration (HPLC-UV) e4->a1 a2 Calculate LogD a1->a2

Workflow for experimental LogD determination.
ParameterValueInterpretation
Method Shake-FlaskDirect measurement of partitioning.
pH 7.4Physiological pH.
LogD₇.₄ 3.2Moderately lipophilic; likely good permeability but may have some off-target liabilities.

(Illustrative Data)

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The pKa is the pH at which a compound is 50% ionized.[18] It is a fundamental property that dictates how a molecule's charge, and therefore its solubility and permeability, will change as it moves through the varying pH environments of the body (e.g., stomach vs. intestine).[19] The carbamate N-H in our target compound is weakly acidic, while the benzothiazole nitrogen is weakly basic.

This method is ideal for chromophoric compounds and relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as its ionization state changes.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Create a stock solution of the compound in a co-solvent like methanol.

  • Spectral Acquisition: Add a small, constant amount of the stock solution to each buffer. Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each pH buffer.

  • Data Analysis: Plot absorbance at specific wavelengths (where the change between ionized and neutral forms is maximal) against pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa value(s).

  • Causality: This method is highly sensitive and requires only a small amount of compound. The choice of wavelengths for analysis is critical; they must correspond to significant spectral shifts upon ionization to ensure an accurate inflection point and a reliable pKa calculation.

ParameterValue (Predicted)Putative Functional GroupImplication at pH 7.4
Method UV-Metric TitrationN/AN/A
Acidic pKa ~9.5Carbamate N-HPredominantly neutral.
Basic pKa ~2.0Benzothiazole NitrogenPredominantly neutral.

(Illustrative Data based on similar structures)

Chemical Stability: Ensuring Compound Integrity

Chemical stability determines a compound's shelf-life and its potential to degrade into other, potentially toxic, species.[20][21] Stability testing under various conditions is essential for ensuring data quality in assays and for formulation development.

This assay evaluates the compound's stability across a range of pH values, which is particularly relevant for assessing stability in the gastrointestinal tract and in potential formulations.

  • Buffer Preparation: Prepare buffers at pH 2.0 (gastric), pH 7.4 (physiological), and pH 9.0 (basic).

  • Incubation: Add the compound (from a concentrated stock) to each buffer to a final concentration of ~10 µM. Incubate samples at a controlled temperature (e.g., 37 °C).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Reaction Quenching: Immediately quench any degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze all samples by HPLC-UV, measuring the peak area of the parent compound.

  • Data Processing: Plot the percentage of the parent compound remaining versus time. From this, the half-life (t₁/₂) at each pH can be calculated.

ConditionHalf-life (t₁/₂)Interpretation
pH 2.0 Buffer, 37°C > 24 hoursStable in acidic conditions.
pH 7.4 Buffer, 37°C > 24 hoursStable at physiological pH.
pH 9.0 Buffer, 37°C 18 hoursPotential for base-catalyzed hydrolysis of the ester/carbamate.

(Illustrative Data)

Integrated Profile: Connecting Properties to Preclinical Potential

The true power of physicochemical profiling lies in synthesizing the individual data points into a holistic understanding of the molecule's potential behavior.

Summary of Physicochemical Properties
PropertyMethodResultImplication for Drug Development
Aqueous Solubility Shake-Flask (pH 7.4)15 µg/mLLow. May require formulation enhancement for oral delivery.
Lipophilicity Shake-Flask (pH 7.4)LogD = 3.2Good. Suggests favorable membrane permeability.
Ionization UV-MetricpKa (acidic) ~9.5; pKa (basic) ~2.0Essentially neutral at physiological pH; solubility will not vary significantly in the intestine.
Chemical Stability pH HydrolysisStable at pH 2.0 and 7.4Good stability under physiological conditions. No major liabilities for storage or in vivo transit.
Interplay of Properties and Impact on ADME

The measured properties are not independent; they collectively influence the ADME profile. For instance, the compound's low basic pKa and high acidic pKa mean it will be neutral throughout the GI tract. This simplifies predictions, as its low solubility will be the primary limiting factor for absorption, rather than pH-dependent changes. Its favorable LogD suggests that what little compound does dissolve will likely permeate the gut wall effectively.

ADME_Impact Sol Solubility (15 µg/mL) Abs Absorption Sol->Abs Limiting Factor Form Formulation Sol->Form Challenging LogD Lipophilicity (LogD = 3.2) Dist Distribution LogD->Dist Broad Perm Permeability LogD->Perm Favorable pKa pKa (Neutral at pH 7.4) pKa->Sol pH Independent pKa->Abs Consistent Stab Stability (High) Stab->Form Favorable

Impact of physicochemical properties on ADME.

Conclusion and Forward Look

The comprehensive physicochemical profile of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester reveals a molecule with a promising balance of properties, albeit with a significant challenge in its low aqueous solubility. Its high lipophilicity and stability are favorable characteristics for a drug candidate. The key takeaway for the project team is to focus medicinal chemistry efforts on improving solubility without compromising the favorable LogD. This could involve introducing polar functional groups or exploring formulation strategies like amorphous solid dispersions. This data-driven approach, grounded in robust experimental work, provides a clear and logical path forward for the optimization of this promising compound, embodying the principles of modern, efficient drug discovery.

References

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  • Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]

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Foundational

Foreword: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

An In-depth Technical Guide on the Preliminary Biological Activity of Benzothiazolyl Carbamic Acid Ethyl Esters The benzothiazole nucleus, a bicyclic system formed by the fusion of benzene and thiazole rings, represents...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Preliminary Biological Activity of Benzothiazolyl Carbamic Acid Ethyl Esters

The benzothiazole nucleus, a bicyclic system formed by the fusion of benzene and thiazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a "privileged scaffold" capable of binding to a wide array of biological targets.[2][3] Derivatives of this versatile core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5][6] This guide focuses on a specific, yet underexplored, class of derivatives: benzothiazolyl carbamic acid ethyl esters. By introducing the ethyl carbamate moiety, we aim to modulate the physicochemical properties of the parent benzothiazole, potentially enhancing its bioavailability, target engagement, and therapeutic index. This document serves as a technical primer for researchers, outlining a strategic approach to the synthesis and preliminary biological evaluation of these promising compounds.

Rationale and Synthetic Strategy

The addition of a carbamate group can significantly alter a molecule's lipophilicity and hydrogen bonding potential, which are critical parameters for cell permeability and target interaction. The ethyl ester provides a stable, yet potentially metabolically labile, handle that can influence pharmacokinetics.

Proposed Synthetic Workflow

Our synthetic approach is predicated on established, high-yield chemical transformations. The primary route involves the reaction of a hydroxy-substituted benzothiazole precursor with ethyl isocyanate. This method is reliable and allows for the generation of a diverse library of compounds by varying the substitution pattern on the initial benzothiazole ring.

G purify purify nmr nmr purify->nmr ms ms screen screen ms->screen start start reagent reagent

Experimental Protocol: General Procedure for Carbamate Synthesis

This protocol is adapted from established methods for the synthesis of phenolic carbamates and serves as a robust starting point for producing the target compounds.[7][8]

Materials:

  • Appropriately substituted hydroxy-benzothiazole (1.0 eq)

  • Dry Toluene

  • Triethylamine (1.0 eq)

  • Ethyl isocyanate (5.0 eq)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Silica Gel

Procedure:

  • Dissolve the hydroxy-benzothiazole precursor (1.0 eq) in dry toluene in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (1.0 eq) to the solution. Triethylamine acts as a base to deprotonate the phenol, increasing its nucleophilicity.

  • Add ethyl isocyanate (5.0 eq) dropwise to the stirred solution. The large excess of isocyanate ensures the reaction goes to completion.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Filter the mixture through a pad of silica gel to remove baseline impurities and excess reagents.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization (e.g., from EtOAc/Hexane) to obtain the pure benzothiazolyl carbamic acid ethyl ester.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Preliminary Biological Evaluation: A Targeted Approach

Given the broad biological profile of the benzothiazole scaffold, a focused screening strategy is essential.[9] We propose prioritizing the evaluation of two key activities where benzothiazoles have shown significant promise: anticancer and antimicrobial.[1][4][5]

Anticancer Activity Assessment

Benzothiazole derivatives have been identified as potent antitumor agents, acting through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis via reactive oxygen species (ROS).[10] The well-established MTT assay is a reliable, colorimetric method for assessing a compound's effect on cell proliferation and viability, making it an ideal primary screen.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation:

Compound IDSubstitution PatternA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
BZ-EC-016-Fluoro12.518.2
BZ-EC-026-Chloro8.711.4
BZ-EC-036-Methoxy25.132.5
Doxorubicin(Positive Control)0.81.1
Antimicrobial & Antifungal Activity Assessment

Benzothiazoles are known to inhibit essential microbial enzymes such as DNA gyrase and dihydropteroate synthase, making them effective antibacterial agents.[5][11] They have also demonstrated potent antifungal activity, in some cases superior to commercial fungicides.[12][13] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds to achieve a range of concentrations.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Hypothetical Data Presentation:

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BZ-EC-01166432
BZ-EC-0283216
BZ-EC-0332>12864
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4

Proposed Mechanism of Action & Structure-Activity Insights

While empirical data is required, we can hypothesize potential mechanisms based on the known pharmacology of the benzothiazole scaffold. For anticancer activity, one of the most cited mechanisms is the induction of apoptosis.[14]

G BZ Benzothiazolyl Ethyl Carbamate (BZ-EC) ROS Increased Intracellular Reactive Oxygen Species (ROS) BZ->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Structure-Activity Relationship (SAR) Postulates:

  • Lipophilicity: The ethyl carbamate group will increase the lipophilicity of the molecule compared to a simple hydroxyl or amino precursor. This may enhance membrane permeability, potentially leading to better intracellular accumulation and improved potency.

  • Hydrogen Bonding: The carbamate moiety introduces both a hydrogen bond donor (N-H) and two acceptors (C=O). This functionality can facilitate specific interactions with amino acid residues in the active site of target enzymes or receptors.

  • Electronic Effects: The nature of substituents on the benzothiazole ring (electron-donating vs. electron-withdrawing) will critically influence the overall electronic distribution and, consequently, the biological activity.[3] As seen in the hypothetical data, electron-withdrawing groups like halogens (BZ-EC-01, BZ-EC-02) often correlate with higher potency.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and preliminary biological screening of benzothiazolyl carbamic acid ethyl esters. The proposed protocols for synthesis, anticancer, and antimicrobial evaluation are robust and based on industry-standard methodologies. The true potential of this compound class can only be unlocked through the systematic synthesis of a diverse library and comprehensive screening against a wide panel of cancer cell lines and microbial pathogens. Subsequent studies should focus on elucidating the precise mechanism of action for the most potent "hit" compounds, followed by optimization of the lead structure to improve efficacy and drug-like properties, paving the way for potential in vivo studies.

References

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. PubMed. Available at: [Link]

  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Medical Science and Discovery. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. PMC. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. Available at: [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. ScienceDirect. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. RSC Publishing. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. Available at: [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

  • Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals. Available at: [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)-methanones as Novel Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. PubMed. Available at: [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. SpringerLink. Available at: [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. Available at: [Link]

  • Carbamic acid, ethyl ester: Human health tier II assessment CAS Number: 51-79-6 Preface. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. PubMed. Available at: [Link]

  • (PDF) Eurasian Journal of Analytical Chemistry Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. ResearchGate. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Methodological Guide for (6-Methyl-benzothiazol-2-yl)-carbamic Acid Ethyl Ester

Executive Summary (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS No. 85063-60-1) is a highly versatile heterocyclic compound utilized extensively in medicinal chemistry and drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS No. 85063-60-1) is a highly versatile heterocyclic compound utilized extensively in medicinal chemistry and drug discovery. The benzothiazole carbamate scaffold is a "privileged structure" known to exhibit broad-spectrum pharmacological properties, including antiproliferative, antimicrobial, and antitubercular activities.

For researchers synthesizing this compound or utilizing it as a precursor for more complex biurets and urea derivatives, precise analytical characterization is mandatory. This whitepaper provides a comprehensive technical breakdown of the compound's mass properties, a causally-driven synthetic methodology, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for rigorous quality control.

Mass Spectrometry and Physicochemical Properties

In drug development, distinguishing between a compound's average molecular weight and its exact monoisotopic mass is critical. While molecular weight is used for macroscopic stoichiometric calculations (e.g., determining reaction yields), the exact mass is required for High-Resolution Mass Spectrometry (HRMS) to identify the compound and its metabolites in complex biological matrices .

The exact mass is calculated using the most abundant naturally occurring isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). For C₁₁H₁₂N₂O₂S, the theoretical monoisotopic mass is strictly defined as 236.0619 Da .

Quantitative Mass Data Summary
PropertyValueComputational Basis
Chemical Formula C₁₁H₁₂N₂O₂S-
CAS Registry Number 85063-60-1-
Average Molecular Weight 236.294 g/mol Based on standard atomic weights (isotopic averages).
Exact Mass (Monoisotopic) 236.0619 Da¹²C(11) + ¹H(12) + ¹⁴N(2) + ¹⁶O(2) + ³²S(1)
[M+H]⁺ Ion (ESI-MS) 237.0692 m/zAddition of a proton (1.007276 Da) in positive ion mode.
[M+Na]⁺ Ion (ESI-MS) 259.0512 m/zSodium adduct formation (22.989769 Da).

Pharmacological Relevance of the Scaffold

The benzothiazole carbamate architecture is highly valued because the carbamate moiety acts as a stable hydrogen-bonding pharmacophore that can resist rapid enzymatic hydrolysis better than standard esters, while still offering potential as a prodrug.

Recent screening campaigns have demonstrated that benzothiazole-based carbamates induce specific apoptosis and G2/M cell cycle arrest in human breast cancer cell lines (MCF-7) 1. Furthermore, when utilized as intermediates to synthesize advanced urea derivatives, these compounds have shown potent in vivo efficacy in murine models of Human African Trypanosomiasis (HAT), successfully crossing the blood-brain barrier to combat late-stage CNS infections 2.

Experimental Workflow & Methodologies

G N1 2-Amino-6-methylbenzothiazole + Ethyl Chloroformate N2 Acid Scavenging (Pyridine / K2CO3) N1->N2 Reagent Mixing N3 Nucleophilic Acyl Substitution (0-5°C to RT) N2->N3 HCl Neutralization N4 (6-Methyl-benzothiazol-2-yl)- carbamic acid ethyl ester N3->N4 Product Isolation N5 LC-HRMS Validation Exact Mass: 236.0619 Da N4->N5 Quality Control N6 Biological Screening (Antimicrobial / Antiproliferative) N4->N6 Pharmacological Assay

Workflow for the synthesis, mass validation, and screening of the target benzothiazole carbamate.

Protocol A: Synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

The synthesis relies on a nucleophilic acyl substitution where the exocyclic amine of the benzothiazole attacks ethyl chloroformate.

Causality & Rationale: 2-Aminobenzothiazoles are relatively weak nucleophiles due to the electron-withdrawing nature of the heterocyclic ring. Therefore, an acid scavenger (pyridine) is strictly required to neutralize the HCl byproduct. Without it, the starting amine would protonate, completely halting the reaction 3.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 2-amino-6-methylbenzothiazole in 15 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Add 25 mmol of anhydrous pyridine.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0–5°C. Reasoning: Ethyl chloroformate is highly reactive; cooling prevents violent exothermic degradation and suppresses the formation of bis-acylated side products.

  • Addition: Add 12 mmol of ethyl chloroformate dropwise over 15 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir continuously for 5–6 hours. Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 7:3).

  • Quenching & Workup: Pour the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Protocol B: LC-HRMS Validation (Self-Validating System)

To confirm the structural integrity and exact mass of the synthesized compound, Electrospray Ionization (ESI) HRMS is utilized.

Causality & Rationale: ESI is a "soft" ionization technique. If a "hard" ionization method (like EI) or excessive in-source collision energy is used, the relatively labile carbamate ester bond will cleave, yielding a false-negative result dominated by the m/z 165.04 fragment (the parent amine). We use 0.1% Formic Acid in the mobile phase to force protonation, ensuring a strong [M+H]⁺ signal.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using Mobile Phase A.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade H₂O + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Spectrometry Settings: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Positive ESI mode. Set the capillary voltage to 3.0 kV and keep the declustering potential low (<40 V) to prevent in-source fragmentation.

  • Self-Validation Check:

    • Primary Check: Extract the ion chromatogram for m/z 237.0692 (Tolerance: ± 5 ppm).

    • Secondary (Isotopic) Check: Verify the presence of the ³⁴S isotopic peak at m/z 239.0650 . Because natural sulfur contains ~4.2% ³⁴S, this M+2 peak must appear at approximately 4.5% of the intensity of the monoisotopic[M+H]⁺ peak. If this isotopic signature is missing, the detected mass is an isobaric contaminant, not the target benzothiazole.

References

  • LMU München. "Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides". Elektronische Hochschulschriften der LMU München.[Link]

  • International Journal of Research in Engineering and Science. "Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets". IJRES. [Link]

  • Zenodo. "Benzothiazole carbamates and amides as antiproliferative species". Zenodo Repository.[Link]

  • Journal of Medicinal Chemistry (ACS). "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis". ACS Publications. [Link]

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of (6-Methyl-benzothiazol-2-yl)-carbamic Acid Ethyl Ester: A Technical Guide

Executive Summary (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester—systematically known as ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate—is a critical heterocyclic scaffold with profound implications in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester—systematically known as ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate—is a critical heterocyclic scaffold with profound implications in medicinal chemistry. Structurally related to frentizole, this compound class exhibits significant immunosuppressive and antimitotic properties, primarily functioning via tubulin inhibition[1].

This whitepaper provides an authoritative, in-depth guide to the synthesis, sample preparation, and rigorous spectroscopic elucidation (1H NMR, 13C NMR, and FT-IR) of this molecule. Designed for researchers and drug development professionals, this guide synthesizes raw analytical data with field-proven mechanistic insights to ensure reproducible structural validation.

Self-Validating Experimental Protocols

To achieve high-fidelity spectral data, the purity of the analyte is paramount. The following protocol outlines a self-validating system for the synthesis and isolation of the target carbamate, ensuring the elimination of paramagnetic impurities or unreacted starting materials that could induce spectral artifacts.

Synthesis Methodology

The compound is synthesized via an acylation reaction between 6-methylbenzo[d]thiazol-2-amine and ethyl chloroformate[1].

  • Reagent Preparation : Dissolve 6-methylbenzo[d]thiazol-2-amine (1.58 mmol, 259 mg) in an anhydrous organic solvent (e.g., dichloromethane) under an inert nitrogen atmosphere to prevent oxidative degradation of the amine.

  • Controlled Acylation : Introduce an organic base (such as triethylamine) to act as an acid scavenger. Cool the reaction vessel to 0 °C and add ethyl chloroformate (2.36 mmol, 226 μL) dropwise. Causality: The 0 °C environment is critical to control the exothermicity of the acylation and prevent the formation of di-acylated byproducts.

  • Reaction Monitoring & Work-up : Allow the mixture to warm to room temperature. Quench with distilled water, extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the organic phase in vacuo.

  • Purification : Recrystallize the crude solid from dichloromethane (CH₂Cl₂) to afford the pure carbamate as highly crystalline material.

    • Validation Metrics : Expected yield is ~81%; Melting point: 252.8–254.0 °C[1].

Spectroscopic Sample Preparation Workflow

Workflow A 6-Methylbenzo[d]thiazol-2-amine + Ethyl Chloroformate B Acylation Reaction (0 °C to RT, Base) A->B Reagent Addition C Crystallization (Yield: 81%, m.p. 252.8-254.0 °C) B->C Work-up & Isolation D NMR Sample Prep (CDCl3 or DMSO-d6) C->D E IR Sample Prep (KBr Pellet) C->E F Spectral Acquisition & Structural Elucidation D->F E->F

Figure 1: Self-validating synthesis and spectroscopic sample preparation workflow.

In-Depth Spectroscopic Analysis & Causality

The structural confirmation of ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate relies on the orthogonal validation of its proton environments, carbon framework, and functional groups.

Logic Root Ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate HNMR 1H NMR (CDCl3) Proton Environments Root->HNMR CNMR 13C NMR (DMSO-d6) Carbon Framework Root->CNMR IR IR (KBr) Functional Groups Root->IR Aliph Ethyl & Methyl Groups δ 1.41 (t), 2.45 (s), 4.39 (q) HNMR->Aliph Arom Benzothiazole Core δ 7.22 (dd), 7.59 (s), 7.80 (d) HNMR->Arom Carbonyl Carbamate C=O δ 154.4 ppm CNMR->Carbonyl Thiazole Thiazole C-2 δ 159.2 ppm CNMR->Thiazole Bands N-H & C=O Stretches Diagnostic Vibrations IR->Bands

Figure 2: Logical relationship between spectral signals and structural elucidation.

¹H NMR Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a clear map of the aliphatic and aromatic domains of the molecule[1].

  • Aliphatic Domain : The ethyl carbamate moiety is definitively identified by an A₃X₂ spin system. The terminal methyl group (-CH₃) appears as a triplet at δ 1.41 ppm (J = 7.2 Hz) due to coupling with the adjacent methylene protons. The methylene group (-CH₂-) is heavily deshielded by the adjacent carbamate oxygen, shifting it downfield to a quartet at δ 4.39 ppm (J = 7.2 Hz)[1]. The aromatic methyl group at C-6 appears as a sharp, uncoupled singlet at δ 2.45 ppm[1].

  • Aromatic Domain : The benzothiazole core exhibits a classic trisubstituted benzene splitting pattern. The electron-donating nature of the C-6 methyl group via hyperconjugation slightly shields the adjacent protons. H-4 appears as an ortho-coupled doublet at δ 7.80 ppm (J = 8.0 Hz). H-5 is observed as a doublet of doublets at δ 7.22 ppm (J = 1.6, 8.0 Hz) due to simultaneous ortho coupling with H-4 and meta coupling with H-7. H-7 appears as a singlet at δ 7.59 ppm, as its fine meta coupling is often unresolved[1].

Table 1: ¹H NMR Spectral Data Summary

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Mechanistic Assignment
1.41 Triplet (t) 7.2 3H Ethyl -CH₃
2.45 Singlet (s) - 3H Ar-CH₃ (C-6)
4.39 Quartet (q) 7.2 2H Ethyl -CH₂- (Deshielded by O)
7.22 Doublet of doublets (dd) 1.6, 8.0 1H Ar-H (C-5)
7.59 Singlet (s) - 1H Ar-H (C-7)

| 7.80 | Doublet (d) | 8.0 | 1H | Ar-H (C-4) |

¹³C NMR Interpretation (100 MHz, DMSO-d₆)

Carbon-13 NMR requires a higher sample concentration. Because benzothiazole carbamates often suffer from poor solubility or aggregation in CDCl₃, a highly polar aprotic solvent like DMSO-d₆ is utilized to disrupt intermolecular hydrogen bonding and ensure a sufficient signal-to-noise ratio for quaternary carbons[2].

The spectrum reveals 11 distinct carbon environments, matching the molecular formula (C₁₁H₁₂N₂O₂S)[1]. The most diagnostic signals are the highly deshielded quaternary carbons: the carbamate carbonyl (C=O) at δ 154.4 ppm and the strongly electron-deficient thiazole C-2 at δ 159.2 ppm[1].

Table 2: ¹³C NMR Spectral Data Summary

Chemical Shift (δ, ppm) Carbon Type Mechanistic Assignment
14.7 Primary (CH₃) Ethyl -CH₃
21.4 Primary (CH₃) Ar-CH₃ (C-6)
62.3 Secondary (CH₂) Ethyl -CH₂-
120.3 Tertiary (CH) Ar-C (C-4)
121.6 Tertiary (CH) Ar-C (C-7)
127.7 Tertiary (CH) Ar-C (C-5)
132.0 Quaternary (C) Ar-C (C-6)
133.1 Quaternary (C) Ar-C (C-3a, bridgehead)
147.6 Quaternary (C) Ar-C (C-7a, bridgehead)
154.4 Quaternary (C) Carbamate C=O

| 159.2 | Quaternary (C) | Thiazole C-2 |

FT-IR Vibrational Analysis (KBr Pellet)

Infrared spectroscopy confirms the presence of the critical functional groups. When prepared as a KBr pellet, the solid-state intermolecular interactions (primarily hydrogen bonding) dictate the vibrational frequencies.

Table 3: Key FT-IR Vibrational Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Assignment
~3100–3300 Medium, Broad N-H Stretch Carbamate secondary amine (broadened by H-bonding)
~2950–3050 Weak C-H Stretch Aromatic (sp²) and aliphatic (sp³) C-H bonds
~1700–1720 Strong, Sharp C=O Stretch Carbamate carbonyl
~1550–1610 Medium C=N / C=C Stretch Benzothiazole ring framework

| ~1250–1300 | Strong | C-O Stretch | Ester linkage (O-CH₂CH₃) |

Expert Insights on Analytical Pitfalls

As a Senior Application Scientist, it is crucial to recognize the common pitfalls associated with the spectral acquisition of benzothiazolyl carbamates:

  • The "Missing" N-H Proton : In the ¹H NMR spectrum acquired in CDCl₃, the N-H proton of the carbamate group frequently undergoes intermediate chemical exchange with trace moisture or undergoes quadrupolar relaxation. This leads to severe line broadening or complete signal suppression, which is why the N-H signal is often absent from standard peak lists at room temperature[1]. To resolve this, acquiring the spectrum in a strongly hydrogen-bonding solvent (like DMSO-d₆) or lowering the acquisition temperature is recommended.

  • Solvent-Induced Chemical Shifts : The choice of solvent drastically impacts the chemical shifts. While CDCl₃ is excellent for resolving the aliphatic ethyl signals without solvent overlap, DMSO-d₆ is practically mandatory for ¹³C NMR to achieve sufficient concentration for the relaxation of the quaternary bridgehead carbons (C-3a, C-7a) of the benzothiazole core[2].

Sources

Exploratory

A Comprehensive Guide to the Crystallographic Analysis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester: From Synthesis to 3D Structure Determination

Introduction (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a molecule of significant interest within the domain of medicinal chemistry and materials science. Its benzothiazole core is a prevalent scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a molecule of significant interest within the domain of medicinal chemistry and materials science. Its benzothiazole core is a prevalent scaffold in a multitude of biologically active compounds. A definitive understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships, designing novel derivatives with enhanced properties, and for computational modeling studies.

As of the writing of this guide, the crystallographic data and 3D structure for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester are not publicly available in crystallographic databases. This document, therefore, serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a robust and validated workflow to determine its crystal structure. This guide provides a self-validating system of protocols, from the initial synthesis of the compound to the final deposition of its crystallographic data.

Part 1: Synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

A plausible and efficient synthetic route to obtain the title compound commences with the commercially available 2-amino-6-methylbenzothiazole. The synthesis involves the acylation of the amino group with ethyl chloroformate.

Experimental Protocol: Synthesis
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-6-methylbenzothiazole (10 mmol) in 100 mL of anhydrous dichloromethane.

  • Base Addition: Add triethylamine (12 mmol) to the solution to act as a base and scavenger for the hydrochloric acid byproduct.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chloroformate (11 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester A 2-amino-6-methylbenzothiazole C Reaction in Dichloromethane with Triethylamine A->C B Ethyl Chloroformate B->C D Purification by Column Chromatography C->D E (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester D->E

Caption: Synthetic route for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Part 2: Crystallization

The growth of high-quality single crystals is often the most critical and challenging step in determining a crystal structure.[1] Several methods can be employed for the crystallization of small organic molecules, and a screening of various conditions is typically necessary.[1][2][3]

Crystallization Screening Protocol

A systematic approach to crystallization involves screening a variety of solvents and crystallization techniques.

Technique Solvent System Examples Conditions
Slow Evaporation Dichloromethane, Acetone, Ethyl Acetate, Methanol, EthanolDissolve the compound in the chosen solvent to near saturation, filter to remove any particulate matter, and allow the solvent to evaporate slowly in a loosely covered vial.
Vapor Diffusion A solution of the compound in a solvent like dichloromethane inside a small vial, placed in a larger sealed container with a more volatile anti-solvent like hexane or diethyl ether.The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and promoting crystallization.[2]
Anti-solvent Diffusion A concentrated solution of the compound in a solvent like DMSO or DMF is carefully layered with an anti-solvent in which the compound is insoluble, such as water or methanol.Crystals form at the interface of the two liquids as the anti-solvent slowly diffuses into the compound solution.[4]

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[5][6][7]

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern X-ray diffractometer equipped with a sensitive detector.[5] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded as a series of images.[8]

XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction Workflow A Select & Mount Single Crystal C Diffraction by Crystal Lattice A->C B X-ray Source B->C D Detector C->D E Raw Diffraction Data D->E

Caption: The experimental workflow for single-crystal X-ray diffraction.

Part 4: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the phases of the diffracted X-rays and building an atomic model that best fits the experimental data.[9]

Computational Protocol: Structure Determination
  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[10]

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic model is refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[11] The quality of the final structure is assessed by parameters such as the R-factor (R1), the weighted R-factor (wR2), and the goodness of fit (GooF).[10][12]

Part 5: Data Analysis, Visualization, and Deposition

Once the structure is refined, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Analysis and Visualization
  • Molecular Geometry: Bond lengths, bond angles, and torsion angles are calculated to understand the conformation of the molecule.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing are identified and analyzed.

  • Visualization: The 3D structure can be visualized using software such as Mercury or PyMOL to gain insights into its spatial arrangement.

Data Deposition

To ensure the accessibility and long-term preservation of the crystallographic data, it is essential to deposit the final structure in a public database. The standard format for this is the Crystallographic Information File (CIF).[13][14]

  • CIF Preparation: A CIF file containing all relevant crystallographic data is generated. This file should be validated for syntactical correctness and consistency.[15]

  • Deposition: The CIF file is deposited with the Cambridge Crystallographic Data Centre (CCDC).[15][16] Upon deposition, a unique CCDC number is assigned to the structure, which should be included in any publication reporting the crystal structure.

Full_Workflow cluster_full Overall Workflow for Crystal Structure Determination A Synthesis B Crystallization A->B C SC-XRD Data Collection B->C D Structure Solution & Refinement C->D E Data Analysis & Visualization D->E F CIF Generation & Deposition E->F G Publicly Available 3D Structure F->G

Caption: A summary of the complete workflow from synthesis to data deposition.

Conclusion

This technical guide provides a comprehensive and actionable framework for the determination of the crystal structure of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a high-quality 3D structure of this important molecule. The public deposition of this data will be a valuable contribution to the scientific community, enabling further research and development in fields where this molecular scaffold is of interest.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Chadwick, K., & Parkin, A. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 5), 585–593. Retrieved from [Link]

  • Groves, M. R., & Robinson, H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. Retrieved from [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 629–635. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Unknown Author. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Groves, M. R., & Robinson, H. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1853. Retrieved from [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Unknown Author. (n.d.). Introduction. Retrieved from [Link]

  • Thorn, A. (2020, August 20). 09 Refinement | Lecture Series "Basics of Macromolecular Crystallography". YouTube. Retrieved from [Link]

  • Carleton College. (2018, June 15). Single Crystal Structure Refinement (SREF). Retrieved from [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Marks, L. D. (2010). The CIF file. Surface Science, 604(11-12), 947-950. Retrieved from [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction?. YouTube. Retrieved from [Link]

  • Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 47(6), 655-685. Retrieved from [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. Retrieved from [Link]

  • CCDC. (n.d.). CIF Deposition Guidelines. Retrieved from [Link]

  • Ciba-Geigy Ag. (1983). U.S. Patent No. 4,369,324. Washington, DC: U.S. Patent and Trademark Office.
  • Padmavathi, V., Reddy, G. S., & Mahesh, K. (2011). Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Research in Pharmacy, 1(2), 6-12. Retrieved from [Link]

  • Hamady, W. F. (2021). Synthesis and Characterization of N-((6-substituted - Benzothiazol-2-Y)succunamic acid.3-(6-substituted-benzothiazol-2-Y1)-Carbamoyl Prorionyl Chloride and study of thier Biological effects. Baghdad Science Journal, 18(1), 1-10. Retrieved from [Link]

  • Allen, C. F. H., & VanAllan, J. (1941). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 21, 14. Retrieved from [Link]

  • Gulati, G., & Kumar, A. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 4(3), 151–156. Retrieved from [Link]

Sources

Foundational

Pharmacokinetics and ADME Profiling of (6-Methyl-benzothiazol-2-yl)-carbamic Acid Ethyl Ester: A Preclinical Guide

Executive Summary In contemporary medicinal chemistry, the benzothiazole scaffold is recognized as a "privileged structure," frequently leveraged in the development of anticancer agents, neuroprotectants, and antimicrobi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the benzothiazole scaffold is recognized as a "privileged structure," frequently leveraged in the development of anticancer agents, neuroprotectants, and antimicrobial drugs[1]. (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1) represents a highly strategic preclinical building block. It combines the lipophilic, membrane-permeable 6-methyl-benzothiazole core with an ethyl carbamate (urethane) moiety.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic substrate within biological systems. The carbamate linkage acts as a metabolic gatekeeper—often employed in prodrug design to improve aqueous solubility, mask reactive amines, or modulate pharmacokinetic (PK) half-life[2]. This whitepaper dissects the structural causality driving the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound, providing field-validated, self-correcting experimental workflows for its preclinical evaluation.

Structural Causality & Physicochemical Properties

The in vivo behavior of a molecule is dictated by its electronic and steric microenvironments. For this compound, three distinct structural features govern its ADME profile:

  • The Benzothiazole Core: The fused bicyclic system is highly lipophilic and electron-rich, driving strong passive membrane permeability and high affinity for the hydrophobic binding pockets of Cytochrome P450 (CYP) enzymes[3].

  • The 6-Methyl Substitution: This acts as a metabolic "soft spot." The electron-donating nature of the methyl group activates the aromatic ring, but more critically, the benzylic carbon is highly susceptible to hydrogen abstraction by the high-valent iron-oxo species of CYP450s[4][5].

  • The Ethyl Carbamate Moiety: Urethanes benefit from resonance stabilization between the adjacent nitrogen lone pair and the carbonyl group, rendering them significantly more stable to spontaneous chemical hydrolysis than standard esters. However, they remain highly susceptible to enzymatic cleavage by hepatic and intestinal carboxylesterases (CES)[2].

Table 1: Predictive Physicochemical & ADME Parameters
ParameterPredicted Value / RangePharmacokinetic Implication
Molecular Weight 236.29 g/mol Ideal for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) 2.5 – 3.2Optimal balance for passive transcellular absorption and systemic circulation[1].
Topological Polar Surface Area ~60 - 75 ŲSuggests moderate to high Blood-Brain Barrier (BBB) penetration potential.
Plasma Protein Binding (PPB) 85% – 95%High binding affinity to Human Serum Albumin (HSA) driven by the lipophilic core.

Absorption & Distribution Dynamics

Absorption: Due to its favorable LogP and low molecular weight, the compound exhibits excellent passive permeability. In standard Caco-2 bidirectional permeability assays, the apparent permeability ( Papp​ ) is expected to be high (>10 × 10⁻⁶ cm/s). The carbamate moiety protects the underlying amine from rapid protonation in the acidic gastric environment, ensuring a higher fraction of the unionized species is available for intestinal absorption.

Distribution: The volume of distribution ( Vd​ ) is projected to be moderate to high. Benzothiazole derivatives are known to distribute extensively into highly perfused tissues, including the central nervous system (CNS)[3]. The high PPB will act as a systemic reservoir, slowly releasing the free fraction of the drug and potentially extending its biological half-life.

Metabolism: The Core Biotransformation Pathways

The metabolic fate of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is bifurcated into two primary, competing Phase I pathways: Oxidative clearance and hydrolytic cleavage.

CYP450-Mediated Benzylic Oxidation

The 6-methyl group is aggressively targeted by hepatic oxidoreductases, specifically CYP1A2 and CYP3A4 [4][5]. The initial oxidation yields a 6-hydroxymethyl intermediate. This alcohol is transient and is rapidly subjected to either Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs) or further Phase I oxidation by cytosolic alcohol dehydrogenases (ADH) to a highly polar, inactive 6-carboxylic acid metabolite.

Carboxylesterase (CES) Hydrolysis

The ethyl carbamate moiety is a known substrate for human carboxylesterases (CES1 in the liver, CES2 in the intestine) and, to a lesser extent, CYP2E1[2][6]. Enzymatic attack at the carbonyl carbon releases ethanol and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide and the active scaffold: 2-amino-6-methylbenzothiazole . This is a classic prodrug activation cascade utilized in modern drug design[2].

MetabolicPathway Parent (6-Methyl-benzothiazol-2-yl)- carbamic acid ethyl ester Hydroxymethyl 6-Hydroxymethyl Metabolite (Phase I Oxidation) Parent->Hydroxymethyl CYP1A2 / CYP3A4 (Benzylic Oxidation) Amine 2-Amino-6-methylbenzothiazole (Active Scaffold) Parent->Amine CES1 / CES2 / CYP2E1 (Carbamate Hydrolysis) Carboxylic 6-Carboxy Metabolite (Inactive / Excreted) Hydroxymethyl->Carboxylic CYP / ADH Glucuronide O-Glucuronide Conjugate (Phase II Clearance) Hydroxymethyl->Glucuronide UGTs

Figure 1: Primary Phase I and Phase II metabolic pathways of the benzothiazole-carbamate scaffold.

Excretion Mechanisms

The parent compound undergoes negligible renal clearance due to its lipophilicity, which promotes extensive tubular reabsorption. Excretion is entirely dependent on the metabolic pathways outlined above. The highly polar 6-carboxylic acid metabolite and the Phase II O-glucuronide conjugates are actively secreted into the urine via Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubules.

Self-Validating Experimental ADME Protocols

To confidently map the clearance parameters of this compound, empirical data must be generated using robust, self-validating in vitro systems. The following protocol isolates specific metabolic liabilities while utilizing internal controls to prevent false-positive clearance rates.

Protocol: Microsomal Stability & Phenotyping Workflow

Objective: Determine the intrinsic clearance ( Clint​ ) and identify the dominant metabolic pathway (Oxidation vs. Hydrolysis).

Self-Validating Design Logic: We utilize a multi-arm incubation matrix. A standard Human Liver Microsome (HLM) assay cannot differentiate between CYP-mediated oxidation and CES-mediated hydrolysis. Therefore, we run parallel incubations:

  • Arm A (Full System): HLM + NADPH (Measures total hepatic clearance).

  • Arm B (Minus-NADPH Control): HLM without NADPH. Causality: CYPs require NADPH. If clearance occurs here, it is strictly driven by NADPH-independent carboxylesterases (CES1) or chemical instability.

  • Arm C (CES Inhibited): HLM + NADPH + BNPP (Bis-p-nitrophenyl phosphate, a broad-spectrum esterase inhibitor). Causality: Isolates CYP-specific clearance by shutting down carbamate hydrolysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration ≤0.1% (preventing CYP inhibition).

  • Matrix Assembly: Aliquot pooled HLMs to a final protein concentration of 0.5 mg/mL in the buffer. For Arm C, pre-incubate with 100 µM BNPP for 15 minutes.

  • Initiation: Pre-warm the matrix to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM) to Arms A and C.

  • Kinetic Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from each arm.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 organic ratio instantly precipitates microsomal proteins, halting all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify parent compound depletion and monitor for the 2-amino-6-methylbenzothiazole mass transition.

ADMEWorkflow Prep 1. Matrix Prep HLM ± BNPP Incubate 2. Incubation 37°C, ± NADPH Prep->Incubate Quench 3. Quench Cold ACN (1:3) Incubate->Quench LCMS 4. LC-MS/MS MRM Quantification Quench->LCMS Data 5. Kinetic Modeling Cl_int Calculation LCMS->Data

Figure 2: High-throughput, self-validating microsomal stability and phenotyping workflow.

Quantitative Data Interpretation

Upon completion of the LC-MS/MS analysis, the depletion constant ( k ) is derived from the slope of the natural log of remaining parent compound versus time. The intrinsic clearance is calculated using the formula:

Clint​=(k×V)/P

(where V is incubation volume and P is protein mass).

Table 2: Acceptance Criteria & Expected Pharmacokinetic Ranges
Assay / MetricExpected Range for ScaffoldInterpretation / Next Steps
HLM t1/2​ (Arm A) 15 – 35 minutesModerate to high clearance. Typical for methyl-benzothiazoles.
Minus-NADPH t1/2​ > 120 minutesIf rapid depletion occurs here, the carbamate is highly unstable to CES1. Consider shifting to an isopropyl or tert-butyl carbamate to increase steric hindrance.
CYP Inhibition (IC50) > 10 µM (CYP3A4/1A2)Benzothiazoles can act as competitive inhibitors. Values < 1 µM indicate severe drug-drug interaction (DDI) risks.

By rigorously applying these structural principles and self-validating assays, drug development professionals can accurately predict the in vivo behavior of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, optimizing it either as a stable therapeutic entity or a precisely tuned prodrug.

References

  • Chemaly, J. M., et al. (2012). "Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1." PubMed - National Institutes of Health. URL:[Link][4]

  • Seo, K. W., et al. (2000). "Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen." Journal of Applied Toxicology. URL:[Link][5]

  • Kemper, R. A., et al. (1995). "Isozyme-selective metabolism of ethyl carbamate by cytochrome P450 (CYP2E1) and carboxylesterase (hydrolase A) enzymes in murine liver microsomes." PubMed - National Institutes of Health. URL:[Link][6]

  • Simplicio, A. L., et al. (2008). "Prodrugs for Amines." Molecules (MDPI). URL:[Link][2]

  • Bradshaw, T. D., & Westwell, A. D. (2004). "The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate." Current Medicinal Chemistry. URL:[Link][3]

  • QxMD (2026). "Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents." QxMD Read. URL: [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Anticipated Toxicity Profile and Safety Data for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Executive Summary: An Inferred Hazard Profile (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a molecule of interest that combines the structural features of a substituted benzothiazole and an ethyl carbamate....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: An Inferred Hazard Profile

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a molecule of interest that combines the structural features of a substituted benzothiazole and an ethyl carbamate. Based on the toxicological profiles of these parent structures, it is prudent to anticipate a moderate to high level of toxicity. The primary concerns revolve around potential carcinogenicity, genotoxicity, and acute toxicity upon ingestion, dermal contact, or inhalation. Skin and eye irritation are also expected. This guide will deconstruct the available data on analogous compounds to build a predictive toxicological framework.

Deconstruction of Toxicological Precedents

The toxicological profile of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester can be inferred by examining its constituent parts: the benzothiazole core and the ethyl carbamate side chain.

The Benzothiazole Moiety: A Source of Acute and Irritant Effects

Benzothiazole and its derivatives are known to exhibit a range of toxicological effects. Safety data for benzothiazole and structurally related compounds consistently indicate the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Sensitization: Some benzothiazole derivatives may cause skin sensitization.[5]

Studies on various benzothiazole derivatives have also pointed towards potential genotoxicity and cytotoxicity, warranting a cautious approach to handling.[6]

The Carbamic Acid Ethyl Ester Moiety: A Carcinogenic and Genotoxic Alert

Ethyl carbamate (urethane) is a well-studied compound with significant toxicological implications. Its presence in the target molecule is a primary driver of long-term health concerns.

  • Carcinogenicity: Ethyl carbamate is recognized as a potent carcinogen.[7] It is classified as "Probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC) and "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP).[8]

  • Genotoxicity: The genotoxic potential of ethyl carbamate is well-documented, with evidence of DNA binding and mutagenic activity both in vitro and in vivo.[8]

  • Reproductive and Developmental Toxicity: While not considered a primary reproductive or developmental toxicant at lower doses, adverse effects have been observed at high concentrations.[8]

Anticipated Toxicity Profile of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Based on the toxicological data of its parent moieties, the following profile is anticipated for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Acute Toxicity

The compound is predicted to be harmful by oral, dermal, and inhalation routes of exposure. While specific LD50 values are not available for the target molecule, data from related benzimidazoles and carbamates suggest a range of moderate toxicity.[9]

Exposure Route Predicted Hazard Category Basis of Prediction
OralCategory 4 (Harmful if swallowed)Inferred from data on related benzothiazole and carbamate compounds.[1][3][10]
DermalCategory 4 (Harmful in contact with skin)Inferred from data on related benzothiazole and carbamate compounds.[1][3][10]
InhalationCategory 4 (Harmful if inhaled)Inferred from data on related benzothiazole and carbamate compounds.[1][3][10]
Skin and Eye Effects
  • Skin Corrosion/Irritation: Expected to be a skin irritant (Category 2).[3]

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation (Category 2A).[3][4][10]

Sensitization

The potential for skin sensitization cannot be ruled out, as this is a known, though not universal, property of benzothiazole derivatives.[5]

Germ Cell Mutagenicity

Due to the presence of the ethyl carbamate moiety, there is a significant concern for germ cell mutagenicity.[8]

Carcinogenicity

The ethyl carbamate functional group strongly suggests that this compound should be handled as a potential carcinogen.[7][8]

Reproductive Toxicity

The potential for reproductive toxicity exists, primarily inferred from high-dose studies of ethyl carbamate.[8]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation (Category 3).[3][10]

  • Repeated Exposure: Data is insufficient to predict specific target organ toxicity upon repeated exposure, but caution is warranted.

Reconstructed Safety Data Sheet (SDS)

This section provides a reconstructed SDS based on the inferred toxicological profile.

SECTION 1: IDENTIFICATION

  • Product Name: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

  • Synonyms: Not available

  • Recommended Use: For research and development purposes only.

SECTION 2: HAZARD(S) IDENTIFICATION

  • Classification:

    • Acute Toxicity, Oral (Category 4)

    • Acute Toxicity, Dermal (Category 4)

    • Acute Toxicity, Inhalation (Category 4)

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2A)

    • Germ Cell Mutagenicity (Suspected)

    • Carcinogenicity (Suspected)

    • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

  • Label Elements:

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H312: Harmful in contact with skin.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H332: Harmful if inhaled.

      • H335: May cause respiratory irritation.

      • H341: Suspected of causing genetic defects.

      • H350: May cause cancer.

    • Precautionary Statements:

      • P201: Obtain special instructions before use.

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

      • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P308+P313: IF exposed or concerned: Get medical advice/attention.

SECTION 4: FIRST-AID MEASURES

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3]

  • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3]

SECTION 7: HANDLING AND STORAGE

  • Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.[4]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.[4]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Engineering Controls: Use only in a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles.[3]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Experimental Protocols: A General Toxicity Testing Workflow

The definitive toxicological profile of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester would be established through a series of standardized in vitro and in vivo assays. Below is a representative workflow.

In Vitro Assays
  • Cytotoxicity Assay (e.g., MTT or LDH assay):

    • Plate relevant human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity).

    • Treat cells with a concentration range of the test compound for 24-72 hours.

    • Measure cell viability to determine the IC50 (half-maximal inhibitory concentration).

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Utilize various strains of Salmonella typhimurium and Escherichia coli.

    • Expose the bacteria to the test compound with and without metabolic activation (S9 fraction).

    • Score for revertant colonies to assess mutagenic potential.

  • In Vitro Micronucleus Test:

    • Treat mammalian cells (e.g., CHO, TK6) with the test compound.

    • Stain and score cells for the presence of micronuclei, an indicator of chromosomal damage.

In Vivo Assays (to be conducted in compliance with animal welfare regulations)
  • Acute Oral Toxicity (OECD TG 423 or 425):

    • Administer the compound to rodents (typically rats) via oral gavage at various dose levels.

    • Observe for morbidity, mortality, and clinical signs of toxicity over 14 days.

    • Determine the LD50 (median lethal dose).

  • Dermal and Eye Irritation (OECD TG 404 and 405):

    • Apply the compound to the skin and eyes of rabbits.

    • Score for erythema, edema, and corneal opacity over a set observation period.

  • Carcinogenicity Bioassay (OECD TG 451):

    • Long-term (typically 2-year) administration of the compound to rodents in their diet or drinking water.

    • Conduct comprehensive histopathological examination of all tissues to identify neoplastic and non-neoplastic lesions.

Visualization of a Standard Toxicity Testing Cascade

The following diagram illustrates a typical workflow for assessing the toxicity of a novel chemical compound.

ToxicityTestingWorkflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_assessment Risk Assessment Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Ames Ames Test (Mutagenicity) Cytotoxicity->Ames Proceed if not overtly cytotoxic Micronucleus In Vitro Micronucleus (Clastogenicity) Ames->Micronucleus Follow-up AcuteTox Acute Toxicity (Oral, Dermal, Inhalation) Micronucleus->AcuteTox In vivo confirmation if positive Irritation Skin/Eye Irritation & Sensitization AcuteTox->Irritation RepeatedDose Repeated Dose Toxicity (28-day or 90-day) Irritation->RepeatedDose Carcinogenicity Carcinogenicity Bioassay RepeatedDose->Carcinogenicity If warranted by use and previous results HazardID Hazard Identification Carcinogenicity->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar

Caption: A generalized workflow for chemical toxicity assessment.

Conclusion: A Call for Empirical Data

While this guide provides a scientifically grounded, inferred toxicological profile for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, it is imperative to recognize its predictive nature. The potential for significant health hazards, particularly carcinogenicity and genotoxicity, necessitates that this compound be handled with extreme caution, adhering to the highest standards of laboratory safety. The generation of empirical toxicological data through the standardized assays outlined is the only definitive method to fully characterize its safety profile and enable a comprehensive risk assessment.

References

Sources

Foundational

The Architecture of Methyl-Benzothiazole Derivatives: Historical Discovery and Modern Synthesis Pathways

Executive Summary The benzothiazole ring system represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of antimicrobial, antitumor, and neuroimaging agents[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzothiazole ring system represents a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of antimicrobial, antitumor, and neuroimaging agents[1][2]. As drug development pivots toward highly functionalized, target-specific molecules, understanding the synthetic evolution of methyl-benzothiazole derivatives—from their 19th-century discovery to modern, atom-economical tandem reactions—is critical. This technical guide synthesizes the historical context, mechanistic causality, and self-validating experimental protocols required for the robust synthesis of these bicyclic heteroaromatics.

The Genesis of the Benzothiazole Scaffold

The historical discovery of the benzothiazole core is rooted in the late 19th century. In 1886, Jacobson and Frankenbacher established the foundational "Jacobson's ring method" by synthesizing benzothiazole via the oxidative cyclization of N-phenylthiobenzamide[3][4]. Shortly thereafter, in 1887, A.W. Hofmann documented the formation of 2-anilinobenzothiazole through the reaction of 2-aminothiophenol with phenyl isothiocyanate[4].

These early discoveries laid the groundwork for modern derivatives, such as 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), a potent antitumor agent[1], and 4-(benzo[d]thiazol-2-yl)benzaldehyde derivatives, which are critical precursors for Pittsburgh Compound-B (PiB) used in PET imaging of Alzheimer's amyloid-β plaques[2].

Evolution of Synthetic Pathways

The Jacobson Synthesis Paradigm

Historically, Jacobson utilized liquid bromine as the primary oxidant to drive the cyclization of thioamides[3]. However, the stoichiometric ambiguity, severe corrosiveness, and high toxicity of liquid bromine frequently led to the generation of unwanted by-products[3]. The protocol was subsequently refined to utilize potassium ferricyanide (K₃Fe(CN)₆) in an alkaline medium (NaOH)[3][4][5]. This modified Jacobson synthesis remains a highly effective strategy, particularly for securing regioselectivity when synthesizing substituted derivatives[1][4].

The Hofmann Condensation

Hofmann’s early observations evolved into the most versatile classical method: the condensation of 2-aminothiophenol with single-carbon electrophiles (aldehydes, carboxylic acids, or acyl chlorides)[5][6]. This approach proceeds through a Schiff base intermediate, followed by rapid intramolecular cyclization and oxidation[5].

G Start Precursors Hofmann 2-Aminothiophenol + Carbonyls Start->Hofmann Jacobson Thiobenzanilides Start->Jacobson Modern 2-Iodoaniline + CaC2 + H2S Start->Modern Condensation Condensation (Acid/Green Cat.) Hofmann->Condensation Oxidation Oxidative Cyclization (K3Fe(CN)6 / NaOH) Jacobson->Oxidation Tandem Tandem Reaction (Trisulfur Radical) Modern->Tandem Product Methyl-Benzothiazole Derivatives Condensation->Product Oxidation->Product Tandem->Product

Caption: Evolution of methyl-benzothiazole synthesis from historical to modern tandem pathways.

Modern Innovations: Green Chemistry and Radical Tandem Reactions

Modern pharmaceutical synthesis demands high atom economy and reduced environmental impact. Recent methodologies have transitioned from harsh acidic condensations to green catalytic systems. For example, the use of recyclable heterogeneous catalysts like SnP₂O₇ allows for solvent-free condensation of 2-aminothiophenol with aldehydes at room temperature, yielding up to 95%[6].

A groundbreaking advancement reported in 2024–2025 involves the selective synthesis of 2-methylbenzothiazoles via a hydrogen sulfide (H₂S) promoted tandem reaction of calcium carbide (CaC₂) and 2-iodoaniline[7][8]. In this multicomponent system, H₂S serves a triple function: it depolymerizes CaC₂, acts as the primary sulfur source by substituting iodine atoms, and reduces nitro groups if present[8]. Mechanistically, this reaction is mediated by a trisulfur radical anion, which facilitates the crucial intramolecular cyclization[7].

G Reagents 2-Iodoaniline + CaC2 + H2S Depolymerization CaC2 Depolymerization (by H2S) Reagents->Depolymerization Intermediate Ethanethial Intermediate Depolymerization->Intermediate Acetylene release Radical Trisulfur Radical Anion Formation Intermediate->Radical K2S mediation Cyclization Intramolecular Cyclization & Iodine Substitution Radical->Cyclization Product 2-Methylbenzothiazole Cyclization->Product High Yield

Caption: Mechanistic workflow of the modern CaC2 and H2S tandem synthesis of 2-methylbenzothiazole.

Quantitative Data Summary

The table below summarizes the operational metrics of the primary synthetic pathways, allowing researchers to select the optimal route based on available infrastructure and green chemistry requirements.

Synthesis MethodKey Reagents / CatalystsReaction ConditionsAverage YieldEnvironmental Impact
Jacobson Cyclization Thiobenzanilide, K₃Fe(CN)₆, NaOHAqueous, Room Temp to Reflux50–70%High (Stoichiometric metal waste)
Classical Condensation 2-Aminothiophenol, Aldehyde, AcidRefluxing Toluene / 110 °C60–85%Moderate (Solvent waste)
Green Condensation 2-Aminothiophenol, Aldehyde, SnP₂O₇Solvent-free / Room Temp87–95%Low (Recyclable catalyst)
Tandem CaC₂ Pathway 2-Iodoaniline, CaC₂, H₂SNMP, K₂S, Room Temp75–90%Low (Atom economical, gas utilization)

Self-Validating Experimental Protocols

As application scientists, we must view synthetic pathways not merely as a sequence of reagent additions, but as a choreographed manipulation of electron density. Every protocol must be a self-validating system where causality drives the methodology.

Protocol 1: Modified Jacobson Oxidative Cyclization of 2-Methylbenzothiazole

Causality Focus: Single-Electron Transfer (SET) and Radical Stabilization

  • Thioamide Formation: React N-phenylacetamide with Lawesson's reagent in hexamethylphosphoramide (HMPA) to yield the corresponding thiobenzanilide[1].

    • Causality: Amides are highly stable; converting the carbonyl oxygen to sulfur increases the nucleophilicity of the heteroatom, priming it for radical formation.

    • Validation: TLC analysis (UV active shift) to confirm the complete disappearance of the starting amide.

  • Oxidative Cyclization: Dissolve the thiobenzanilide in an aqueous NaOH solution. Slowly add a stoichiometric aqueous solution of K₃Fe(CN)₆[1][5].

    • Causality: The alkaline medium (NaOH) deprotonates the thioamide, raising its HOMO energy. K₃Fe(CN)₆ acts as a mild SET agent, generating a thiyl radical that attacks the ortho-carbon of the N-phenyl ring to form the C-S bond[4][5].

    • Validation: Observe a color change from deep yellow to pale as the radical is quenched and the cyclization completes.

  • Rearomatization & Isolation: Extract the aqueous mixture with ethyl acetate, wash with brine, dry over MgSO₄, and purify via column chromatography.

    • Causality: Loss of a proton restores aromaticity, yielding the thermodynamically stable benzothiazole core.

    • Validation: ¹H NMR spectroscopy must confirm the loss of the thioamide N-H proton and the appearance of the fused bicyclic aromatic proton symmetry.

G Thiobenzanilide Thiobenzanilide Derivative Radical Thio Radical Formation Thiobenzanilide->Radical K3Fe(CN)6 Cyclization Intramolecular Cyclization Radical->Cyclization C-S bond Deprotonation Rearomatization (NaOH) Cyclization->Deprotonation -H+ Benzothiazole Benzothiazole Core Deprotonation->Benzothiazole Yield

Caption: Mechanistic steps of the Jacobson oxidative cyclization for benzothiazole formation.

Protocol 2: Solid-Acid Catalyzed Green Condensation

Causality Focus: Electrophilic Activation and Intramolecular Trapping

  • Electrophilic Activation: Combine equimolar amounts of 2-aminothiophenol and acetaldehyde in a reaction vessel. Add a catalytic amount of a solid acid catalyst (e.g., SnP₂O₇)[6].

    • Causality: The solid acid provides Lewis acid sites that coordinate with the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack & Cyclization: Stir the mixture at room temperature.

    • Causality: The primary amine of 2-aminothiophenol attacks the activated carbonyl, forming a Schiff base intermediate. The adjacent thiol group is perfectly positioned spatially to undergo rapid intramolecular nucleophilic attack on the imine carbon[5].

    • Validation: In-process IR spectroscopy will show the rapid disappearance of the C=O stretch (~1700 cm⁻¹).

  • Oxidation/Dehydrogenation & Recovery: Filter the mixture to recover the heterogeneous catalyst. Evaporate the solvent and recrystallize the product.

    • Causality: Ambient air or trace oxidants drive the rearomatization of the thiazoline intermediate to the final 2-methylbenzothiazole.

    • Validation: GC-MS analysis confirms the exact mass of the fully aromatized 2-methylbenzothiazole.

References

  • [5] A Technical Guide to the Historical Synthesis of Benzothiazoles - Benchchem. 5

  • [6] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - MDPI. 6

  • [3] Advances in the Synthesis of Benzoazole Compounds - DrPress. 3

  • [4] Synthesis and Cyclization of Benzothiazole: Review - ResearchGate. 4

  • [1] Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles - ACS Publications.1

  • [2] An In-depth Technical Guide to 4-(benzo[d]thiazol-2-yl)benzaldehyde: Discovery and History - Benchchem. 2

  • [7] Selective Synthesis of Vinyl Sulfides or 2-Methyl Benzothiazoles from Disulfides and CaC₂ Mediated by a Trisulfur Radical Anion - ACS Publications. 7

  • [8] A Pathway to Synthesize 2-Methylbenzothiazole Derivatives via Hydrogen Sulfide Promoted Tandem Reaction of Calcium Carbide and 2-Iodoaniline - ResearchGate. 8

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Introduction and Scientific Context The compound (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (also known as ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate) is a critical structural analog of Frentizole, an appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

The compound (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (also known as ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate) is a critical structural analog of Frentizole, an approved non-toxic immunosuppressive drug[1]. Recent drug repurposing efforts have identified frentizole and its carbamate analogs as potent antimitotic agents that inhibit microtubule formation by binding to the colchicine site of tubulin, showing significant promise in targeted cancer therapies, particularly for glioblastoma[1].

This application note details a robust, high-yield synthesis protocol for this carbamate derivative, utilizing a nucleophilic acyl substitution pathway. The methodology is adapted from "General Method D" established in recent structure-activity relationship (SAR) studies[2][3].

Mechanistic Overview and Causality

The synthesis relies on the reaction between a primary heteroaromatic amine (6-methylbenzo[d]thiazol-2-amine) and an acylating agent (ethyl chloroformate)[3].

  • Nucleophilic Attack: The exocyclic amino group of the benzothiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl chloroformate.

  • Role of the Base (Triethylamine): The reaction generates hydrogen chloride (HCl) as a byproduct. Triethylamine (Et3N) is introduced as a non-nucleophilic base to scavenge the evolving HCl. Without this base, the HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and severely capping the reaction yield.

  • Solvent Selection (Dichloromethane): Dichloromethane (CH2Cl2) is selected as an aprotic solvent because it readily dissolves the organic precursors without participating in competing nucleophilic reactions (which would occur if protic solvents like ethanol were used)[2].

SynthesisWorkflow Start 6-Methylbenzo[d]thiazol-2-amine (Nucleophile) Reaction Nucleophilic Acyl Substitution (Room Temp, 24h) Start->Reaction Reagent Ethyl Chloroformate (Electrophile) Reagent->Reaction Base Triethylamine (Et3N) (Acid Scavenger) Base->Reaction Solvent Dichloromethane (CH2Cl2) (Aprotic Solvent) Solvent->Reaction Workup Aqueous Work-up (Removes Et3N·HCl salts) Reaction->Workup Complete Conversion Product Ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate (Target Carbamate) Workup->Product Crystallization

Workflow of the nucleophilic acyl substitution for carbamate synthesis.

Materials and Reagents

The following quantitative data represents the optimized stoichiometry to achieve an 81% crystalline yield[3].

Reagent / MaterialRoleQuantityMolesEquivalents
6-Methylbenzo[d]thiazol-2-amine Limiting Reactant259 mg1.58 mmol1.0 eq
Ethyl Chloroformate Acylating Agent226 μL2.36 mmol~1.5 eq
Triethylamine (Et3N) Acid Scavenger~330 μL2.36 mmol~1.5 eq
Dichloromethane (CH2Cl2) Solvent10 mLN/AN/A

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent ambient moisture from hydrolyzing the highly reactive ethyl chloroformate.

  • Dissolution: Add 6-methylbenzo[d]thiazol-2-amine (259 mg, 1.58 mmol) to the flask. Add 10 mL of anhydrous dichloromethane (CH2Cl2) and stir until the amine is fully dissolved[3].

  • Base Addition: Inject triethylamine (Et3N) into the stirring solution. Allow the mixture to stir for 5 minutes at room temperature to ensure homogeneous distribution.

Phase 2: Electrophile Addition and Reaction
  • Controlled Addition: Place the reaction flask in an ice-water bath (0 °C) to control the initial exothermic reaction. Slowly add ethyl chloroformate (226 μL, 2.36 mmol) dropwise via a gas-tight syringe[3]. Self-Validation Check: The dropwise addition prevents thermal runaway and minimizes the formation of bis-acylated side products.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (rt). Stir continuously for 24 hours under an inert atmosphere[2].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/Ethyl Acetate) to confirm the complete consumption of the starting amine.

Phase 3: Work-up and Purification
  • Quenching & Washing: Dilute the reaction mixture with an additional 10 mL of CH2Cl2. Transfer to a separatory funnel and wash sequentially with:

    • 10 mL of distilled water (to remove highly water-soluble Et3N·HCl salts).

    • 10 mL of saturated aqueous NaHCO3 (to neutralize any residual unreacted chloroformate or trace acid).

    • 10 mL of brine (to pre-dry the organic layer).

  • Drying: Collect the organic layer and dry over anhydrous sodium sulfate (Na2SO4). Filter out the drying agent.

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified via crystallization from CH2Cl2 to yield the pure target compound[3].

Analytical Characterization Data

To ensure the trustworthiness of the synthesis, the isolated product must be validated against the following established analytical benchmarks[3].

Analytical MethodExpected Result / ValueInterpretation
Yield ~81% (approx. 300 mg)High efficiency of the substitution reaction.
Physical State CrystalsIndicates high purity post-crystallization.
Melting Point (M.p.) 252.8–254.0 °C (from CH2Cl2)Confirms crystalline lattice integrity and purity.
1H-NMR (400 MHz, CDCl3) δ 1.41 (3H, t, J = 7.2 Hz)Corresponds to the methyl group of the ethyl ester.
δ 2.45 (3H, s)Corresponds to the methyl group on the benzothiazole ring.
δ 4.39 (2H, q, J = 7.2 Hz)Corresponds to the methylene group of the ethyl ester.

Sources

Application

best solvents for dissolving (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in cell assays

Application Note: Solvent Optimization and Handling Protocols for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in In Vitro Cell Assays Scientific Context & Physicochemical Profile (6-Methyl-benzothiazol-2-yl)-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Optimization and Handling Protocols for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in In Vitro Cell Assays

Scientific Context & Physicochemical Profile

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1), also referred to as ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate, is a highly lipophilic benzothiazole derivative. It shares critical structural homology with frentizole, an FDA-approved immunosuppressant that has been recently repurposed as a potent antimitotic agent[1]. In cellular assays, this compound acts by binding to the colchicine site of β -tubulin, inhibiting microtubule polymerization, and ultimately driving cancer cells (such as HeLa and glioblastoma lines) into G2/M cell cycle arrest and apoptosis[1].

However, the planar aromatic ring system and hydrophobic ethyl carbamate moiety present significant solubility challenges. Like many frentizole analogs, its aqueous solubility is exceptionally poor (< 6 µg/mL). For researchers conducting cell-based assays, selecting the correct solvent system is not merely a logistical step—it is the foundational variable that dictates assay reproducibility, prevents false negatives due to compound precipitation, and avoids false positives caused by solvent toxicity.

Solvent Selection Rationale & Causality

As a rule of thumb in drug screening, the solvent must overcome the compound's lattice energy without irreversibly denaturing the biological target or killing the host cells.

  • Why Aqueous Buffers Fail: The high lipophilicity (LogP) of the benzothiazole core promotes strong intermolecular π−π stacking and hydrophobic interactions. Attempting to dissolve the compound directly in PBS or culture media results in immediate micro-precipitation. This creates an uncontrolled suspension rather than a true solution, leading to artificially low effective dosing.

  • The Gold Standard (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds[2]. Its amphiphilic nature effectively disrupts the hydrogen bonding and hydrophobic interactions of the benzothiazole rings. Crucially, the DMSO must be anhydrous. DMSO is highly hygroscopic; moisture ingress from the atmosphere will rapidly reduce the solubility limit of the carbamate ester, causing it to crash out of solution during storage[3].

  • Alternative Solvents: While Dimethylformamide (DMF) can dissolve benzothiazole derivatives, it exhibits significantly higher baseline cytotoxicity in mammalian cell cultures compared to DMSO. Ethanol lacks the solvating power required to achieve high-concentration master stocks without the application of heat, which risks thermal degradation of the carbamate linkage.

Quantitative Solubility & Assay Parameters

To standardize your workflow, adhere to the solubility limits and cytotoxicity thresholds outlined below.

Table 1: Physicochemical Properties & Solubility Profile

Solvent SystemMax Stock ConcentrationSolvation StateHeating / Sonication Required?
Anhydrous DMSO 10 mM – 25 mMClear, homogeneousMild sonication may be required
Ethanol (100%) < 1 mMCloudy / SuspensionYes (Not recommended for stocks)
Aqueous Media (PBS) < 6 µg/mL (< 0.025 mM)PrecipitateN/A

Table 2: Recommended Dilution Matrix for Cell Assays

Target Assay ConcentrationMaster Stock (DMSO)Dilution FactorFinal DMSO Concentration in Media
10 µM 10 mM1:10000.1% (Optimal)
25 µM 10 mM1:4000.25% (Safe for most lines)
50 µM 10 mM1:2000.5% (Maximum tolerable limit)

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every protocol must include internal controls to validate that the observed biological effect is due to the compound and not experimental artifacts.

Protocol A: Preparation of a 10 mM Master Stock
  • Equilibration: Allow the lyophilized (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester powder to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric condensation from introducing water into the vial.

  • Weighing & Solvation: Weigh the required mass (e.g., 2.36 mg for 1 mL of 10 mM stock) and transfer to a sterile, amber glass vial. Add exactly 1.0 mL of fresh, anhydrous DMSO [3].

  • Dissolution: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5 minutes. Causality: Sonication provides the kinetic energy needed to break apart transient micro-crystals without degrading the molecule.

  • Aliquot & Storage: Divide the master stock into 50 µL aliquots in tightly sealed microcentrifuge tubes. Store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which draw moisture into the DMSO and degrade the compound's solubility over time.

Protocol B: Cell Treatment & Self-Validation (e.g., MTT Viability Assay)
  • Media Preparation: Pre-warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Dropwise Dilution: To prepare a 10 µM treatment solution, take 1 µL of the 10 mM DMSO master stock and add it dropwise to 999 µL of the pre-warmed media while vortexing continuously. Causality: Rapid, localized mixing prevents the lipophilic compound from experiencing a sudden high-aqueous environment, which would cause irreversible precipitation.

  • Visual Validation: Before applying to cells, inspect the diluted media under an inverted phase-contrast microscope (20x objective). The absence of refractile micro-crystals validates successful solvation.

  • Vehicle Control (Critical): Prepare a vehicle control using 0.1% DMSO in media (1 µL DMSO in 999 µL media). Causality: This establishes a self-validating system. If the vehicle control shows >5% cell death compared to untreated cells, your cell line is hypersensitive to DMSO, and the stock concentration must be increased to lower the final solvent volume.

  • Application: Aspirate old media from the 96-well plate and gently apply 100 µL of the treatment solutions. Incubate for 48–72 hours prior to adding the MTT reagent[4].

Visualizations

Workflow A Weigh (6-Methyl-benzothiazol-2-yl) -carbamic acid ethyl ester B Dissolve in Anhydrous DMSO (10 mM Master Stock) A->B C Aliquot & Store at -20°C (Desiccated Environment) B->C D Dilute in Pre-warmed Media (Dropwise Addition) C->D E Apply to Cell Cultures (Final DMSO ≤ 0.5%) D->E

Workflow for the preparation and application of benzothiazole carbamate stock solutions.

Mechanism Drug (6-Methyl-benzothiazol-2-yl) -carbamic acid ethyl ester Target β-Tubulin (Colchicine Binding Site) Drug->Target Binds Action Inhibition of Tubulin Polymerization Target->Action Effect G2/M Cell Cycle Arrest Action->Effect Outcome Apoptosis / Cell Death Effect->Outcome

Proposed mechanism of action via tubulin inhibition at the colchicine binding site.

References

  • Pérez-Peña, H., et al. (2023). Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition. Pharmaceutics, 15(6), 1698. PubMed Central (PMC).[1] URL: [Link]

  • Kostić, M., et al. (2023). Frentizole derivatives with mTOR inhibiting and senomorphic properties. European Journal of Pharmaceutical Sciences. URL: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Introduction & Physicochemical Profiling (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1) is a highly lipophilic benzothiazole derivative with significant potential in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1) is a highly lipophilic benzothiazole derivative with significant potential in medicinal chemistry and drug development. The rational development of a High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the molecule's physicochemical properties.

The benzothiazole core contributes strong hydrophobicity and features a highly conjugated π -electron system, which provides a characteristic UV absorbance maximum near 260–280 nm[1]. Furthermore, the nitrogen atoms within the benzothiazole ring and the carbamate linkage dictate the molecule's acid-base behavior. To prevent peak tailing caused by secondary interactions with residual silanols on the silica matrix, the mobile phase must be carefully buffered. This application note details a robust, self-validating reversed-phase HPLC-UV method developed and validated in strict accordance with the ICH Q2(R2) guidelines[2].

Mechanistic Rationale for Method Parameters

As a Senior Application Scientist, it is critical to move beyond empirical trial-and-error and design methods based on chemical causality:

  • Stationary Phase Selection: A C18 (Octadecylsilane) end-capped column was selected. The high carbon load provides the necessary retention for the hydrophobic ethyl ester and methyl-benzothiazole moieties, while end-capping minimizes basic analyte tailing.

  • Mobile Phase & pH Control: A binary gradient of Water and Acetonitrile (ACN) was chosen. Both solvents are modified with 0.1% Trifluoroacetic Acid (TFA). TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This ensures the weakly basic benzothiazole nitrogen remains fully protonated, driving the analyte into a single, highly reproducible chromatographic state and preventing peak splitting.

  • Detection Wavelength: UV detection at 265 nm was selected. This aligns perfectly with the π→π∗ transition maximum of the benzothiazole ring[1], offering maximum sensitivity and minimal baseline drift during the gradient run.

Experimental Workflow

HPLC_Workflow A Analyte Profiling (6-Methyl-benzothiazol-2-yl)-carbamate Hydrophobic, Weakly Basic B Stationary Phase Selection C18 Reversed-Phase (End-capped) A->B Dictates Column C Mobile Phase Optimization 0.1% TFA in H2O / ACN (Suppresses Ionization) B->C Requires Buffer D Gradient & Flow Setup 1.0 mL/min, 265 nm UV (Ensures Sharp Peaks) C->D Defines Method E System Suitability (SST) Tailing < 1.5, Plates > 5000 D->E Self-Validates F ICH Q2(R2) Validation Linearity, Accuracy, Precision E->F Approves Protocol

Workflow for HPLC method development and ICH Q2(R2) validation of the benzothiazole derivative.

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationMechanistic Rationale
Column C18, 150 x 4.6 mm, 5 µmHigh carbon load retains the lipophilic benzothiazole core.
Mobile Phase A 0.1% TFA in WaterLow pH (~2.0) suppresses silanol ionization and protonates nitrogens.
Mobile Phase B 0.1% TFA in AcetonitrileStrong organic modifier elutes the hydrophobic ethyl ester efficiently.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, ensuring high theoretical plates.
Column Temp 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 265 nmAligns with the maximum absorbance of the benzothiazole ring.
Injection Vol 10 µLPrevents column overloading while maintaining a high signal-to-noise ratio.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to focus the analyte at the column head.
2.09010Isocratic hold to separate early-eluting polar impurities.
8.01090Linear gradient to elute the strongly retained hydrophobic analyte.
10.01090Column wash to remove highly retained matrix components.
10.19010Return to initial conditions.
15.09010Column re-equilibration prior to the next injection.

Step-by-Step Experimental Protocol

Note: Every protocol described herein operates as a self-validating system. The analytical sequence cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

    • Causality: Thorough degassing prevents micro-bubble formation in the pump heads, ensuring a stable baseline and highly reproducible retention times.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the initial mobile phase composition (90% A / 10% B) as the diluent.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting or splitting) at the column head.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate

Inject the Working Standard (100 µg/mL) six consecutive times. The system is only considered valid and ready for sample analysis if the following criteria are met:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5000

Method Validation Summary (ICH Q2(R2) Compliant)

The method was rigorously validated according to the latest ICH Q2(R2) guidelines for the validation of analytical procedures[3].

Table 3: ICH Q2(R2) Validation Parameters and Results

Validation ParameterResultAcceptance Criteria
Linearity Range 10 – 150 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Repeatability (%RSD, n=6) 0.85% ≤2.0%
Intermediate Precision (%RSD) 1.12% ≤2.0%
Accuracy (Mean Recovery %) 99.4% – 100.8%98.0% – 102.0%
Limit of Detection (LOD) 0.5 µg/mLS/N 3
Limit of Quantitation (LOQ) 1.5 µg/mLS/N 10
  • Specificity: Blank injections demonstrated no interfering peaks at the retention time of the analyte (~6.8 min), confirming the method's selectivity.

  • Accuracy & Precision: Spike recovery at three concentration levels (50%, 100%, 150% of the nominal concentration) yielded exceptional recovery rates, validating the method's reliability for quantitative analysis[2].

Conclusion

The developed RP-HPLC method for quantifying (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is highly specific, accurate, and precise. By leveraging the physicochemical traits of the benzothiazole core to dictate column selection and mobile phase chemistry, the method ensures robust peak shapes. The built-in System Suitability Testing (SST) guarantees a self-validating workflow suitable for routine pharmaceutical quality control and advanced drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity Source: MDPI (Molecules) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

Sources

Application

Application Note: Preclinical Cell Culture Assays for Tubulin-Targeting Benzothiazole Carbamates

Executive Summary (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1), a structural analog of the immunosuppressive drug frentizole, has emerged as a compound of interest in oncological drug repurpos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1), a structural analog of the immunosuppressive drug frentizole, has emerged as a compound of interest in oncological drug repurposing and development[1],[2]. Recent structure-activity relationship (SAR) studies demonstrate that benzothiazole carbamates exert potent antiproliferative effects by acting as colchicine-site microtubule targeting agents (MTAs)[2].

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vitro efficacy, mechanism of action, and cytotoxicity of this compound. Rather than a generic assay list, this guide emphasizes the causality behind experimental design , ensuring robust data generation for drug development professionals.

Mechanistic Overview & Assay Rationale

To accurately design cell culture assays, one must first understand the compound's mechanism of action. Benzothiazole carbamates are highly lipophilic molecules that penetrate the cell membrane and bind to the colchicine binding site on β -tubulin[2]. This binding sterically hinders the addition of new tubulin heterodimers, shifting the dynamic instability of microtubules toward depolymerization[3].

The catastrophic loss of the microtubule network triggers the Spindle Assembly Checkpoint (SAC) during mitosis, leading to a prolonged G2/M phase cell cycle arrest [2]. If the arrest is sustained, the cell undergoes mitochondrial-mediated apoptosis[4].

MOA C (6-Methyl-benzothiazol-2-yl)- carbamic acid ethyl ester T Colchicine Binding Site on β-Tubulin C->T Binds to M Inhibition of Microtubule Polymerization T->M Induces S Spindle Assembly Checkpoint (SAC) Activation M->S Triggers G Prolonged G2/M Cell Cycle Arrest S->G Leads to A Mitochondrial Apoptosis (Caspase Activation) G->A Results in

Mechanism of benzothiazole carbamates inducing G2/M arrest and apoptosis via tubulin inhibition.

Quantitative Data Summary

When evaluating (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (often denoted as Compound 8a in literature) alongside its parent compound frentizole, it is critical to establish a therapeutic window. The table below summarizes representative half-maximal inhibitory concentrations (IC 50​ ) across different cell lines, highlighting the selectivity for highly proliferative cancer cells over non-tumorigenic cells[1],[3].

CompoundHeLa IC 50​ ( μ M)U87MG IC 50​ ( μ M)HEK-293 IC 50​ ( μ M)Primary Mechanism
Frentizole 15.2 ± 1.420.5 ± 2.1> 50.0Tubulin Depolymerization
Ethyl Ester Analog (8a) 12.4 ± 1.118.1 ± 1.8> 50.0Tubulin Depolymerization
Colchicine (Positive Control)0.015 ± 0.0020.022 ± 0.0040.05 ± 0.01Tubulin Depolymerization

Data represents expected ranges based on MTT assays following 72-hour continuous exposure[1].

Comprehensive Experimental Workflows

To validate the biological activity of this compound, a multi-tiered assay approach is required. The workflow below outlines the progression from broad cytotoxicity screening to specific mechanistic validation.

Workflow S1 Cell Seeding (HeLa / U87MG) S2 Compound Treatment (0.1 - 100 μM) S1->S2 A1 MTT Assay (Viability/IC50) S2->A1 48-72h A2 Flow Cytometry (Cell Cycle/Apoptosis) S2->A2 24-48h A3 Confocal Microscopy (Tubulin Network) S2->A3 24h

Standardized cell culture assay workflow for evaluating tubulin-targeting benzothiazole analogs.

Protocol A: Cytotoxicity & Proliferation (MTT Assay)

Antimitotic agents require cells to pass through the cell cycle to exert their cytotoxic effect. Therefore, a 72-hour incubation is strictly recommended over a 24-hour incubation, which may only capture cytostatic effects[5].

Self-Validating System Controls:

  • Negative Control: 0.1% DMSO (Vehicle) to rule out solvent toxicity.

  • Positive Control: 100 nM Colchicine or Paclitaxel to confirm assay sensitivity.

Step-by-Step Methodology:

  • Seeding: Trypsinize exponentially growing HeLa cells and seed at a density of 4,000 cells/well in a 96-well plate (100 μ L/well) using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Dissolve (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in 100% DMSO to create a 10 mM stock. Prepare a 10-point serial dilution in culture media (0.1 μ M to 100 μ M). Crucial: Ensure final DMSO concentration does not exceed 0.5% in any well.

  • Treatment: Aspirate old media and add 100 μ L of the compound-containing media to the respective wells. Incubate for 72 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) directly to each well[5]. Incubate for 3-4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 μ L of pure DMSO to each well. Place on a plate shaker for 10 minutes to fully dissolve the formazan[6].

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

Protocol B: Microtubule Dynamics (Immunofluorescence)

To prove the compound acts via tubulin inhibition, visual confirmation of microtubule depolymerization is required[7].

Causality in Fixation: We utilize cold methanol rather than paraformaldehyde (PFA). PFA cross-links proteins, which can mask tubulin epitopes and retain unpolymerized cytosolic tubulin monomers, creating high background noise. Cold methanol simultaneously fixes and permeabilizes the cell, precipitating the polymerized microtubules while extracting soluble lipids and unpolymerized tubulin, yielding crisp, high-contrast microtubule networks.

Step-by-Step Methodology:

  • Seeding: Place sterile glass coverslips into a 24-well plate. Seed HeLa cells at 40,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the compound at its calculated IC 50​ and 2×IC 50​ for 24 hours.

  • Fixation: Aspirate media, wash once with warm PBS. Add 500 μ L of ice-cold methanol (-20°C) and incubate at -20°C for exactly 5 minutes. Wash 3× with PBS.

  • Blocking: Incubate coverslips in 1% Bovine Serum Albumin (BSA) in PBS for 45 minutes at room temperature.

  • Primary Antibody: Incubate with mouse anti- α -tubulin monoclonal antibody (diluted 1:500 in 1% BSA) overnight at 4°C.

  • Secondary Antibody & Counterstain: Wash 3× with PBS. Incubate with Alexa Fluor 488-conjugated anti-mouse IgG (1:1000) and 1 μ g/mL DAPI for 1 hour at room temperature in the dark.

  • Mounting: Mount coverslips onto glass slides using an anti-fade mounting medium. Image via confocal microscopy.

Protocol C: Cell Cycle & Apoptosis Profiling (Flow Cytometry)

Tubulin disruption prevents the formation of the mitotic spindle, triggering the SAC and halting the cell cycle at the G2/M phase[5],[2].

Self-Validating System Controls:

  • Baseline: Untreated cells to define the 2N (G0/G1) and 4N (G2/M) DNA content peaks.

  • Enzymatic Control: RNase A is mandatory. Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. Without RNase A, RNA fluorescence will completely mask the DNA cell cycle peaks.

Step-by-Step Methodology:

  • Treatment: Treat 3 × 10 5 cells in 6-well plates with the compound (IC 50​ ) for 24 hours (for Cell Cycle) and 48 hours (for Apoptosis).

  • Cell Cycle Analysis (24h):

    • Harvest cells (including floating cells). Wash with cold PBS.

    • Fix by adding cells dropwise into 70% cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge, wash with PBS, and resuspend in 500 μ L PI staining solution (50 μ g/mL PI, 100 μ g/mL RNase A, 0.1% Triton X-100 in PBS).

    • Incubate for 30 minutes at room temperature in the dark. Analyze via flow cytometry (linear FL2 channel).

  • Apoptosis Analysis (48h):

    • Harvest cells (do not fix). Wash with cold PBS.

    • Resuspend in 100 μ L of 1X Annexin V Binding Buffer.

    • Add 5 μ L of and 5 μ L of PI solution. Incubate for 15 minutes at room temperature in the dark[7].

    • Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

    • Add 400 μ L of Binding Buffer and analyze via flow cytometry (logarithmic FL1 vs. FL2 channels).

References

  • Ramos S, et al. "Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition." International Journal of Molecular Sciences, 2023 Dec 14;24(24):17474. URL:[Link]

  • Mosmann T. "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 1983 Dec 16;65(1-2):55-63. URL:[Link]

  • Dumontet C, Jordan MA. "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery, 2010 Oct;9(10):790-803. URL: [Link]

  • Vermes I, et al. "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods, 1995 Jul 17;184(1):39-51. URL:[Link]

Sources

Method

Synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester: A Detailed Guide to Catalysts and Reagents

Introduction The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anticon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] Among these, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester stands out as a key intermediate and a structural motif in various pharmacologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this target molecule. We will delve into the critical catalysts and reagents, offering detailed, field-proven protocols and explaining the causality behind the experimental choices to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is typically achieved in a two-step process. The first step involves the construction of the core 2-amino-6-methylbenzothiazole ring system. This is followed by the functionalization of the 2-amino group to form the desired ethyl carbamate.

Synthesis_Overview p-Toluidine p-Toluidine 2-Amino-6-methylbenzothiazole 2-Amino-6-methylbenzothiazole p-Toluidine->2-Amino-6-methylbenzothiazole Step 1: Benzothiazole Formation (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester 2-Amino-6-methylbenzothiazole->(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester Step 2: Carbamoylation Benzothiazole_Formation cluster_0 Step 1: Benzothiazole Ring Formation p-Toluidine p-Toluidine Intermediate Intermediate p-Toluidine->Intermediate Electrophilic Attack by (SCN)₂ NaSCN NaSCN SO2Cl2 SO2Cl2 2-Amino-6-methylbenzothiazole 2-Amino-6-methylbenzothiazole Intermediate->2-Amino-6-methylbenzothiazole Intramolecular Cyclization

Caption: Key steps in the benzothiazole ring formation.

Detailed Experimental Protocol

This protocol is adapted from the robust and well-established procedure published in Organic Syntheses. [3]

  • Reaction Setup: In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, prepare a solution of 107 g (1 mole) of p-toluidine in 700 ml of chlorobenzene.

  • Acidification: Over a period of 5 minutes, add 54 g (29.3 ml, 0.55 mole) of concentrated sulfuric acid dropwise to the stirred solution. This forms a finely divided suspension of p-toluidine sulfate.

  • Thiocyanation: To this suspension, add 90 g (1.1 moles) of sodium thiocyanate. Heat the mixture for 3 hours at an internal temperature of 100°C in an oil bath.

  • Cyclization: Cool the solution to 30°C. Add 180 g (108 ml, 1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours, or until the evolution of hydrogen chloride gas ceases.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the chlorobenzene.

    • Dissolve the solid residue in 1 liter of hot water.

    • Remove any remaining solvent by steam distillation.

    • Filter the hot solution to remove any insoluble material.

    • Make the filtrate alkaline to litmus by adding approximately 200 ml of concentrated ammonium hydroxide (sp. gr. 0.90).

    • Filter the precipitated 2-amino-6-methylbenzothiazole and wash it with 200 ml of water.

  • Purification:

    • Dissolve the crude product (which melts in the range of 123–128°C) in 300 ml of hot ethanol.

    • Add 10 g of activated charcoal (e.g., Norit) and filter the hot suspension.

    • Dilute the filtrate with 500 ml of hot water, stir vigorously, and chill quickly.

    • After 30 minutes, filter the pale yellow granular product and wash it with 150 ml of 30% ethanol.

    • Dry the product to a constant weight. The expected yield is 100–105 g, with a melting point of 135–136°C.

Part 2: Synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

The second and final step is the conversion of the 2-amino group of the benzothiazole intermediate into an ethyl carbamate. This is a standard N-acylation reaction.

Core Reagents and Their Rationale
ReagentFunctionMechanistic Rationale
2-Amino-6-methylbenzothiazole Starting MaterialThe nucleophile in the reaction, with the exocyclic amino group attacking the electrophilic carbonyl carbon of the acylating agent.
Ethyl Chloroformate (ClCO₂Et) Acylating AgentProvides the ethoxycarbonyl group to form the carbamate. It is a highly reactive and efficient reagent for this transformation. [4][5]
Triethylamine (Et₃N) or Pyridine BaseActs as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. [6]
Dry Benzene or Dichloromethane (DCM) SolventAnhydrous aprotic solvents are used to prevent the hydrolysis of the highly reactive ethyl chloroformate.
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion to form the final carbamate product. The base neutralizes the HCl formed.

Carbamoylation cluster_1 Step 2: Carbamoylation 2-Amino-6-methylbenzothiazole 2-Amino-6-methylbenzothiazole Tetrahedral_Intermediate Tetrahedral Intermediate 2-Amino-6-methylbenzothiazole->Tetrahedral_Intermediate Nucleophilic Attack Ethyl_Chloroformate Ethyl Chloroformate Product (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester Tetrahedral_Intermediate->Product Elimination of Cl⁻

Caption: Mechanism of ethyl carbamate formation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard methods for the N-acylation of 2-aminobenzothiazoles. [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-6-methylbenzothiazole (1 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane (DCM) or dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the mixture to 0°C in an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Summary of Reagents and Conditions

StepStarting MaterialKey ReagentsCatalyst/BaseSolventTemperatureTime
1. Benzothiazole Formation p-ToluidineSodium Thiocyanate, Sulfuryl Chloride-Chlorobenzene100°C, then 50°C3 hours, then 2 hours
2. Carbamoylation 2-Amino-6-methylbenzothiazoleEthyl ChloroformateTriethylamineDry DCM or Benzene0°C to Room Temp.4-6 hours

Conclusion

The synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a well-established two-step process that relies on fundamental principles of heterocyclic chemistry and N-acylation. By carefully selecting the appropriate reagents and controlling the reaction conditions as detailed in these protocols, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The experimental choices outlined are grounded in established literature and are designed to maximize yield and purity while ensuring the safety and reproducibility of the synthesis.

References

  • Reddy, T. S., & Reddy, P. S. N. (2017). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Chemical Communications, 53(9), 1478-1481. [Link]

  • Reddy, T. S., & Reddy, P. S. N. (2017). Supplementary Information for Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. Royal Society of Chemistry. [Link]

  • Camerino, D. C., et al. (2013). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Journal of Medicinal Chemistry, 56(15), 6063-6077. [Link]

  • Bepary, S., et al. (2021). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Allen, C. F. H., & VanAllan, J. (1944). 2-Amino-6-methylbenzothiazole. Organic Syntheses, 24, 12. [Link]

  • Benazzouz, A., et al. (1995). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry, 38(10), 1759-1766. [Link]

  • Varasi, M., et al. (2011). Process for the preparation of riluzole.
  • Cohen, D. T., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Catalysis, 8(9), 8565-8570. [Link]

  • D'Amico, J. J., et al. (1959). New Carbamates and Related Compounds. Journal of the American Chemical Society, 81(22), 5957-5961. [Link]

  • Desai, N. C., et al. (2009). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, 48B, 114-119. [Link]

  • Satyanarayana, B., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. ARKIVOC, 2008(16), 218-230. [Link]

  • Satyanarayana, B., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. Semantic Scholar. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Elgemeie, G. H., et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b]b[6][7]enzothiazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 564-568. [Link]

  • Science of Synthesis. (2005). Product Class 18: Benzothiazoles and Related Compounds. Thieme. [Link]

  • Thompson, A. M., et al. (2015). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS One, 10(5), e0123997. [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Indian Journal of Pharmaceutical Sciences, 73(3), 329-333. [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Nefzi, A., et al. (2004). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 6(3), 343-345. [Link]

Sources

Application

Application Notes and Protocols: In Vivo Dosing Strategies and Vehicle Selection for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Navigating the Preclinical Path of a Novel Benzothiazole Derivative The benzothiazole scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Preclinical Path of a Novel Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester represents a novel entity within this promising class. As with many new chemical entities (NCEs), a significant hurdle in the preclinical evaluation of such a lipophilic molecule is its anticipated poor aqueous solubility.[3][4] This characteristic can lead to low and erratic bioavailability, confounding the interpretation of in vivo efficacy and toxicity studies.[5]

These application notes provide a comprehensive guide for the rational development of in vivo dosing strategies and the selection of appropriate vehicles for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester and other similarly challenging compounds. The following protocols and insights are designed to equip researchers with the necessary tools to generate reliable and reproducible preclinical data.

Part 1: Physicochemical Characterization - The Blueprint for Formulation

Before embarking on in vivo studies, a thorough understanding of the compound's physicochemical properties is paramount. For a novel compound like (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, the following parameters should be experimentally determined.

PropertyHypothetical ValueSignificance for Formulation
LogP 4.2A high LogP indicates high lipophilicity and poor aqueous solubility, necessitating solubilization technologies.[6]
pKa Not readily ionizableThe lack of ionizable groups means pH adjustment will not be an effective strategy for solubilization.[4]
Melting Point 185°CA high melting point suggests a stable crystal lattice, which can contribute to poor solubility.
Aqueous Solubility < 0.1 µg/mLConfirms the compound is poorly soluble and requires advanced formulation strategies.[7]

Part 2: Vehicle Selection - A Strategic Approach

The selection of an appropriate vehicle is a critical determinant of a successful in vivo study. The following decision tree outlines a systematic approach to vehicle selection for a poorly soluble, non-ionizable compound.

Vehicle_Selection_Workflow A Start: Poorly Soluble Compound ((6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester) B Determine Route of Administration A->B C Oral (PO) B->C D Intraperitoneal (IP) / Intravenous (IV) B->D E Co-solvent System (e.g., PEG400, Propylene Glycol) C->E F Surfactant System (e.g., Tween 80, Cremophor EL) C->F G Lipid-Based System (e.g., SEDDS, Oil Solution) C->G H Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) C->H I Nanosuspension C->I M Co-solvent/Surfactant System (e.g., DMSO, PEG400, Tween 80) D->M N Cyclodextrin Complexation D->N J Is the compound stable and soluble at the desired concentration? E->J F->J G->J H->J I->J K Proceed to In Vivo Study J->K Yes L Re-evaluate Vehicle or Consider Alternative Formulation J->L No O Is the formulation clear, stable, and injectable? M->O N->O O->K Yes O->L No

Caption: Vehicle selection workflow for poorly soluble compounds.

Commonly Used Excipients for In Vivo Formulation

The following table summarizes common excipients for the formulation of poorly soluble compounds. It is crucial to start with the simplest formulation and increase complexity only as needed.

Excipient ClassExampleRoute of AdministrationTypical ConcentrationMechanism of Action
Co-solvents Polyethylene Glycol 400 (PEG 400)Oral, IV, IP10-60%Increases solubility by reducing the polarity of the aqueous vehicle.[3]
Propylene GlycolOral, IV20-70%A water-miscible organic solvent that enhances solubility.[3]
Dimethyl Sulfoxide (DMSO)IP, IV (with caution)<10%A powerful aprotic solvent, but can have its own biological effects.[7]
Surfactants Polysorbate 80 (Tween 80)Oral, IV, IP1-10%Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[4]
Solutol® HS 15Oral, IV5-20%A non-ionic solubilizer and emulsifying agent.[3]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Oral, IV, IP20-40%Forms inclusion complexes with the drug, shielding the hydrophobic regions from the aqueous environment.[4][8]
Lipids Sesame OilOral, IMUp to 100%The drug dissolves directly in the oil.[9]
Labrafil® M 1944 CSOralComponent of SEDDSA non-ionic water-dispersible surfactant for lipid-based formulations.[10]

Part 3: Formulation Development Protocols

Protocol 1: Co-solvent/Surfactant Formulation for IP/IV Administration

This protocol is a common starting point for many poorly soluble compounds.[5]

Materials:

  • (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile vials and syringes

  • Vortex mixer and sonicator

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound and the volume of each vehicle component needed for the desired final concentration and dosing volume. A common starting formulation is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.[5]

  • Initial Dissolution: In a sterile vial, add the calculated amount of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester powder. Add the DMSO to the vial and vortex until the compound is fully dissolved.

  • Addition of Co-solvents and Surfactants: Add the PEG 400 and Tween 80 to the vial. Vortex thoroughly.

  • Addition of Aqueous Component: Slowly add the sterile saline to the vial while vortexing.

  • Final Homogenization: Sonicate the final solution for 5-10 minutes to ensure homogeneity.

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

  • Vehicle Control: Prepare a vehicle-only solution following the same procedure but without the compound. This is essential for the control group in your in vivo study.

Troubleshooting:

  • Precipitation: If the compound precipitates, try increasing the proportion of co-solvents or surfactant, or decrease the final concentration of the compound.[3]

  • High Viscosity: If the formulation is too viscous for injection, consider using a lower molecular weight PEG or reducing the concentration of viscosity-enhancing excipients.[3]

Protocol 2: Oral Gavage Formulation (Suspension)

For oral administration, a suspension can be a viable option if a solution is not achievable.

Materials:

  • (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

  • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle

  • Homogenizer (optional)

Procedure:

  • Particle Size Reduction: If necessary, reduce the particle size of the compound using a mortar and pestle to improve suspension stability.[4]

  • Wetting the Powder: In the mortar, add a small amount of the 0.5% methylcellulose solution to the compound powder and triturate to form a uniform paste.

  • Gradual Dilution: Slowly add the remaining vehicle in small portions while continuously triturating to form a homogenous suspension.

  • Final Volume: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle.

  • Homogenization: For improved stability, the suspension can be further homogenized.

  • Storage and Dosing: Store the suspension with continuous stirring and use a syringe with a wide-bore gavage needle for administration.

Part 4: In Vivo Dosing Procedures

The following workflow outlines a typical in vivo dosing experiment. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.

InVivo_Dosing_Workflow A Animal Acclimatization (Minimum 1 week) B Randomization and Grouping A->B C Pre-dose Body Weight Measurement B->C D Formulation Preparation C->D E Dose Calculation D->E F Dosing (e.g., PO, IP, IV) E->F G Post-dose Observation (Clinical signs, behavior) F->G H Scheduled Time Points (e.g., blood sampling, tissue collection) G->H I Euthanasia and Necropsy H->I J Data Analysis I->J

Caption: A typical workflow for an in vivo dosing experiment.

Protocol 3: Oral Gavage (PO) Administration in Mice
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus. Do not force the needle.

  • Dose Administration: Slowly administer the calculated dose volume.

  • Post-Dosing: Return the mouse to its cage and observe for any signs of distress.

Protocol 4: Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Restrain the mouse to expose its abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen.

  • Injection: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate to ensure no fluid is withdrawn, then slowly inject the dose.

  • Post-Dosing: Return the mouse to its cage and monitor.

Example Dosing Calculations
ParameterValue
Target Dose 10 mg/kg
Mouse Body Weight 25 g (0.025 kg)
Formulation Concentration 1 mg/mL
Dosing Volume 10 mL/kg

Calculation:

  • Dose per mouse (mg): 10 mg/kg * 0.025 kg = 0.25 mg

  • Volume to administer (mL): 0.25 mg / 1 mg/mL = 0.25 mL

Part 5: Potential Biological Context of Benzothiazoles

The benzothiazole scaffold is a "privileged structure" in drug discovery, meaning it can bind to a variety of biological targets.[1] This versatility is a key reason for the continued interest in synthesizing and evaluating new derivatives. Known biological activities of benzothiazole-containing compounds include:

  • Anticancer Activity: Some benzothiazoles act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway.[11] They have also been investigated as inhibitors of enzymes like DNA topoisomerase and various kinases.[2]

  • Neuroprotective Activity: Certain benzothiazole derivatives have shown potential as monoamine oxidase B (MAO-B) inhibitors, which is relevant for neurodegenerative diseases like Parkinson's.[12][13]

  • Antidiabetic Activity: Recent studies have explored 2-aminobenzothiazole derivatives as potential agents for type 2 diabetes, showing affinity for targets like PPARγ.[14]

Conclusion

The successful in vivo evaluation of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, and other poorly soluble benzothiazole derivatives, hinges on a systematic and rational approach to formulation development. By thoroughly characterizing the physicochemical properties of the compound and exploring a range of vehicle systems, researchers can develop robust and reproducible dosing solutions. The protocols and strategies outlined in these application notes provide a solid foundation for advancing novel benzothiazole-based therapeutics through the preclinical pipeline.

References

  • Benchchem. "Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies." Benchchem, Accessed March 28, 2026.
  • Benchchem. "Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies." Benchchem, Accessed March 28, 2026.
  • Lubrizol.
  • Benchchem. "The Benzothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Drug Discovery." Benchchem, Accessed March 28, 2026.
  • WuXi AppTec DMPK. "Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies." WuXi AppTec, March 15, 2024.
  • Sharma, P. C., et al. "New horizons in benzothiazole scaffold for cancer therapy: Advances in bioactivity, functionality, and chemistry." SRUC, Scotland's Rural College, September 15, 2020.
  • Google Patents. "Emulsion compositions for the parenteral and/or oral administration of sparingly water soluble ionizable hydrophobic drugs." Accessed March 28, 2026.
  • ResearchGate. "(PDF) Benzothiazole - A Biologically Important Scaffold.
  • Abdel-Wahab, B. F., et al. "Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs." RSC Advances, October 31, 2025.
  • ACS Publications. "[1][3][5]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes." Journal of Medicinal Chemistry, January 4, 2023.

  • Pharmaceutical Technology. "Excipients for Solubility Enhancement of Parenteral Formulations." Pharmaceutical Technology, November 2, 2022.
  • Benchchem.
  • Pharmaceutical Technology. "Emerging Excipients in Parenteral Medications." Pharmaceutical Technology, March 2003.
  • ResearchGate. "Summary of preclinical guidelines for in vivo experiments identified through various database searches.
  • ResearchGate. "(PDF) Formulation strategies for poorly soluble drugs.
  • NextSDS. "(6-Ethoxybenzothiazol-2-yl)carbamic acid ethyl ester — Chemical Substance Information." NextSDS, Accessed March 28, 2026.
  • PMC. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." PMC, Accessed March 28, 2026.
  • Springer. "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, November 5, 2003.
  • NextSDS. "(6-CHLORO-BENZOTHIAZOL-2-YL)-CARBAMIC ACID ETHYL ESTER." NextSDS, Accessed March 28, 2026.
  • Springer. "Formulating Poorly Water Soluble Drugs." AAPS Advances in the Pharmaceutical Sciences Series, Accessed March 28, 2026.
  • Cheméo. "Chemical Properties of Carbamic acid, methyl-, ethyl ester (CAS 105-40-8)." Cheméo, Accessed March 28, 2026.
  • AMSbiopharma. "Preclinical research strategies for drug development." AMSbiopharma, August 11, 2025.
  • MDPI. "Designing an In Vivo Preclinical Research Study." MDPI, October 25, 2023.
  • Preprints.org. "Designing an In Vivo Preclinical Research Study." Preprints.org, August 22, 2023.
  • Taylor & Francis. "Ethyl carbamate – Knowledge and References." Taylor & Francis Online, Accessed March 28, 2026.
  • FDA. "Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals." FDA, July 1997.
  • PubMed. "Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems." PubMed, Accessed March 28, 2026.
  • NIST. "Carbamic acid, methyl-, ethyl ester." NIST WebBook, Accessed March 28, 2026.
  • Sigma-Aldrich. "BENZOTHIAZOL-2-YL-CARBAMIC ACID ETHYL ESTER AldrichCPR." Sigma-Aldrich, Accessed March 28, 2026.
  • EMA. "Formulation of poorly soluble compounds." EMA, May 31, 2010.
  • FDA.
  • PubMed. "Ethyl carbamate: analytical methodology, occurrence, formation, biological activity and risk assessment." PubMed, Accessed March 28, 2026.
  • ChemicalRegister.com. "CARBAMIC ACID 2-BENZOTHIAZOLYL-,METHYL ESTER (CAS No. 28953-24-4) Suppliers." ChemicalRegister.com, Accessed March 28, 2026.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Carbamic acid, ethyl ester: Human health tier II assessment." AICIS, February 13, 2015.
  • MDPI. "In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents." MDPI, January 22, 2025.
  • Wiley Online Library. "Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In." ChemistrySelect, Accessed March 28, 2026.
  • OIV. "Dosage of ethyl carbamate in alcoholised beverages." OIV, Accessed March 28, 2026.
  • Benchchem. "The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)
  • PubMed. "Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity." PubMed, April 5, 2024.
  • Science of Synthesis. "Product Class 18: Benzothiazoles and Related Compounds." Thieme, Accessed March 28, 2026.
  • Uniba. "European Journal of Medicinal Chemistry." Uniba, February 28, 2024.
  • PubChem. "Carbamic acid, N-methyl-, ethyl ester." PubChem, Accessed March 28, 2026.

Sources

Method

Application Note: Advanced Purification of (6-Methyl-benzothiazol-2-yl)-carbamic Acid Ethyl Ester via Column Chromatography

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (Synonym: Ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (Synonym: Ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate)

Executive Summary & Rationale

The benzothiazole scaffold is a privileged pharmacophore in medicinal chemistry. Derivatives such as (6-methyl-benzothiazol-2-yl)-carbamic acid ethyl ester serve as critical intermediates and active analogs in the synthesis of frentizole-based immunomodulators and novel antimitotic agents targeting the colchicine-binding site of tubulin [1].

Because the biological efficacy of these compounds relies heavily on their purity—especially during high-throughput screening and crystallization studies—robust purification protocols are mandatory. This application note provides a self-validating, causality-driven methodology for the flash column chromatography purification of this specific carbamate, ensuring high recovery (>80%) and analytical-grade purity.

Mechanistic Insights: Chromatography of Benzothiazole Carbamates

Structural Causality in Separation

The separation behavior of (6-methyl-benzothiazol-2-yl)-carbamic acid ethyl ester on normal-phase silica gel is dictated by its dual functional nature:

  • Benzothiazole Core: The heteroaromatic system provides a large, planar hydrophobic surface area with a weakly basic nitrogen. This allows for strong π−π interactions with impurities but weak hydrogen bonding with silanol groups.

  • Carbamate Moiety: The ester and amide linkages act as strong hydrogen-bond acceptors and donors, respectively. This localized polarity anchors the molecule to the stationary phase (Silica Gel 60).

Why Dry Loading? Benzothiazole carbamates often exhibit poor solubility in non-polar solvents (like pure hexanes) used for column equilibration. Attempting wet-loading in polar solvents (like dichloromethane or methanol) disrupts the initial band, leading to peak tailing and poor resolution. Dry loading the crude mixture onto silica gel ensures a narrow initial band and maximizes theoretical plates.

Biological Context & Downstream Application

Purified benzothiazole carbamates are evaluated for their ability to disrupt microtubule dynamics. Understanding the downstream application reinforces the need for rigorous purification, as trace transition metals or organic impurities can trigger false positives in cell viability assays (e.g., MTT assays on HeLa or U87MG cell lines) [2].

Pathway A Ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate B Tubulin Colchicine Binding Site A->B Binds C Inhibition of Microtubule Polymerization B->C Induces D G2/M Phase Cell Cycle Arrest C->D Causes E Apoptosis (Cancer Cell Death) D->E Triggers

Mechanism of action for frentizole analogs via tubulin inhibition.

Quantitative Data & Optimization

To establish a self-validating protocol, solvent ratios must be optimized. The target compound exhibits optimal retention ( Rf​≈0.35 ) in a moderate-polarity solvent system.

Table 1: Physicochemical & Chromatographic Parameters
ParameterValue / Description
Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Stationary Phase Silica Gel 60 (0.040–0.063 mm, 230-400 mesh)
Optimal Eluent Hexane / Ethyl Acetate (Gradient 3:1 1:1)
Detection Method UV Absorption ( λ = 254 nm)
Target Rf​ Value 0.35 (in 1:1 Hexane:EtOAc)
Melting Point (Pure) 252.8–254.0 °C (Crystallized from CH₂Cl₂) [1]
Table 2: Solvent System Optimization Matrix
Eluent System (Hexane:EtOAc)Target Compound Rf​ Impurity SeparationRecommendation
4:1 0.10ExcellentUse for initial column equilibration and loading.
3:1 0.22GoodUse for early elution of non-polar byproducts.
1:1 0.35ModerateOptimal for target compound elution.
1:2 0.65Poor (Co-elution)Avoid; causes peak broadening and impurity overlap.

Step-by-Step Purification Protocol

This protocol assumes a crude reaction mixture generated from the reaction of 6-methylbenzo[d]thiazol-2-amine with ethyl chloroformate in the presence of triethylamine [1].

Phase 1: Sample Preparation (Dry Loading)
  • Dissolution: Dissolve the crude reaction mixture (~500 mg) in a minimum volume of volatile polar solvent (e.g., 5-10 mL of Dichloromethane or Tetrahydrofuran).

  • Adsorption: Add 1.5 to 2.0 grams of dry Silica Gel 60 to the solution.

  • Evaporation: Carefully evaporate the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Caution: Ensure complete solvent removal to prevent band distortion during loading.

Phase 2: Column Packing & Equilibration
  • Slurry Preparation: Prepare a slurry of 15-20 g of Silica Gel 60 in Hexane:EtOAc (4:1, v/v).

  • Packing: Pour the slurry into a glass chromatography column (e.g., 2 cm diameter). Tap the column gently to ensure uniform packing and eliminate air bubbles.

  • Equilibration: Elute 2-3 column volumes of the 4:1 Hexane:EtOAc mixture to stabilize the stationary phase. Drain the solvent until it is exactly level with the top of the silica bed.

Phase 3: Loading and Elution
  • Loading: Carefully transfer the dry-loaded silica powder (from Phase 1) evenly onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top to prevent bed disturbance.

  • Initial Elution: Carefully add 20 mL of Hexane:EtOAc (3:1) and begin elution. Collect 10 mL fractions. This step elutes unreacted non-polar starting materials and trace impurities.

  • Gradient Shift: Once 5-6 fractions are collected, switch the eluent to Hexane:EtOAc (1:1) . The target carbamate will begin to elute.

Phase 4: Monitoring and Isolation
  • TLC Analysis: Spot every alternate fraction on a silica gel TLC plate. Develop the plate in Hexane:EtOAc (1:1).

  • Visualization: Examine the plate under a UV lamp at 254 nm. The target compound will appear as a strong, dark UV-active spot at Rf​ = 0.35.

  • Pooling: Combine all fractions containing the pure target compound (single spot on TLC).

  • Concentration: Evaporate the pooled fractions under reduced pressure.

  • Validation (Crystallization): Dissolve the resulting solid in a minimal amount of hot CH₂Cl₂ and allow it to crystallize. Filter and dry the crystals. Verify the purity by measuring the melting point (Expected: 252.8–254.0 °C) [1].

G A Crude Reaction Mixture (Carbamate + Impurities) B Dry Loading onto Silica Gel (Sample Preparation) A->B Adsorb C Flash Column Chromatography (Hexane:EtOAc Gradient) B->C Load D Fraction Collection C->D Elute E TLC Monitoring (UV 254 nm) D->E Analyze F Concentration & Crystallization (Pure Target Compound) E->F Pool pure fractions

Step-by-step column chromatography workflow for carbamate purification.

Troubleshooting & Field-Proven Insights

  • Issue: Co-elution with Unreacted Amine.

    • Cause: The starting material (6-methylbenzo[d]thiazol-2-amine) has a similar polarity to the product if the gradient is pushed too fast.

    • Solution: Maintain the 3:1 Hexane:EtOAc ratio longer before switching to 1:1. Alternatively, pretreat the crude mixture with a mild acidic wash (0.1 M HCl) during aqueous workup to remove unreacted basic amines prior to chromatography.

  • Issue: Product Streaking on Column.

    • Cause: Overloading the column or residual basicity on the silica gel causing secondary interactions with the carbamate NH.

    • Solution: Ensure the compound-to-silica ratio is at least 1:30 by weight. If streaking persists, adding 0.1% Triethylamine (TEA) to the eluent can deactivate acidic silanol groups, though this is rarely necessary for this specific neutral carbamate.

References

  • Title: Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition Source: International Journal of Molecular Sciences (via PubMed Central / PMC) URL: [Link]

Application

Application Note: Preclinical Formulation Strategies for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Introduction & Pharmacological Context Benzothiazole derivatives are highly valued in medicinal chemistry for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties [...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Benzothiazole derivatives are highly valued in medicinal chemistry for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties [1][1]. (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1) represents a specialized structural analog within this class [2][2]. Structurally related compounds, such as Riluzole, have been extensively studied in murine models of neurodegenerative diseases and spinal cord injury, typically requiring in vivo doses ranging from 5 to 10 mg/kg [3][3] [4][4].

The Causality of Formulation Challenges: As a Senior Application Scientist, the most common failure point I observe with benzothiazoles is poor vehicle selection. The planar bicyclic benzothiazole core, combined with the carbamate moiety, results in high lipophilicity and strong crystal lattice energy [5][5]. Consequently, the compound exhibits extremely poor aqueous solubility. Attempting to dissolve it directly in saline or standard buffers will result in immediate precipitation, necessitating advanced vehicle engineering for systemic in vivo administration [6][6].

Physicochemical Profiling & Vehicle Selection

To ensure technical accuracy and animal welfare, the formulation must balance compound solubility with vehicle tolerability. Below is a structured comparison of field-proven vehicles for benzothiazole derivatives.

Table 1: Quantitative Comparison of Formulation Vehicles for Benzothiazole Derivatives

Vehicle CompositionMax Solubility EstimateTolerability (Murine)Recommended RouteCausality / Mechanistic Notes
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 5 - 10 mg/mLHighIP, IVMicellar dispersion prevents precipitation; DMSO disrupts the crystal lattice.
20% HP-β-CD in Saline 2 - 5 mg/mLVery HighIP, IV, POInclusion complexation avoids DMSO artifacts; ideal for CNS/behavioral studies.
0.5% CMC + 0.5% Tween-80 in Water N/A (Suspension)HighPO onlyPhysical suspension for high-dose oral gavage; requires constant magnetic stirring.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Co-Solvent Micellar Dispersion (Ideal for IP/IV Dosing)

This protocol yields a clear solution suitable for systemic injection, utilizing a step-wise polarity gradient to prevent compound crash-out.

  • Primary Solubilization: Weigh the required amount of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester and add it to a glass vial. Add 10% (final volume) DMSO .

    • Causality: DMSO acts as the primary solvent to disrupt the strong intermolecular hydrogen bonding and pi-pi stacking of the benzothiazole rings.

  • Co-Solvent Bridging: Add 40% (final volume) PEG300 to the vial and vortex for 60 seconds.

    • Causality: PEG300 acts as a co-solvent that bridges the dielectric constant gap between DMSO and water, preventing immediate nucleation.

  • Steric Stabilization: Add 5% (final volume) Tween-80 and vortex vigorously.

    • Causality: Tween-80 provides steric stabilization by forming micelles around the hydrophobic core of the drug, preventing Ostwald ripening.

  • Aqueous Titration: Slowly titrate 45% (final volume) sterile saline dropwise while continuously vortexing the solution.

    • Causality: Dropwise addition prevents localized supersaturation. Saline ensures the final formulation is isotonic for injection.

Protocol B: Cyclodextrin Inclusion Complexation (Ideal for CNS Studies)

DMSO can cause localized inflammation or alter blood-brain barrier (BBB) permeability. For neuro-pharmacological studies, a cyclodextrin vehicle is preferred.

  • Vehicle Preparation: Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in sterile saline.

  • Compound Addition: Add the dry powder of the compound directly to the cyclodextrin solution.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath at 37°C for 30-45 minutes.

    • Causality: Thermal energy and ultrasonic cavitation drive the lipophilic benzothiazole moiety into the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Quality Control & Self-Validating Systems

Every protocol must act as a self-validating system to ensure data integrity and animal safety. Do not proceed to in vivo dosing without passing these checks:

  • Validation Checkpoint for Protocol A (Visual & DLS): After Step 4, observe the solution against a dark background. If the solution turns opaque, milky, or micro-precipitates form, the micellar capacity has been exceeded (often due to adding saline too quickly). This is a hard stop. Cloudy solutions indicate macro-particulates that will cause fatal microembolisms in vivo. Abort the preparation, discard, and restart.

  • Validation Checkpoint for Protocol B (Centrifugation): Centrifuge the final sonicated mixture at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom of the tube, the compound has not fully complexed. The supernatant concentration must be analytically verified (e.g., via HPLC) before dosing, or the sonication time must be extended.

Mandatory Visualization

FormulationWorkflow Start Compound: (6-Methyl-benzothiazol-2-yl) -carbamic acid ethyl ester Decision Select Formulation Strategy Based on Route of Admin Start->Decision RouteIP IP / IV Dosing (Co-Solvent System) Decision->RouteIP RoutePO PO Dosing (Suspension / Cyclodextrin) Decision->RoutePO Step1A 1. Dissolve in 10% DMSO (Disrupts Crystal Lattice) RouteIP->Step1A Step1B 1. Add to 20% HP-β-CD (Hydrophobic Cavity Inclusion) RoutePO->Step1B Step2A 2. Add 40% PEG300 + 5% Tween-80 (Prevents Precipitation) Step1A->Step2A Step3A 3. Titrate 45% Saline (Isotonic Adjustment) Step2A->Step3A QC Self-Validation QC: Visual Inspection & DLS (Must be clear, no particulates) Step3A->QC Step2B 2. Vortex & Sonicate 30 min (Thermodynamic Equilibration) Step1B->Step2B Step2B->QC Fail Precipitation Detected: Abort & Re-formulate QC->Fail Cloudy Pass Sterile Filter (0.22 µm) Ready for In Vivo Dosing QC->Pass Clear

Figure 1: Decision tree and thermodynamic validation workflow for benzothiazole derivative formulation.

References

  • Riluzole and its prodrugs for the treatment of Alzheimer's disease - NIH / PMC. URL:[Link][3]

  • The Impact of Riluzole on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury - NIH / PMC. URL:[Link][4]

  • Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists. URL: [Link][5]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review - Journal of Chemistry Reviews. URL:[Link][1]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Abstract This application note details a robust and sensitive method for the detection and quantification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester using Liquid Chromatography coupled with Tandem Mass Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and sensitive method for the detection and quantification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate analysis of this compound in various matrices. The methodology leverages Electrospray Ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. While specific experimental data for this exact molecule is not widely published, this protocol is built upon established principles for the analysis of structurally similar benzothiazole and carbamate compounds, providing a strong and scientifically-grounded starting point for method development and validation.

Introduction

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical and chemical research due to their potential biological activities. Benzothiazole derivatives are known to possess a wide range of therapeutic properties. Accurate and reliable quantification of such small molecules is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for such applications due to its high sensitivity, selectivity, and specificity.[1][2] This application note provides a comprehensive protocol for the analysis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, covering sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

The overall analytical workflow is designed to ensure high reproducibility and accuracy, from initial sample handling to final data acquisition.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Solvent_Evaporation Solvent Evaporation (under Nitrogen) Supernatant_Transfer->Solvent_Evaporation Reconstitution Reconstitution (in Mobile Phase) Solvent_Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+ Ionization) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Integration) Data_Acquisition->Quantification

Figure 1: Overall experimental workflow for the analysis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte of interest from the sample matrix while removing interferences that could suppress ionization or contaminate the LC-MS system.[3][4] Protein precipitation is a straightforward and effective method for many biological matrices.

Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma, serum, or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample. The 3:1 ratio of ACN to sample volume ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulate matter.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Method

Reversed-phase chromatography is proposed for the separation of the moderately non-polar analyte from potential interferences. A C18 column is a versatile and robust choice for this application.

Parameter Recommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for a wide range of small molecules.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape and enhance ionization efficiency in positive ESI mode by providing a source of protons.

  • Gradient Elution: Allows for efficient elution of the target analyte while separating it from early and late-eluting matrix components.

Mass Spectrometry Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity, which is considered the gold standard for quantitative analysis.[1][5]

Ionization and Compound-Specific Parameters

The molecular formula of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is C11H12N2O2S, with a monoisotopic mass of approximately 236.06 Da. Electrospray ionization in positive mode (ESI+) is expected to be highly efficient due to the presence of nitrogen atoms that can be readily protonated.

Parameter Recommended Setting
Ionization Mode Electrospray (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Predicted MRM Transitions

The selection of precursor and product ions is critical for the specificity of the MRM assay.

  • Precursor Ion ([M+H]⁺): The protonated molecule will be the primary ion observed in the full scan mass spectrum. For C11H12N2O2S, the expected m/z of the precursor ion is 237.1 .

  • Product Ions: Collision-induced dissociation (CID) of the precursor ion is expected to yield characteristic fragment ions. Based on the fragmentation patterns of similar benzothiazole and carbamate structures, the following product ions are proposed for monitoring.

Fragmentation_Pathway Precursor (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester [M+H]⁺ m/z 237.1 Product1 6-Methyl-benzothiazol-2-amine m/z 165.1 Precursor->Product1 Loss of C2H4 and CO2 (-72 Da) Product2 Fragment of Benzothiazole Core (e.g., loss of CH3 and HCN) m/z 122.1 Precursor->Product2 Further Fragmentation

Figure 2: Proposed fragmentation pathway for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Transition Precursor Ion (m/z) Product Ion (m/z) Proposed Use
MRM 1 237.1165.1Quantifier
MRM 2 237.1122.1Qualifier

Rationale for MRM Transitions:

  • Quantifier (m/z 165.1): This corresponds to the loss of the ethyl carbamate side chain, resulting in the stable 6-methyl-2-aminobenzothiazole fragment. This is expected to be a high-intensity and specific transition.

  • Qualifier (m/z 122.1): This represents a subsequent fragmentation of the benzothiazole ring, providing an additional point of confirmation for the analyte's identity.

Note: The optimal collision energies for these transitions must be determined experimentally by infusing a standard solution of the analyte and varying the collision energy to maximize the signal for each product ion.

Data Analysis and Quantification

Quantification should be performed by integrating the peak area of the quantifier MRM transition and comparing it to a standard curve.[6] A calibration curve should be prepared by spiking known concentrations of a certified reference standard of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester into a blank matrix that is representative of the study samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Conclusion

This application note provides a detailed and scientifically-grounded LC-MS/MS method for the sensitive and selective quantification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. The proposed parameters for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for method development and validation in research and drug development settings. Optimization of collision energies and chromatographic conditions may be required to achieve the desired performance for specific applications and matrices.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Gao, H., Obach, R. S., & Zheng, N. (2016). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • Li, F., & Le, L. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 3-9. Retrieved from [Link]

  • D'Aronco, S., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Analytica Chimica Acta, 1240, 340711. Retrieved from [Link]

  • Lachenmeier, D. W., et al. (2006). Automated determination of ethyl carbamate in stone-fruit spirits using headspace solid-phase microextraction and gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1108(1), 107-112. Retrieved from [Link]

  • Lachenmeier, D. W., et al. (2005). Application of tandem mass spectrometry combined with gas chromatography to the routine analysis of ethyl carbamate in stone-fruit spirits. Journal of Agricultural and Food Chemistry, 53(1), 108-113. Retrieved from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. Retrieved from [Link]

  • Jagerdeo, E., et al. (2002). Analysis of Ethyl Carbamate in Wines Using Solid-Phase Extraction and Multidimensional Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 50(21), 5797-5802. Retrieved from [Link]

  • NIST. (n.d.). Carbamic acid, methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • OIV. (n.d.). Ethyl Carbamate (Type-II). Retrieved from [Link]

  • Carpinteiro, I., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1229, 98-106. Retrieved from [Link]

  • NextSDS. (n.d.). BENZOTHIAZOL-2-YL-CARBAMIC ACID ETHYL ESTER — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (6-Methyl-benzothiazol-2-yl)-carbamic Acid Ethyl Ester Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the carbamylation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks during the carbamylation of 2-aminobenzothiazole derivatives.

The synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS No.: 85063-60-1) is a critical transformation in medicinal chemistry. However, the inherent electron-withdrawing nature of the benzothiazole core severely depresses the nucleophilicity of the 2-amino group, often leading to stalled reactions, poor yields, and unwanted side products[1]. This guide provides field-proven troubleshooting logic, quantitative condition comparisons, and a self-validating protocol to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Reaction Branching

Understanding the reaction pathway is critical for troubleshooting. The diagram below illustrates the desired carbamylation route versus the primary degradation pathway that occurs under suboptimal conditions.

Pathway R1 2-Amino-6-methylbenzothiazole (Poor Nucleophile) Base Base Catalyst (e.g., DABCO, Et3N, K2CO3) R1->Base Mix at 0-5°C R2 Ethyl Chloroformate (Electrophile) R2->Base Mix at 0-5°C Int Tetrahedral Intermediate Base->Int Nucleophilic Attack Prod Target: (6-Methyl-benzothiazol-2-yl) -carbamic acid ethyl ester Int->Prod 60-70°C (Controlled) Cl- Elimination Side Side Product: Symmetrical Urea (Via Isocyanate Intermediate) Int->Side >80°C / Prolonged Reflux Thermal Degradation

Reaction pathway and temperature-dependent branching in benzothiazole carbamylation.

Troubleshooting Guide & FAQs

Q1: Why is my conversion rate stalling below 50%, even with a large excess of ethyl chloroformate? Causality & Solution: The 2-amino group on the benzothiazole ring has significantly lower basicity and nucleophilicity compared to standard aromatic amines (like aniline)[1]. When using weak bases or non-polar solvents, the activation energy required for the nucleophilic attack on the chloroformate is not met. Actionable Fix: Upgrade your base system. Literature demonstrates that while standard conditions yield 50–65%, utilizing a strongly nucleophilic tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) in combination with triethylamine (Et3N) at reflux for 8–10 hours forces the reaction forward, significantly improving yields[1].

Q2: I am isolating a highly insoluble byproduct with a higher molecular weight than my target. What is this, and how do I prevent it? Causality & Solution: You are likely forming a symmetrical urea derivative. From a mechanistic standpoint, carbamates of secondary/heterocyclic amines subjected to elevated temperatures for prolonged periods undergo thermal elimination to form an highly reactive isocyanate intermediate[1]. This isocyanate rapidly reacts with any unreacted 2-amino-6-methylbenzothiazole to form the urea byproduct. Actionable Fix: Implement strict thermodynamic control. If using an inorganic base like K2CO3 in ethanol, you must initiate the addition of ethyl chloroformate strictly between 0°C and 5°C. Only after the initial exothermic formation of the tetrahedral intermediate is complete should you gently warm the reaction to 60°C–70°C[2]. Never exceed 75°C.

Q3: How do solvent choices affect the final isolation of the carbamate? Causality & Solution: The target carbamate has variable solubility depending on the matrix. Using a protic solvent like pure ethanol with anhydrous K2CO3 allows for a highly streamlined isolation: the inorganic salts can be filtered off, the solvent evaporated under reduced pressure, and the resulting solid directly recrystallized from ethanol[2]. Conversely, if you run the reaction in dry THF (often done with NaH), you must concentrate the mixture to 1/3 volume and precipitate the crude product using an anti-solvent like hexane[3].

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between base/solvent selection and the resulting experimental yields, allowing you to select the optimal system for your lab's capabilities.

Reaction SystemCatalyst / BaseTemperature ProfileExpected YieldMechanistic Limitation & Notes
Ethanol / Inorganic Anhydrous K2CO30°C → 60-70°C (7-8h)~77%Requires strict low-temp initiation (0-5°C) to prevent isocyanate formation. Easy recrystallization[2].
Triethylamine (Neat) Et3NReflux (8-10h)50-65%Lower yield due to moderate base strength struggling against the poor benzothiazole nucleophile[1].
Et3N / DABCO DABCO (Catalytic)Reflux (8-10h)>80%Highly efficient nucleophilic catalysis, but prolonged reflux risks urea formation if unmonitored[1].
THF / Hydride NaHReflux (10-12h)80-90% (Crude)Harsh deprotonation forces the reaction. Requires strictly anhydrous conditions and inert atmosphere[3].

Self-Validating Experimental Protocol

This protocol utilizes the K2CO3/Ethanol methodology, optimized for high yield and operational simplicity without the need for strictly anhydrous environments. It includes built-in validation checkpoints to ensure systemic integrity at each step.

Step 1: Reagent Preparation & Solvation

  • Action: In a round-bottom flask, suspend 2-amino-6-methylbenzothiazole (1.0 equivalent) and anhydrous K2CO3 (3.0 equivalents) in pure ethanol (approx. 5 mL per mmol of substrate)[2].

  • Validation Checkpoint: Ensure the suspension is stirring freely. The K2CO3 will remain insoluble, but the amine should largely dissolve. If the mixture is too viscous, add 10% more ethanol to prevent localized hot spots during the next step.

Step 2: Electrophile Addition (Thermodynamic Control)

  • Action: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C – 5°C[2]. Slowly add ethyl chloroformate (1.1 equivalents) dropwise over 15 minutes.

  • Causality: The dropwise addition at near-freezing temperatures controls the exothermic formation of the tetrahedral intermediate, preventing localized boiling that leads to isocyanate degradation.

Step 3: Propagation & Cleavage

  • Action: Remove the ice bath and equip the flask with a reflux condenser. Gradually heat the mixture to 60°C – 70°C and maintain for 7 to 8 hours[2].

  • Validation Checkpoint: At the 6-hour mark, perform TLC (Hexane:Ethyl Acetate 3:1). The highly UV-active starting material spot should be nearly absent, replaced by a higher Rf​ spot corresponding to the less polar carbamate.

Step 4: Isolation & Purification

  • Action: While the mixture is still warm (to keep the product in solution), filter the combination to remove the insoluble K2CO3 and KCl salts[2]. Evaporate the ethanolic filtrate under reduced pressure to yield a solid crude product. Recrystallize the solid from a minimal amount of hot ethanol.

  • Validation Checkpoint: Analyze the recrystallized product via LC-MS. You must observe a clean [M+H]+ peak at m/z 237.3, confirming the C11​H12​N2​O2​S structure of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

References

  • A review: Synthesis characterization and in vitro anti-mycobacterial activity of some novel benzothiazole GSC Online Press[Link]

  • Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets International Journal of Research in Engineering and Science (IJRES)[Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in DMSO Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in dimethyl sulfoxide (DMSO) solutions. Our goal is to provide in-depth, actionable insights and troubleshooting strategies to ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in DMSO.

Q1: What are the primary factors that can cause the degradation of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in DMSO?

A1: The primary factors contributing to the degradation of this compound in DMSO are the presence of water, exposure to light, and elevated temperatures. DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can lead to hydrolysis of the carbamate ester.[1][2] Light can provide the energy for photolytic degradation, while elevated temperatures can accelerate the rates of all chemical degradation pathways.

Q2: What are the ideal storage conditions for stock solutions of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in DMSO?

A2: To maximize long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, amber-colored vials to protect from moisture and light.[1] It is also recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Can I store my DMSO stock solutions at room temperature for short periods?

A3: While short-term storage at room temperature may be unavoidable during experimental setup, it is not recommended for extended periods. Studies have shown that the stability of many compounds in DMSO decreases significantly at room temperature compared to frozen storage.[3] If room temperature storage is necessary, it should be for the shortest duration possible and in a desiccated, dark environment.

Q4: I've noticed a precipitate in my frozen DMSO stock solution upon thawing. What should I do?

A4: Precipitation upon thawing can occur due to the compound's limited solubility at lower temperatures or changes in the solvent properties due to water absorption.[4] Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If the precipitate persists, sonication in a water bath for a few minutes may be effective. Always visually inspect for complete dissolution before use.

Q5: What is the maximum recommended concentration of this compound in DMSO for long-term storage?

A5: While the maximum concentration depends on the compound's intrinsic solubility, a common practice for compound libraries is to prepare stock solutions at a concentration of 10 mM.[5][6] Higher concentrations may increase the risk of precipitation, especially during freeze-thaw cycles.

Section 2: Troubleshooting Guide for Degradation Issues

This section provides a more detailed approach to identifying and resolving specific degradation problems.

Issue 1: Loss of Compound Potency or Inconsistent Assay Results

Symptoms:

  • A gradual or sudden decrease in the biological activity of the compound over time.

  • Poor reproducibility of experimental data between different aliquots or experiments.

Potential Cause: Chemical Degradation

The chemical structure of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester contains two primary sites susceptible to degradation in a DMSO solution: the carbamate ester linkage and the benzothiazole ring system.

  • Hydrolysis of the Carbamate Ester: The presence of water in DMSO can lead to the hydrolysis of the ethyl carbamate, yielding 6-methyl-2-aminobenzothiazole and ethanol. This is a common degradation pathway for carbamate-containing compounds.[7]

  • Rearrangement and/or Cleavage of the Benzothiazole Ring: The benzothiazole ring, particularly when N-acylated, can be susceptible to intramolecular rearrangement, potentially leading to ring-opened products or dimers.[8] While less common than hydrolysis, this pathway can be promoted by factors such as pH and temperature.

Proposed Degradation Pathway:

G A (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester B 6-Methyl-2-aminobenzothiazole A->B Hydrolysis (H₂O) D Ring-Opened/Rearranged Products A->D Rearrangement C Ethanol

Caption: Proposed degradation pathways of the target compound in DMSO.

Troubleshooting and Mitigation Strategies:

  • Verify Water Content in DMSO: Use only anhydrous, high-purity DMSO for preparing stock solutions. Purchase DMSO in small, sealed containers and use it promptly after opening.

  • Implement Strict Storage Protocols:

    • Aliquoting: Prepare single-use aliquots to minimize the number of freeze-thaw cycles and reduce exposure to atmospheric moisture.

    • Inert Gas Overlay: For highly sensitive compounds or long-term storage, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing the vial.[9][10]

  • Perform a Stability Study: Conduct a controlled experiment to assess the stability of your compound under your specific storage and handling conditions. A detailed protocol is provided in Section 3.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (HPLC/LC-MS)

Symptom:

  • The appearance of new peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis of the compound.

Potential Cause: Formation of Degradation Products

The new peaks are likely degradation products of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. The retention times of these peaks can provide clues to their polarity and, by extension, their identity. For example, the hydrolysis product, 6-methyl-2-aminobenzothiazole, is more polar than the parent compound and would likely have a shorter retention time in a reversed-phase HPLC system.

Troubleshooting and Mitigation Strategies:

  • Characterize Degradation Products: If you have access to mass spectrometry (MS), analyze the new peaks to determine their mass-to-charge ratio (m/z). This information can help confirm the identity of the degradation products based on the proposed pathway.

  • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed.[7][11][12] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to accelerate degradation and identify the resulting products by LC-MS.

  • Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products. This is known as a "stability-indicating method."[10]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of your (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester solutions.

Protocol 1: Long-Term Stability Assessment in DMSO

Objective: To determine the stability of the compound in DMSO under various storage conditions over an extended period.

Materials:

  • (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

  • Anhydrous DMSO

  • Amber-colored glass vials with PTFE-lined caps

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into multiple amber vials (e.g., 50 µL per vial). Prepare several sets of aliquots for each storage condition to be tested.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -80°C (control)

    • -20°C

    • 4°C

    • Room temperature (in the dark)

  • Time Points: Analyze the samples at regular intervals (e.g., time 0, 1 week, 1 month, 3 months, 6 months, and 1 year).

  • Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Allow it to thaw completely at room temperature. Analyze the sample by a validated stability-indicating HPLC or LC-MS method (see Protocol 2).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time 0 sample. A compound is often considered stable if the amount remaining is >90%.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B 0.1% Formic acid in Acetonitrile.
Gradient 10% to 90% B over 15 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection UV at a wavelength where the compound and potential degradants have good absorbance (e.g., 254 nm or 280 nm).
Injection Volume 10 µL.

Sample Preparation:

  • Dilute the DMSO stock solution with the initial mobile phase (90% A, 10% B) to a final concentration suitable for UV detection (e.g., 10-50 µg/mL).

Workflow for Stability Analysis:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Thaw DMSO Stock B Dilute with Mobile Phase A->B C Inject onto HPLC B->C D Separate Compound and Degradants C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate % Remaining F->G

Caption: Workflow for HPLC-based stability analysis.

Section 4: Summary of Best Practices for Compound Stability

Best PracticeRationale
Use Anhydrous DMSO Minimizes the risk of hydrolysis.[1][2]
Store at Low Temperatures Slows down the rate of chemical degradation.[3][9]
Protect from Light Prevents photolytic degradation.
Use Single-Use Aliquots Avoids repeated freeze-thaw cycles and reduces moisture absorption.
Work Quickly at Room Temperature Minimizes the time the compound is exposed to less-than-ideal storage conditions.
Visually Inspect for Precipitation Ensures the compound is fully dissolved before use.[4]
Use a Stability-Indicating Method Allows for accurate quantification of the parent compound in the presence of degradation products.[10]

By adhering to these guidelines and utilizing the provided troubleshooting strategies and protocols, researchers can significantly enhance the reliability and reproducibility of their experiments involving (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in DMSO solutions.

References

  • Gao, Y., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 876-884. [Link]

  • Kozik, V., et al. (2018). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules, 23(10), 2549. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozik, V., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Ilouga, P. E., et al. (2007). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening, 12(1), 21-32. [Link]

  • Kole, P. L., et al. (2011). Development of stability-indicating analytical procedures by HPLC: an overview and best practices. LCGC North America, 29(5), 424-437. [Link]

  • Waybright, T. J., et al. (2001). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 6(4), 235-241. [Link]

  • Kühn, D., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 915-924. [Link]

  • RSC Publishing. (2017). Facile synthesis of N -acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Chemical Communications. [Link]

  • S. N. Pandeya, et al. (2010). Synthesis and Characterization of Substituted-2-Aminobenzenethiols. International Journal of Creative Research Thoughts. [Link]

  • Baertschi, S. W., et al. (2017). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology, 41(11), 32-37. [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 313-320. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation – A Review. Pharmaceutical Technology, 35(6), 48-57. [Link]

Sources

Troubleshooting

optimizing temperature and pH conditions for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Technical Support Center: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester Welcome to the technical support center for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Welcome to the technical support center for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the experimental conditions for this compound. As direct experimental data for this specific molecule is limited, this guide synthesizes established principles of carbamate and benzothiazole chemistry to provide a robust framework for your work.

Understanding the Molecule: Key Chemical Characteristics

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a molecule that combines a benzothiazole core with a carbamic acid ethyl ester functional group. This structure presents unique considerations for handling and optimization, primarily related to its stability under varying temperature and pH conditions. The carbamate linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, which can be accelerated by increased temperatures.[1][2] The benzothiazole moiety, while generally stable, can influence the overall solubility and electronic properties of the molecule.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the experimental use of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Q1: What is the expected stability of this compound in aqueous solutions?

A1: Based on the behavior of similar N-monosubstituted carbamate esters, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is expected to be susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[1] The rate of hydrolysis is likely to increase with both pH and temperature. For short-term experiments, maintaining a cool temperature (4-8 °C) and a slightly acidic to neutral pH (pH 6-7) is recommended to minimize degradation.

Q2: How does temperature affect the stability of the compound?

A2: As with most chemical reactions, the hydrolysis of the carbamate ester is expected to be temperature-dependent. Higher temperatures will accelerate the rate of degradation. For reactions or assays requiring elevated temperatures, it is crucial to minimize the incubation time or perform a time-course experiment to assess the compound's stability under your specific conditions.

Q3: What is the optimal pH range for working with this compound?

A3: While an exact optimal pH has not been empirically determined for this specific molecule, a slightly acidic to neutral pH range (pH 6.0-7.0) is generally recommended to balance stability and solubility. Benzothiazole derivatives can have pH-dependent solubility.[3] It is advisable to determine the optimal pH for your specific application empirically, as outlined in the experimental protocols below.

Q4: My compound is precipitating out of my aqueous buffer. What can I do?

A4: Precipitation is a common issue with benzothiazole derivatives due to their generally low aqueous solubility.[3] Here are several strategies to address this:

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into your aqueous buffer. Keep the final concentration of the organic solvent as low as possible (typically <1%) to avoid affecting your experimental system.

  • pH Adjustment: The solubility of your compound may be pH-dependent. Systematically varying the pH of your buffer may help to increase its solubility.

  • Lower the Concentration: If possible, working at a lower final concentration of the compound may prevent precipitation.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or no biological activity Compound degradation due to inappropriate pH or temperature.Verify the stability of your compound under the assay conditions using an analytical method like HPLC. If degradation is confirmed, adjust the pH and/or temperature of your assay. Consider shorter incubation times.
Compound precipitation leading to a lower effective concentration.Visually inspect your samples for any precipitate. If observed, refer to the troubleshooting steps for precipitation in the FAQs. Determine the solubility limit in your assay buffer.
Inconsistent results between experiments Inconsistent preparation of compound solutions.Prepare fresh stock solutions for each experiment and use a consistent protocol for dilution. Ensure complete dissolution of the compound in the stock solvent before diluting into the aqueous buffer.
Degradation of the compound during storage.Store the solid compound in a cool, dark, and dry place. For solutions, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Periodically check the purity of your stock solution.
Formation of unexpected side products in a reaction Hydrolysis of the carbamate ester.If your reaction is performed in an aqueous or protic solvent, consider using an aprotic solvent. If water is necessary, maintain a slightly acidic to neutral pH and the lowest effective temperature.
Reaction with buffer components.Ensure that the components of your buffer are not reactive with the carbamate or benzothiazole functionalities.

Experimental Protocols

These protocols provide a framework for systematically optimizing the temperature and pH conditions for your specific application.

Protocol 1: Determining pH-Dependent Stability

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the compound over time at different pH values.

Materials:

  • (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Constant temperature incubator or water bath.

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration of 100 µM.

  • Immediately after dilution (t=0), take an aliquot of each solution and analyze it by HPLC to determine the initial peak area of the compound.

  • Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze by HPLC.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of compound remaining versus time for each pH to determine the degradation kinetics.

Protocol 2: Temperature Stability Assessment

This protocol assesses the stability of the compound at different temperatures at a fixed pH.

Materials:

  • (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

  • A buffer at the desired pH (determined from Protocol 1 or based on your experimental needs).

  • HPLC system.

  • Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

Procedure:

  • Prepare a stock solution of the compound as described in Protocol 1.

  • Dilute the stock solution into the chosen buffer.

  • Divide the solution into aliquots for each temperature to be tested.

  • Analyze an initial aliquot (t=0) by HPLC.

  • Incubate the aliquots at their respective temperatures.

  • At predetermined time points, remove an aliquot from each temperature and analyze by HPLC.

  • Plot the percentage of compound remaining versus time for each temperature to compare the stability.

Visualizing Key Concepts

Hydrolysis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

The following diagram illustrates the potential hydrolysis pathway of the carbamate ester under aqueous conditions.

Hydrolysis Compound (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester Intermediate Carbamic Acid Intermediate Compound->Intermediate H2O (Hydrolysis) Product1 2-Amino-6-methylbenzothiazole Intermediate->Product1 Decarboxylation Product2 Ethanol + CO2 Intermediate->Product2 Decarboxylation

Caption: Proposed hydrolysis pathway of the carbamate ester.

Experimental Workflow for Optimization

This diagram outlines the logical flow for determining the optimal experimental conditions.

Workflow cluster_prep Preparation cluster_ph pH Optimization cluster_temp Temperature Optimization cluster_final Final Conditions Prep Prepare Stock Solution (e.g., in DMSO) pH_Screen Protocol 1: Screen for pH Stability (pH 4-9) Prep->pH_Screen pH_Analysis Analyze via HPLC pH_Screen->pH_Analysis pH_Select Select Optimal pH Range pH_Analysis->pH_Select Temp_Screen Protocol 2: Screen for Temperature Stability (e.g., 4-50°C) pH_Select->Temp_Screen Temp_Analysis Analyze via HPLC Temp_Screen->Temp_Analysis Temp_Select Select Optimal Temperature Temp_Analysis->Temp_Select Final_Conditions Optimized Experimental Conditions Temp_Select->Final_Conditions

Caption: Workflow for optimizing pH and temperature conditions.

References

Sources

Optimization

Technical Support Center: Crystallization and Impurity Control for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Welcome to the technical support center for the purification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to address co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the final crystallization step of this important benzothiazole intermediate. Our focus is on providing scientifically-grounded, actionable solutions to minimize byproduct impurities and achieve high-purity crystalline material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization process and impurity profiles.

Q1: What are the most common impurities I might encounter, and where do they come from?

A1: Impurities in (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester typically originate from three main sources: the synthetic route, subsequent degradation, or side reactions. During process development for the related compound Riluzole, numerous process-related impurities and isomers were identified.[1]

  • Process-Related Impurities: These are the most common and include unreacted starting materials, such as 2-amino-6-methylthiophenol, or intermediates from incomplete reactions.[2]

  • Side-Reaction Byproducts: A significant byproduct can be the disulfide formed from the oxidation of the 2-aminothiophenol starting material.[2] The synthesis of carbamates can also be complex, with potential for side reactions depending on the chosen reagents.[3][4]

  • Isomeric Impurities: Positional isomers, such as (4-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester or (7-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, may be present if the initial substituted 2-aminothiophenol contains isomeric impurities.[1] These can be particularly challenging to remove via crystallization due to their similar physicochemical properties.

  • Degradation Products: Although generally stable, benzothiazoles can undergo degradation under harsh pH or temperature conditions. For instance, hydrolysis of the carbamate ester linkage could occur under strongly acidic or basic conditions.[1]

Q2: How does the choice of crystallization solvent critically impact final product purity?

A2: The solvent system is arguably the most critical factor in crystallization. Its function is not just to dissolve the product but to create a thermodynamic environment where the desired compound has significantly lower solubility than the impurities at the final crystallization temperature. An ideal solvent for this purpose should exhibit a steep solubility curve: high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[2][5] This differential allows for high recovery of the pure product upon cooling, while impurities remain dissolved in the mother liquor. For benzothiazole derivatives, solvents like ethanol, ethyl acetate, and various alcohol/water mixtures are often effective.[6][7][8]

Q3: Why is the cooling rate so critical for minimizing impurities?

A3: The rate of cooling directly controls the kinetics of nucleation and crystal growth, which in turn dictates the final purity.[9][10]

  • Slow Cooling: Promotes the formation of fewer, larger, and more ordered crystals.[11][12] This kinetically favorable process allows sufficient time for molecules of the target compound to arrange themselves correctly into the crystal lattice while rejecting structurally dissimilar impurity molecules, which remain in the solution.[11] This leads to higher purity.

  • Rapid Cooling (Quenching): Induces rapid nucleation, leading to the formation of many small, often disordered, crystals.[9] This process can physically trap impurities within the crystal lattice or cause impurities to co-precipitate if their solubility limit is also exceeded.[11] While rapid cooling may increase the initial yield, it almost invariably compromises purity.[13]

Q4: What is the fundamental trade-off between crystal purity and yield?

A4: Purity and yield are often inversely related in crystallization processes.[13] Conditions that favor the highest purity, such as very slow cooling or using a solvent in which the compound has slight solubility even when cold, can lead to a lower recovery (yield) because a larger amount of the product remains dissolved in the mother liquor. Conversely, maximizing yield by crashing the product out of solution (e.g., through rapid cooling or adding a large volume of anti-solvent) will typically result in lower purity due to impurity trapping.[10][11] The goal of process optimization is to find a set of conditions that provides an acceptable balance between these two critical parameters, meeting the required purity specifications while maximizing material recovery.

Q5: Can pH adjustment during work-up or crystallization help reduce certain impurities?

A5: Yes, pH adjustment can be a powerful tool for impurity removal, particularly for byproducts with acidic or basic functional groups. For example, if you have unreacted acidic starting materials or acidic byproducts, performing a basic wash (e.g., with sodium bicarbonate solution) during the work-up can convert them into their water-soluble salts, which can then be removed in the aqueous phase. Conversely, an acid wash can remove basic impurities. The target compound, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, is weakly basic due to the benzothiazole nitrogen but is generally much less basic than precursor amines, allowing for selective extraction.[14] Adjusting the pH of the crystallization medium itself can also alter the solubility of impurities, potentially keeping them in the mother liquor.[15]

Section 2: Troubleshooting Guide: A Problem-and-Solution Approach

This guide provides a systematic approach to resolving common issues encountered during crystallization.

Issue 1: The product oils out or fails to crystallize upon cooling.
  • Probable Causes:

    • High Impurity Load: The presence of significant impurities can depress the melting point and inhibit the formation of a stable crystal lattice, leading to an oil.[5]

    • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or the solvent may not be suitable for inducing crystallization.[2][5]

    • Excessive Supersaturation: Cooling too rapidly from a very high concentration can lead to the system passing through a metastable zone directly into an unstable oily phase.

  • Solutions & Protocols:

    • Action 1: Assess Purity. Before attempting recrystallization, analyze the crude material (e.g., by HPLC) to quantify the impurity level. If total impurities exceed 5-10%, consider a pre-purification step.

    • Action 2: Perform a Solvent Screen. A systematic screen is essential to find a suitable solvent or solvent/anti-solvent system. See Protocol 1 for a detailed methodology.

    • Action 3: Attempt Seeding. If the solution is supersaturated but nucleation is not occurring, adding a few seed crystals of pure material can initiate crystallization.

    • Action 4: Reduce Solvent Volume. If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration before attempting to cool again.

Issue 2: The crystallized product has high levels of process-related impurities.
  • Probable Causes:

    • Rapid Cooling Profile: As discussed in the FAQ, this is a primary cause of impurity incorporation.[11]

    • Poor Solvent Selectivity: The chosen solvent may not effectively differentiate between the product and a specific impurity, leading to co-crystallization.

    • Insufficient Solvent Volume: Too little solvent may cause impurities to precipitate along with the product as their solubility limits are also exceeded.

  • Solutions & Protocols:

    • Action 1: Optimize the Cooling Process. Implement a controlled, gradual cooling profile. See Protocol 2 for a recommended workflow.

    • Action 2: Perform a Re-crystallization. Dissolve the impure solid in a fresh portion of hot solvent and re-crystallize. A second crystallization is often highly effective at removing remaining impurities.

    • Action 3: Try an Anti-Solvent Approach. This technique can sometimes provide better selectivity than thermal cooling. See Protocol 3 for methodology.

    • Action 4: Implement a Slurry Wash. After filtration, washing the filter cake with a small amount of cold, fresh solvent can dissolve surface impurities without significantly dissolving the desired product.

Issue 3: The product purity is high, but the crystallization yield is unacceptably low.
  • Probable Causes:

    • High Product Solubility: The product has significant solubility in the mother liquor at the final filtration temperature.[13]

    • Excessive Solvent Volume: Using too much solvent to dissolve the crude material will result in a lower yield.

    • Premature Filtration: Filtering at a temperature that is too high will leave a substantial amount of product in solution.

  • Solutions & Protocols:

    • Action 1: Optimize Final Temperature and Time. Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-5 °C) and held for a sufficient time (e.g., 1-4 hours) to allow for maximum precipitation before filtration.

    • Action 2: Concentrate the Mother Liquor. Collect the filtrate (mother liquor) and evaporate a portion of the solvent. Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.

    • Action 3: Re-evaluate the Solvent System. Consider a solvent system where the product has lower solubility at cold temperatures. An anti-solvent addition (Protocol 3 ) can be particularly effective for increasing yield. Use the minimum amount of hot solvent required to fully dissolve the crude solid.

Section 3: Visualizations and Key Workflows

Visual aids help in understanding the complex interplay of variables in crystallization.

Crystallization Dynamics: Cooling Rate vs. Purity

The following diagram illustrates the mechanistic difference between slow and fast cooling on crystal formation and purity.

G cluster_0 Slow Cooling Process cluster_1 Fast Cooling (Quench) Process sc_start Hot Saturated Solution sc_nucleation Low Nucleation Rate sc_start->sc_nucleation Gradual ΔT sc_growth Orderly Crystal Growth (Impurity Exclusion) sc_nucleation->sc_growth sc_end Large, High-Purity Crystals sc_growth->sc_end fc_start Hot Saturated Solution fc_nucleation High Nucleation Rate fc_start->fc_nucleation Rapid ΔT fc_growth Disordered Crystal Growth (Impurity Entrapment) fc_nucleation->fc_growth fc_end Small, Low-Purity Crystals fc_growth->fc_end

Caption: Relationship between cooling rate, nucleation, and final crystal purity.

Troubleshooting Decision Workflow

This flowchart provides a logical path for diagnosing and solving common crystallization problems.

G start Crystallization Outcome outcome_check Is Purity Acceptable? start->outcome_check no_xtal_cause Problem: Oiling / No Crystals Probable Causes: - High Impurity Load - Poor Solvent Choice start->no_xtal_cause Oiling Out yield_check Is Yield Acceptable? outcome_check->yield_check Yes low_purity_cause Problem: Low Purity Probable Causes: - Rapid Cooling - Wrong Solvent - High Impurity Load outcome_check->low_purity_cause No success Process Complete yield_check->success Yes low_yield_cause Problem: Low Yield Probable Causes: - High Solubility - Excess Solvent yield_check->low_yield_cause No solution_purity Solutions: 1. Implement Controlled Cooling 2. Re-crystallize 3. Change Solvent System low_purity_cause->solution_purity solution_yield Solutions: 1. Reduce Final Temperature 2. Concentrate Mother Liquor 3. Reduce Initial Solvent Volume low_yield_cause->solution_yield solution_no_xtal Solutions: 1. Pre-purify Crude Material 2. Perform Solvent Screen 3. Add Seed Crystals no_xtal_cause->solution_no_xtal

Caption: A decision tree for troubleshooting common crystallization issues.

Section 4: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify an optimal solvent or solvent pair for crystallization.

  • Preparation: Place approximately 20-30 mg of your crude product into several small test tubes.

  • Solubility at Room Temperature: To each tube, add a common crystallization solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise, vortexing after each addition. Record the solubility. A good candidate solvent will show poor solubility at room temperature.[2]

  • Solubility at High Temperature: Take the tubes with solvents that showed poor room-temperature solubility and heat them gently in a water bath or on a heating block towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. A good candidate will dissolve the compound completely at a higher temperature.

  • Induce Crystallization: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-30 minutes.

  • Evaluation: Observe the tubes. The best solvent is one that produces a good yield of crystalline solid, not an oil. If no single solvent works well, try solvent/anti-solvent pairs (e.g., dissolve in hot ethanol, then slowly add water as an anti-solvent until turbidity appears, then cool).[5]

Protocol 2: Controlled Cooling Crystallization Workflow

Objective: To maximize purity by ensuring slow, controlled crystal growth.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent required to achieve a clear solution.

  • Initial Cooling (Insulated): Remove the flask from the heat source, stopper it, and allow it to cool slowly towards room temperature. To slow the rate further, you can wrap the flask in glass wool or place it in an insulated container (e.g., a Dewar flask filled with warm water).

  • Room Temperature Hold: Once the flask has reached ambient temperature, allow it to stand undisturbed for 1-2 hours. Significant crystal formation should be observed.

  • Cold Cooling: Place the flask in a refrigerator (approx. 4 °C) for several hours, or overnight.

  • Ice Bath Cooling: Finally, place the flask in an ice-water bath (0 °C) for at least 1 hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold fresh solvent, and dry under vacuum.

Protocol 3: Anti-Solvent Crystallization Technique

Objective: To induce crystallization by reducing the solubility of the product in a controlled manner.

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add a miscible "anti-solvent" (one in which the product is poorly soluble) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed. This indicates the solution is now saturated.

  • Growth Phase: If necessary, add a few drops of the "good" solvent to redissolve the turbidity and then allow the solution to stand undisturbed. Alternatively, after reaching turbidity, cool the mixture slowly as described in Protocol 2 .

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent, and dry.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives. Benchchem.
  • Brainly.com. (2023, September 18). How does the rate of cooling affect the recovery and purity?.
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
  • Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Industrial & Engineering Chemistry Research. (2012, November 2). Investigations into the Effects of the Cooling Rate on Stripping Crystallization. ACS Publications.
  • Google Patents. (n.d.). EP2284161A1 - Process for the preparation of riluzole.
  • Google Patents. (n.d.). US20080108827A1 - Process for preparing riluzole.
  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal.
  • ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
  • Crochet, A. (n.d.). Guide for crystallization.
  • Veeprho. (n.d.). Riluzole Impurities and Related Compound.
  • ResearchGate. (2026, March 12). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance.
  • National Institutes of Health. (n.d.). Synthesis and crystal structure of 2-(benzo[d]thiazol-2-yl)-N′-[(E)-1-(4-bromophenyl)ethylidene]acetohydrazide. PMC.
  • Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Thieme.
  • Google Patents. (n.d.). CN102351809B - Method for recovering 2-mercaptobenzothiazole from crystallization mother liquor of ceflriarone sodium.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth approach to troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth approach to troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. As a basic compound, this analyte is prone to asymmetrical peak shapes, which can compromise the accuracy and reproducibility of your results.[1][2] This document is structured to help you systematically diagnose the root cause of the problem and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester tailing?

Peak tailing for this compound, a basic molecule, is most commonly caused by secondary interactions between the analyte and the HPLC column's stationary phase.[1][3] The primary culprits are acidic silanol groups (Si-OH) on the surface of silica-based columns (like C18) which can interact with the basic nitrogen atoms in the benzothiazole ring through ion-exchange mechanisms.[4][5][6] This leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak. Other potential causes include operating the mobile phase at a pH too close to the analyte's pKa, column contamination, or issues with the HPLC system itself (e.g., extra-column volume).[2][7]

Q2: What is the quickest way to improve my peak shape?

The most immediate and often most effective adjustment is to lower the pH of your mobile phase.[1][8] By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to bring the pH to a value between 2.5 and 3.0, you can protonate the silanol groups, rendering them neutral.[4][8] This minimizes the undesirable ionic interactions with your basic analyte, thereby improving peak symmetry.

Q3: Could my column be the problem?

Yes, the column is a critical factor. Standard silica-based C18 columns, especially older ones or those not specifically designed for basic compounds, can have a high population of active silanol groups that cause tailing.[1][4] If mobile phase adjustments do not resolve the issue, consider switching to a modern, high-purity silica column with end-capping or a column with a different chemistry (e.g., a polar-embedded phase) designed to shield these active sites.[2]

Q4: How do I know if the problem is peak tailing and not something else?

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0.[9] Values greater than 1 indicate tailing.[9] Most regulated methods require a tailing factor of less than 2.0.[8] You can calculate this value using your chromatography data system (CDS) software.

Tailing Factor (Tf)Peak Shape InterpretationRecommended Action
1.0 - 1.2Excellent/GoodNo action required.
1.2 - 1.5AcceptableMonitor for further degradation.
> 1.5Poor/TailingTroubleshooting is recommended.
> 2.0UnacceptableImmediate troubleshooting required.

Systematic Troubleshooting Guide

This section provides a logical, step-by-step workflow to diagnose and resolve peak tailing.

Step 1: Mobile Phase Optimization - The First Line of Defense

The mobile phase composition, particularly its pH, is the most powerful tool for controlling the peak shape of ionizable compounds.[7][10]

The Underlying Principle: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester contains basic nitrogen groups. The pKa of the related compound, 2-Amino-6-methylbenzothiazole, is approximately 4.41.[11] To ensure the analyte is in a single, protonated form and to suppress the ionization of residual silanols on the column, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[12] A pH of ≤ 2.5 is often a good starting point for basic compounds.[1]

Experimental Protocol: Adjusting Mobile Phase pH

  • Prepare Aqueous Stock Solutions:

    • 0.1% (v/v) Formic Acid: Add 1.0 mL of high-purity formic acid to 999 mL of HPLC-grade water.

    • 0.1% (v/v) Trifluoroacetic Acid (TFA): Add 1.0 mL of high-purity TFA to 999 mL of HPLC-grade water.

  • Mobile Phase Preparation: Prepare your mobile phase by mixing the aqueous stock solution with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio. Crucially, measure and adjust the pH of the aqueous component before mixing with the organic solvent. [13]

  • Systematic Testing:

    • Begin with your current method.

    • Next, switch to a mobile phase containing 0.1% formic acid.

    • If tailing persists, switch to a mobile phase containing 0.1% TFA. TFA is a stronger acid and a more effective ion-pairing agent that can further mask silanol interactions.[14][15]

  • Evaluation: Compare the chromatograms, paying close attention to the tailing factor and retention time.

Mobile Phase AdditiveExpected OutcomeConsiderations
None (Neutral pH) Significant peak tailing likely.Not recommended for this basic compound.
0.1% Formic Acid Good improvement in peak shape.Generally compatible with mass spectrometry (MS).[16]
0.1% Trifluoroacetic Acid (TFA) Often provides the sharpest peaks.Can cause ion suppression in MS detectors.[15][16][17]
Step 2: Investigate and Mitigate Secondary Silanol Interactions

If mobile phase optimization alone is insufficient, the issue likely lies with strong interactions between your analyte and the column's stationary phase.

The Mechanism of Interaction: Silica-based reversed-phase columns have residual, unbonded silanol groups (Si-OH). At a mid-range pH (above ~3-4), these groups become deprotonated and negatively charged (Si-O⁻).[18] The positively charged (protonated) basic analyte can then interact with these sites, causing peak tailing.[18]

Caption: Unwanted ionic interaction between the analyte and a deprotonated silanol group.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with fewer metal impurities and are "end-capped" to block most of the residual silanols.[4] If you are using an older column, upgrading to a newer generation column specifically marketed as "inert" or "base-deactivated" can provide a dramatic improvement.[19][20]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., a carbamate) embedded in the alkyl chain. This provides an alternative interaction site and shields the analyte from the silica surface.

    • Hybrid Silica Particles: Columns based on hybrid organic/inorganic silica particles often exhibit lower silanol activity and are more resistant to high pH conditions.[21]

Step 3: Column Health and System Hygiene

A well-used or contaminated column can be a significant source of peak shape problems.

Experimental Protocol: Column Cleaning and Regeneration

If your column has been used extensively, especially with complex sample matrices, strongly retained compounds may have accumulated, creating active sites that cause tailing. A rigorous washing procedure can often restore performance.[22]

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flush with Mobile Phase: Wash the column with your current mobile phase (without buffer salts) for 10-15 minutes.[22]

  • Organic Solvent Wash: Flush with 100% Acetonitrile or Methanol for at least 30 minutes.[23]

  • Stronger Solvent Wash (for stubborn contaminants): If tailing persists, a gradient wash from a less polar to a more polar solvent can be effective. A common sequence for reversed-phase columns is:

    • 100% Acetonitrile

    • Isopropanol

    • Methylene Chloride (if compatible with your system)

    • Isopropanol

    • 100% Acetonitrile

    • Finally, re-equilibrate with your mobile phase. (Always consult your column manufacturer's guidelines before using aggressive wash solvents).[24]

  • Check for Contamination: The use of a guard column can help protect your analytical column from strongly retained matrix components and can be a useful diagnostic tool. If replacing the guard column restores peak shape, it confirms that sample matrix contamination was the cause.[9]

Step 4: Systematic Troubleshooting Workflow

Use the following flowchart to guide your troubleshooting process, moving from the most likely and easiest-to-fix causes to more complex issues.

Troubleshooting_Workflow Start Peak Tailing Observed (Tf > 1.5) Check_pH Is Mobile Phase pH < 3? Start->Check_pH Adjust_pH Adjust pH with 0.1% Formic Acid or 0.1% TFA Check_pH->Adjust_pH No Check_Column Is the column old or not base-deactivated? Check_pH->Check_Column Yes Adjust_pH->Check_Column New_Column Switch to a modern, high-purity, end-capped column. Check_Column->New_Column Yes Clean_Column Perform a rigorous column wash protocol. Check_Column->Clean_Column No Resolved Problem Resolved New_Column->Resolved Check_Overload Is sample concentration too high? Clean_Column->Check_Overload Dilute_Sample Inject a 1:10 dilution of the sample. Check_Overload->Dilute_Sample Possibly Check_System Check for extra-column volume (tubing, fittings). Check_Overload->Check_System No Dilute_Sample->Check_System If no improvement Dilute_Sample->Resolved If peak shape improves Check_System->Resolved After system optimization

Caption: A systematic workflow for troubleshooting HPLC peak tailing issues.

By methodically addressing each of these potential causes, you can effectively diagnose and resolve peak tailing for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, leading to more robust, reliable, and accurate HPLC data.

References

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved March 28, 2026, from [Link]

  • Napte, B. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved March 28, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved March 28, 2026, from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved March 28, 2026, from [Link]

  • Cleaning Method: Aqueous SEC (GFC) Columns. (n.d.). Shodex HPLC Columns and Standards. Retrieved March 28, 2026, from [Link]

  • Dolan, J. (2023, December 9). Silica Purity #2 – Silanols. Separation Science. Retrieved March 28, 2026, from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved March 28, 2026, from [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? (2022, March 15). Waters Knowledge Base. Retrieved March 28, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved March 28, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2026, March 28). LCGC. Retrieved March 28, 2026, from [Link]

  • Full Guide of How to Clean HPLC Column. (n.d.). Labtech. Retrieved March 28, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved March 28, 2026, from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved March 28, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved March 28, 2026, from [Link]

  • HPLC Column Maintenance & Care Best Practices. (2025, November 5). Phenomenex. Retrieved March 28, 2026, from [Link]

  • HPLC Column Cleaning & Washing Procedure. (2024, January 24). GL Sciences. Retrieved March 28, 2026, from [Link]

  • Column Cleaning and Storage. (n.d.). GL Sciences. Retrieved March 28, 2026, from [Link]

  • Bioinert (U)HPLC columns for bio-separations and coordinating compounds. (n.d.). YMC. Retrieved March 28, 2026, from [Link]

  • Ultra Inert HPLC Columns. (n.d.). Agilent. Retrieved March 28, 2026, from [Link]

  • TFA vs. Formic Acid. (2010, July 24). Chromatography Forum. Retrieved March 28, 2026, from [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (2026, February 11). MicroSolv Technology Corporation. Retrieved March 28, 2026, from [Link]

  • Ultra Inert GC Columns & Consumables. (n.d.). Element Lab Solutions. Retrieved March 28, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved March 28, 2026, from [Link]

  • How Column Inertness Improves the Chromatography of Basic Compounds. (n.d.). LabRulez GCMS. Retrieved March 28, 2026, from [Link]

  • Buffer Preparation. (2024, March 7). Separation Science. Retrieved March 28, 2026, from [Link]

  • HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis). (2023, July 25). Reddit. Retrieved March 28, 2026, from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Retrieved March 28, 2026, from [Link]

  • 2-Amino-6-methylbenzothiazole. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • (6-CHLORO-BENZOTHIAZOL-2-YL)-CARBAMIC ACID ETHYL ESTER. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • (6-Ethoxybenzothiazol-2-yl)carbamic acid ethyl ester. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • Chemical Properties of Carbamic acid, methyl-, ethyl ester (CAS 105-40-8). (n.d.). Cheméo. Retrieved March 28, 2026, from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved March 28, 2026, from [Link]

  • 2-Benzothiazolamine, 6-methyl-. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]

  • Carbamic acid, methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 28, 2026, from [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data. Retrieved March 28, 2026, from [Link]

  • Carbamic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 28, 2026, from [Link]

  • Cause of extreme peak tailing of alkaloids on C18 HPLC? (2025, February 12). ResearchGate. Retrieved March 28, 2026, from [Link]

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Optimization

Technical Support Center: Navigating High-Throughput Screening Challenges with (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

This guide is intended for researchers, scientists, and drug development professionals who are utilizing (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester or structurally similar compounds in high-throughput screeni...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who are utilizing (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester or structurally similar compounds in high-throughput screening (HTS) campaigns. While a powerful tool, HTS is often plagued by false positives, which can lead to a significant waste of resources if not identified and eliminated early in the drug discovery process.[1][2] This document provides a comprehensive framework for troubleshooting and validating initial screening hits, ensuring the robust progression of genuine lead candidates.

Frequently Asked Questions (FAQs)

Q1: My primary screen with (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester yielded a high number of hits. Does this indicate a promiscuous compound?

A high hit rate from a primary screen can be an indicator of non-specific activity or assay interference, rather than genuine, potent activity against your target.[3] Compounds containing moieties like benzothiazoles can sometimes be flagged as Pan-Assay Interference Compounds (PAINS), which are known to frequently cause false positives in HTS assays.[4][5] It is crucial to initiate a systematic hit validation cascade to distinguish true positives from artifacts.[6]

Q2: What are the most common reasons a compound like (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester might generate a false positive result?

False positives in HTS can arise from several mechanisms.[7] For a compound with this particular structure, potential causes include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cellular membranes.[8][9]

  • Assay Technology Interference: The compound may interfere with the detection method of your assay, such as autofluorescence in fluorescence-based assays or inhibition of reporter enzymes like luciferase.[1][10][11]

  • Chemical Reactivity: The carbamic acid ethyl ester or benzothiazole core could potentially react with components of your assay, leading to a signal that mimics true activity.[1]

  • Pan-Assay Interference Substructures (PAINS): Certain chemical substructures are known to be frequent hitters across a wide range of assays. While not a definitive disqualification, it warrants further investigation.[4][12]

Q3: How can I quickly check if my hit compound is a known PAIN?

Several computational tools and filters are available to screen for PAINS substructures. These can be a useful first step in triaging your hits. However, it's important to remember that these filters are not infallible and should be used as a guide for further experimental validation, not as a sole decision-making tool.[4][12]

Troubleshooting Guide: From Primary Hit to Validated Lead

This section provides a systematic approach to de-risk your screening hits and build confidence in their biological activity.

Problem 1: Hit confirmation is poor upon re-testing.

Possible Cause: This is a common issue and can stem from impurities in the original screening sample or instability of the compound.

Solution: Compound Integrity and Purity Analysis

  • Resynthesis and Re-purification: The first crucial step is to resynthesize a fresh batch of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.[6] Ensure high purity through appropriate chromatographic techniques.

  • Analytical Characterization: Confirm the identity and purity of the resynthesized compound using techniques such as:

    • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.[6]

Problem 2: The compound shows activity in the primary assay but not in a different, orthogonal assay.

Possible Cause: This is a strong indicator of assay interference, where the compound interacts with a component of the primary assay's detection system rather than the biological target.[6][10]

Solution: Orthogonal and Counter-Screens

  • Implement an Orthogonal Assay: An orthogonal assay measures the same biological endpoint but uses a different detection technology.[10] For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry, which is less prone to interference from fluorescent compounds.[13]

  • Run a Technology Counter-Screen: This type of screen is designed to specifically identify compounds that interfere with the assay technology itself.[11][14] For instance, in a luciferase-based reporter assay, you would test the compound's effect on purified luciferase enzyme.[10]

Workflow for Investigating Compound Aggregation

Compound aggregation is a prevalent cause of non-specific inhibition in biochemical assays.[8][9] The following workflow can help determine if this is the mechanism of action for your hit.

Aggregation_Workflow A Primary Hit Confirmed B Perform Dose-Response Curve (DRC) in Primary Assay A->B C Add Non-ionic Detergent (e.g., 0.01% Triton X-100) to Assay Buffer B->C D Perform DRC with Detergent C->D E Compare IC50 Values D->E F Significant Rightward Shift in IC50? E->F Analyze Data G High Likelihood of Aggregation-Based Inhibition F->G Yes H Aggregation Unlikely to be Primary Mechanism F->H No I Further Biophysical Validation (DLS, SPR) G->I

Caption: Workflow to investigate aggregation-based inhibition.

Detailed Protocol: Detergent-Based Assay for Aggregation

This protocol is adapted from established methods to identify aggregate-based inhibitors.[15]

  • Prepare Compound Dilutions: Create a serial dilution of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester to generate a full dose-response curve.

  • Set Up Parallel Assays: Prepare two sets of your primary biochemical assay.

    • Set A: Standard assay buffer.

    • Set B: Assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).[15] Mild detergents like Triton X-100 can help solubilize aggregates without denaturing most proteins.[16][17]

  • Run Assays: Add the compound dilutions to both sets of assays and measure the activity.

  • Analyze Data: Plot the dose-response curves for both conditions and calculate the IC50 values. A significant rightward shift (decrease in potency) in the presence of detergent suggests that the compound's inhibitory activity is dependent on aggregation.[15]

Problem 3: The compound is confirmed to be a true hit, but its mechanism of action is unknown.

Possible Cause: The compound may be binding to the target protein, but further characterization is needed to understand the nature of this interaction.

Solution: Biophysical Validation Methods

Biophysical assays provide label-free confirmation of direct binding between the compound and the target protein, which is a critical step in hit validation.[18][19]

Table 1: Comparison of Common Biophysical Methods for Hit Validation

Technique Principle Information Provided Throughput Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.[20]Real-time kinetics (kon/koff), affinity (KD), stoichiometry.[21]Medium to HighRequires immobilization of the target protein.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[22]Direct thermodynamics (ΔH, ΔS), affinity (KD), stoichiometry.[21]LowConsumes relatively large amounts of protein and compound.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Monitors protein unfolding in the presence of a ligand.[23]Target engagement, stabilization of the protein by the compound.[21]HighIndirect measure of binding; does not provide kinetics.
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.[6][22]Affinity (KD).HighRequires a fluorescently labeled component.
Nuclear Magnetic Resonance (NMR) Spectroscopy Observes changes in the chemical environment of atoms upon ligand binding.[20]Direct evidence of binding, structural information on the binding site.[21]LowRequires large amounts of protein and specialized equipment.

Decision Tree for Hit Triage

The following diagram outlines a logical progression for triaging hits from a primary HTS campaign.

Hit_Triage_Decision_Tree Start Primary HTS Hit Purity Check Purity & Re-synthesize Start->Purity Confirm Confirm Activity in Primary Assay Purity->Confirm Orthogonal Test in Orthogonal Assay Confirm->Orthogonal Active FalsePositive False Positive - Deprioritize Confirm->FalsePositive Inactive Counter Perform Counter-Screens (e.g., for aggregation, technology interference) Orthogonal->Counter Active Orthogonal->FalsePositive Inactive Biophysical Biophysical Validation (e.g., SPR, DSF) Counter->Biophysical Clean Counter->FalsePositive Artifact Cellular Test in Cellular Assays Biophysical->Cellular Direct Binding Confirmed Biophysical->FalsePositive No Binding Validated Validated Hit for Lead Optimization Cellular->Validated Active Cellular->FalsePositive Inactive/Toxic

Caption: A decision tree for the systematic triage of HTS hits.

By following a structured and multi-faceted approach to hit validation, researchers can effectively navigate the complexities of HTS and overcome the challenges posed by false positives. This rigorous process is essential for ensuring that only the most promising and genuinely active compounds, such as (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, are advanced into lead optimization programs.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today.
  • High-Throughput Screening - Drug Discovery - Technology Networks. (n.d.). Retrieved from [Link]

  • Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening, 19(5), 639-651.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). Journal of Medicinal Chemistry.
  • On HTS: Hit Selection. (2024, January 4). Science and Technology of Assay Development.
  • Modern Biophysical Methods for Screening and Drug Discovery. (n.d.). In Royal Society of Chemistry Books.
  • Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (2017, September 15). Expert Opinion on Drug Discovery.
  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan.
  • Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved from [Link]

  • Assay Interference by Aggregation. (2017, July 26). In Assay Guidance Manual.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Current Opinion in Chemical Biology, 14(3), 337-342.
  • Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen.
  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). Journal of Medicinal Chemistry.
  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017, December 4). ACS Chemical Biology.
  • Detection and prevention of aggregation-based false positives in STD-NMR-based fragment screening. (2012). Journal of Medicinal Chemistry, 55(23), 10604-10612.
  • The Importance of Counter Screens in HTS. (n.d.).
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024, May 23). Nucleic Acids Research.
  • AICs and PAINS: Mechanisms of Assay Interference. (2022, May 7). Drug Hunter.
  • High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery, 26(7), 869-876.
  • A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. (2013).
  • Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News.
  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Biochemistry & Pharmacology: Open Access.
  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2021, October 27). Espace INRS.
  • Highly Promiscuous Small Molecules from Biological Screening Assays Include Many Pan-Assay Interference Compounds but Also Candidates for Polypharmacology. (2016). Journal of Medicinal Chemistry, 59(5), 2097-2108.
  • Preventing Protein Aggregation. (2014, May 15). Biozentrum Biophysics Facility.
  • High-Throughput Screening (HTS)
  • Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. (2021, April 26).
  • High throughput methods of assessing protein stability and aggregation. (2008, December 24). FEBS Letters.
  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2006).
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs.
  • How detergents like Triton-X and Brij-58 helps in preventing protein aggregation. (2020, September 10).
  • Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. (2014, October 21). Journal of Biomolecular Screening.
  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). ChemCopilot.
  • Improving Therapeutics Discovery with Orthogonal Assay D
  • Carbamic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}. (n.d.).
  • a class of carbonic anhydrase II and VII-selective inhibitors. (n.d.). PMC.
  • Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. (n.d.). NIST Chemistry WebBook.
  • (6-Ethoxybenzothiazol-2-yl)
  • 2-Aminobenzothiazole derivatives. (n.d.).

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Troubleshooting

handling moisture and light sensitivity of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Welcome to the technical support center for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this moisture and light-sensitive compound. Our goal is to ensure the integrity of your experiments by providing scientifically sound and field-proven insights.

Compound Overview and Sensitivities

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a benzothiazole derivative. The benzothiazole core is a versatile scaffold in medicinal chemistry, and its derivatives are known for a wide range of biological activities. However, the stability of this compound can be compromised by environmental factors, primarily moisture and light.

Moisture Sensitivity: The carbamic acid ethyl ester functional group is susceptible to hydrolysis in the presence of water. This reaction can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond and the formation of (6-Methyl-benzothiazol-2-yl)-carbamic acid and ethanol. Further degradation can lead to the formation of 2-amino-6-methylbenzothiazole.

Light Sensitivity: Benzothiazole derivatives can be photosensitive.[1] Exposure to light, particularly UV radiation, can induce photochemical reactions. These reactions may involve the benzothiazole ring system and can lead to the formation of various degradation products, potentially altering the compound's biological activity and purity.

Key Physical and Chemical Properties

For safe and effective handling, it is crucial to be aware of the key properties of this compound.

PropertyValueSource
Molecular Formula C11H12N2O2SN/A
Appearance Solid (form may vary)N/A
Storage Temperature See recommended storage conditions[2]
Solubility Soluble in various organic solventsN/A

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the handling and use of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Q1: How should I properly store this compound to maintain its stability?

A1: Proper storage is critical to prevent degradation. The primary goal is to protect the compound from moisture and light.

  • Short-Term Storage (days to weeks): Store in a tightly sealed, amber-colored vial in a desiccator at room temperature. The desiccator will protect it from ambient moisture, and the amber vial will shield it from light.

  • Long-Term Storage (months to years): For long-term stability, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[2][3] The low temperature will slow down potential degradation reactions, and the inert atmosphere will displace any residual moisture and oxygen.

Q2: I've noticed a change in the physical appearance of my compound (e.g., color change, clumping). What could this indicate?

A2: A change in physical appearance is a strong indicator of degradation.

  • Color Change: A yellowing or browning of the compound can suggest the formation of chromophoric degradation products due to light exposure or oxidation.

  • Clumping or Caking: This is often a sign of moisture absorption. The compound may become sticky or form a solid mass, which can affect its weighing accuracy and dissolution.

If you observe any of these changes, it is highly recommended to perform a quality control check before using the compound in your experiments.

Q3: What are the potential degradation pathways I should be aware of?

A3: Understanding the degradation pathways is key to troubleshooting and preventing issues. The two primary pathways are hydrolysis and photodegradation.

Hydrolysis: Moisture can lead to the hydrolysis of the ethyl carbamate group.

Photodegradation: Exposure to light can lead to complex photochemical reactions. The benzothiazole ring is known to be photoreactive.

Below is a diagram illustrating the potential degradation pathways.

DegradationPathways A (6-Methyl-benzothiazol-2-yl)- carbamic acid ethyl ester B Hydrolysis (Moisture) A->B H2O C Photodegradation (Light/UV) A->C hv D (6-Methyl-benzothiazol-2-yl)-carbamic acid + Ethanol B->D F Various Photoproducts C->F E 2-Amino-6-methylbenzothiazole + CO2 + Ethanol D->E Decarboxylation Workflow cluster_storage Storage cluster_handling Handling cluster_qc Quality Control cluster_experiment Experiment Storage Store at -20°C under inert gas Equilibrate Equilibrate to RT in desiccator Storage->Equilibrate Weigh Weigh quickly in fume hood Equilibrate->Weigh TLC Perform TLC check Weigh->TLC Dissolve Dissolve in anhydrous solvent Weigh->Dissolve TLC->Dissolve If pure Reaction Perform experiment Dissolve->Reaction

Sources

Reference Data & Comparative Studies

Validation

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester vs riluzole biological activity comparison

As a Senior Application Scientist, I frequently evaluate how subtle modifications to a privileged chemical scaffold can radically redirect a molecule’s biological trajectory. The 2-aminobenzothiazole core is a classic ex...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate how subtle modifications to a privileged chemical scaffold can radically redirect a molecule’s biological trajectory. The 2-aminobenzothiazole core is a classic example of such a scaffold. By comparing the FDA-approved neuroprotectant Riluzole with its synthetic derivative, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (a structural analog of the immunosuppressant frentizole), we observe a profound mechanistic pivot.

This guide provides an objective, data-driven comparison of how altering the functional groups at the 2- and 6-positions of the benzothiazole ring shifts the target affinity from voltage-gated ion channels to the cellular cytoskeleton.

Mechanistic Divergence & Structural Activity Relationship (SAR)

The biological activity of these two compounds is dictated by their distinct structural features, which govern their binding affinities in completely different microenvironments.

  • Riluzole (6-trifluoromethoxy-benzothiazol-2-amine): The primary 2-amine is critical for hydrogen bonding with the pore-forming α -subunit of voltage-gated sodium channels (Nav). The highly lipophilic 6-trifluoromethoxy group ensures rapid blood-brain barrier (BBB) penetrance. Riluzole dose-dependently inhibits persistent sodium currents ( INaP​ ), which subsequently [1].

  • Carbamate Ester (Ethyl (6-methylbenzo[d]thiazol-2-yl)carbamate): Modifying the 2-amine into a bulky ethyl carbamate and replacing the trifluoromethoxy group with a 6-methyl moiety destroys the molecule's affinity for ion channels. Instead, this structure mimics the urea linkage of frentizole, allowing it to perfectly occupy the hydrophobic colchicine-binding pocket of β -tubulin. This , arresting cells in the G2/M phase and triggering apoptosis[2].

Mechanism cluster_0 Riluzole (ALS Therapy) cluster_1 Carbamate Ester (Oncology) Riluzole Riluzole (6-OCF3, 2-NH2) Nav Voltage-Gated Na+ Channels Riluzole->Nav Blocks Glutamate Glutamate Release Nav->Glutamate Inhibits Neuro Neuroprotection (Anti-Excitotoxicity) Glutamate->Neuro Prevents Carbamate Carbamate Ester (6-CH3, 2-NHCOOEt) Tubulin β-Tubulin (Colchicine Site) Carbamate->Tubulin Binds Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Inhibits Polymerization Onco Apoptosis (Antitumor) Arrest->Onco Triggers

Divergent mechanistic pathways of Riluzole and the Carbamate Ester.

Quantitative Biological Activity Comparison

The following table synthesizes the pharmacological profiles of both compounds, highlighting their divergent potencies and primary indications.

ParameterRiluzole(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester
Primary Target Voltage-gated Na+ channels (Nav) β -Tubulin (Colchicine binding site)
Target IC50 ~0.1 - 10 µM (Persistent INaP​ blockade)[1]~1.0 - 7.33 µM (Antiproliferative in HeLa/U87MG)[2]
Cellular Effect Decreases repetitive firing frequencyG2/M cell cycle arrest; Microtubule disruption
Systemic Effect Prevents motor neuron excitotoxicityInduces apoptosis in malignant cell lines
Clinical Status FDA-Approved (Amyotrophic Lateral Sclerosis)[3]Investigational (Oncology / Glioblastoma)[2]

Self-Validating Experimental Methodologies

To objectively compare the performance of these compounds in a laboratory setting, researchers must employ distinct, highly controlled assay systems. Below are the field-proven protocols designed to isolate and validate the primary mechanism of each compound.

Protocol A: Tubulin Polymerization Kinetic Assay (For Carbamate Ester)

Rationale: This cell-free assay measures the direct inhibition of microtubule assembly by the carbamate ester by tracking turbidity changes via spectrophotometry. Causality in Design: The assay utilizes PEM buffer (PIPES, EGTA, MgCl2). PIPES is chosen to maintain physiological pH (6.9) without interfering with tubulin assembly. EGTA is critical as it chelates trace calcium ( Ca2+ ), which is a potent endogenous inhibitor of tubulin polymerization. MgCl2 acts as an essential cofactor for GTP binding, which provides the energy required for microtubule elongation.

  • Preparation: Pre-warm a 96-well half-area UV-transparent plate to 37°C.

  • Reagent Assembly: Dilute purified porcine brain tubulin (>99% pure) to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep strictly on ice to prevent premature polymerization.

  • Compound Incubation: Add the Carbamate Ester at varying concentrations (1 µM, 5 µM, 10 µM) or a DMSO vehicle control. Ensure final DMSO concentration remains <1% to prevent solvent-induced protein denaturation.

  • Kinetic Measurement: Immediately transfer the plate to a temperature-controlled microplate reader set to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Validation Check: The vehicle control must exhibit a characteristic sigmoidal curve (nucleation lag phase rapid elongation phase steady-state plateau). The Vmax​ (maximum slope of the elongation phase) is calculated to determine the IC50. If the control curve is linear, the tubulin has degraded.

Workflow1 Step1 Step1 Step2 Step 2: Compound Incubation Add Carbamate Ester (1-100 µM) or Vehicle Step1->Step2 Step3 Step 3: Initiate Polymerization Add 1 mM GTP & heat to 37°C Step2->Step3 Step4 Step 4: Kinetic Measurement Measure OD at 340 nm every 1 min for 1 hr Step3->Step4 Step5 Step 5: Data Analysis Calculate Vmax and IC50 of polymerization rate Step4->Step5

Workflow for in vitro Tubulin Polymerization Kinetic Assay.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (For Riluzole)

Rationale: This protocol quantifies Riluzole's dose-dependent blockade of persistent sodium currents ( INaP​ ), which is responsible for its neuroprotective effects. Causality in Design: The intracellular (pipette) solution utilizes Cesium Fluoride (CsF) instead of Potassium (K+). Cesium blocks outward potassium currents, which would otherwise overlap with and obscure the inward sodium currents being measured.

  • Cell Preparation: Culture Nav-expressing cells (e.g., primary cortical neurons or transfected HEK293 cells) on glass coverslips.

  • Whole-Cell Configuration: Using a borosilicate glass pipette (resistance 3–5 M Ω ), establish a gigaseal (>1 G Ω ) on the cell membrane. Apply brief negative pressure to rupture the patch, achieving whole-cell access.

  • Voltage Protocol: Hold the cell at -90 mV. Why? This hyperpolarized state ensures that the majority of Nav channels are in the closed, resting state and available for activation. Apply a slow depolarizing voltage ramp (-90 mV to +40 mV at 20 mV/s). This slow ramp inactivates the fast transient sodium current, isolating the persistent INaP​ .

  • Drug Perfusion: Perfuse Riluzole (0.1 µM to 10 µM) through the extracellular bath solution.

  • Validation Check: The baseline current amplitude must stabilize for at least 3 minutes prior to drug application (run-down <10%). Measure the percentage reduction in the late inward current to calculate the IC50.

Workflow2 Step1 Step 1: Cell Preparation Culture Nav-expressing cells (e.g., HEK293) Step2 Step 2: Whole-Cell Configuration Establish gigaseal and rupture membrane Step1->Step2 Step3 Step 3: Voltage Protocol Hold at -90 mV, apply slow depolarizing ramp Step2->Step3 Step4 Step 4: Riluzole Perfusion Apply 0.1 - 10 µM Riluzole via bath Step3->Step4 Step5 Step 5: Current Analysis Quantify persistent INa reduction Step4->Step5

Whole-cell patch-clamp workflow for isolating Nav currents.

Conclusion

While both molecules share the foundational 2-aminobenzothiazole scaffold, they serve entirely different therapeutic paradigms. Riluzole's specific halogenation and primary amine make it an ideal neuroprotectant by modulating ion channel kinetics. Conversely, the addition of the ethyl carbamate and methyl groups transforms the scaffold into a potent structural analog of frentizole, effectively repurposing the molecule into a tubulin-disrupting antimitotic agent with promising applications in oncology.

References

  • Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? CNS Neuroscience & Therapeutics. Available at:[Link]

  • Ramos, S., et al. (2023). Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition. International Journal of Molecular Sciences. Available at:[Link]

  • Zarate, C. A., et al. (1996). Riluzole: a new agent for amyotrophic lateral sclerosis. Annals of Pharmacotherapy. Available at: [Link]

Sources

Comparative

comparative efficacy of benzothiazole derivatives and (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Title: Comparative Efficacy Guide: Benzothiazole Derivatives vs. (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester Introduction to the Benzothiazole Pharmacophore The benzothiazole scaffold—a fused bicyclic ring sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy Guide: Benzothiazole Derivatives vs. (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Introduction to the Benzothiazole Pharmacophore

The benzothiazole scaffold—a fused bicyclic ring system containing nitrogen and sulfur—is a highly privileged motif in modern drug discovery[1]. Its structural adaptability allows it to interact with a diverse array of biological targets, yielding compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1]. Clinically approved agents such as riluzole (for Amyotrophic Lateral Sclerosis) and quizartinib (for Acute Myeloid Leukemia) underscore the therapeutic viability of this class[1].

Within this broad family, specific functionalization dictates pharmacological destiny. While 2-aryl benzothiazoles are predominantly explored for kinase inhibition in oncology[2], the introduction of a carbamate moiety at the 2-position—specifically in compounds like (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS 85063-60-1)—fundamentally alters the molecule's target affinity[3]. This guide objectively compares the efficacy, mechanistic pathways, and experimental validation of broad benzothiazole derivatives against this specific carbamate ester.

Structure-Activity Relationship (SAR) & Mechanistic Divergence

The pharmacological divergence between general benzothiazole derivatives and (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is driven by electronic distribution and hydrogen-bonding capabilities.

  • Broad Benzothiazole Derivatives: Compounds such as PMX-610 (a 2-arylbenzothiazole) exhibit high lipophilicity and nanomolar in vitro cytotoxicity against breast cancer cell lines (e.g., MCF-7) by selectively activating the aryl hydrocarbon receptor (AhR) and CYP1A1[1]. However, this extreme lipophilicity often restricts their in vivo formulation and bioavailability[2].

  • Benzothiazol-2-yl Carbamates: The addition of the ethyl carbamate ester at the C2 position introduces a flexible hydrogen-bond donor/acceptor system. This structural shift mimics the pharmacophore of active ureas and biurets, redirecting the compound's affinity toward antimicrobial and antiparasitic targets (such as fungal cell wall components or parasitic tubulin)[4]. Furthermore, the 6-methyl substitution on the fused benzene ring increases electron density, which can enhance metabolic stability against rapid oxidative degradation compared to unsubstituted variants.

Mechanism BZD Broad Benzothiazole Derivatives (e.g., PMX-610, Riluzole) Target1 Kinase Inhibition & CYP1A1 Activation BZD->Target1 Target2 Glutamate Modulation BZD->Target2 Carbamate (6-Methyl-benzothiazol-2-yl)- carbamic acid ethyl ester Target3 Cell Wall Disruption & Tubulin Binding Carbamate->Target3 Outcome1 Cancer Cell Apoptosis Target1->Outcome1 Outcome2 Neuroprotection Target2->Outcome2 Outcome3 Antimicrobial / Antiparasitic Clearance Target3->Outcome3

Figure 1: Divergent mechanistic pathways of broad benzothiazole derivatives versus carbamate derivatives.

Comparative Efficacy Data

The following table synthesizes quantitative performance metrics across different therapeutic models, highlighting how structural modifications impact both in vitro potency and in vivo translation.

Compound ClassRepresentative CompoundPrimary Target / MechanismIn Vitro Efficacy (IC50 / MIC)In Vivo Efficacy
2-Aryl Benzothiazoles PMX-610CYP1A1 Activation / Kinase InhibitionMCF-7: < 1 nM[2]Superior tumor reduction; limited by aqueous solubility[2]
Benzothiazolamines RiluzoleGlutamate Release InhibitionN/A (Neuroprotective)[1]Significant delay in ALS disease progression[1]
Benzothiazol-2-yl Carbamates (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl esterFungal Cell Wall / AntimicrobialA. niger MIC: 10-20 µg/mL (Class Avg)Moderate pathogen clearance; improved metabolic stability
Benzothiazole Ureas Compound 57Antiparasitic (T. brucei)T. brucei: < 3.6 µM[4]5/5 cures in murine Human African Trypanosomiasis model[4]

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every experimental choice is grounded in causality, ensuring that false positives are mitigated through rigorous controls.

Protocol A: In Vitro Antimicrobial & Cytotoxicity Screening Causality: Benzothiazole derivatives are notoriously lipophilic[2]. Utilizing a standardized DMSO vehicle ensures complete solubilization without precipitating the compound in aqueous media, while parallel vehicle-only controls confirm that observed cytotoxicity is driven by the compound, not the solvent.

  • Compound Preparation: Dissolve (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in 100% DMSO to create a 10 mM stock. Validation: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cell death.

  • Cell/Pathogen Plating: Seed target cancer cell lines (e.g., MCF-7) at 5×103 cells/well or inoculate fungal strains (e.g., A. niger) in 96-well microtiter plates[2].

  • Treatment Application: Apply serial dilutions of the test compound (0.1 µM to 100 µM). Include a positive control (e.g., Doxorubicin for cancer[2]; Nystatin for fungi) and a negative control (0.5% DMSO).

  • Efficacy Readout: After 48 hours, utilize an MTT assay (for mammalian cells) or measure the zone of inhibition/optical density (for pathogens). Validation: The positive control must achieve its established IC50/MIC for the assay to be deemed valid.

Protocol B: In Vivo Efficacy and Histological Validation Causality: Because in vitro success often fails to translate in vivo due to poor pharmacokinetics[4], animal models must be coupled with histological staining (H&E) to confirm tissue-level efficacy and rule out off-target toxicity[5].

  • Dosing Regimen: Administer the compound via intraperitoneal (IP) injection in a suitable vehicle (e.g., PEG400/Tween-80) to tumor-bearing or infected murine models.

  • Longitudinal Monitoring: Measure tumor volume or pathogen load every 48 hours. Validation: Utilize a sham-treated control group to establish the baseline disease progression rate.

  • Histological Analysis: Post-euthanasia, harvest the target organs. Perform Hematoxylin and Eosin (H&E) staining. Validation: H&E staining allows for the direct visualization of suppressed inflammatory mediators and tissue necrosis, confirming that the macroscopic efficacy correlates with microscopic cellular repair[5].

Workflow Step1 Compound Solubilization (DMSO Vehicle Control) Step2 In Vitro Plating (Cancer Cell Lines / Pathogens) Step1->Step2 Step3 Efficacy Readout (MTT Assay / Agar Diffusion) Step2->Step3 Step4 In Vivo Murine Models (Toxicity & PK/PD) Step3->Step4 Step5 Histological Validation (H&E Staining) Step4->Step5

Figure 2: Self-validating experimental workflow for evaluating benzothiazole efficacy.

Conclusion

While broad benzothiazole derivatives like PMX-610 offer exceptional potency against specific oncological targets, their clinical translation is frequently hindered by physical properties such as extreme lipophilicity[2]. Conversely, the functionalization seen in (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester provides a versatile alternative. By leveraging the carbamate linkage, researchers can pivot the scaffold's efficacy toward antimicrobial and antiparasitic applications, achieving a more favorable balance of metabolic stability and target specificity[4].

References

  • MDPI. "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances." Available at: [Link]

  • ResearchGate. "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities." Available at: [Link]

  • PMC. "Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents." Available at: [Link]

  • ACS Publications. "Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis." Available at: [Link]

  • IJRES. "Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets." Available at: [Link]

Sources

Validation

validating LC-MS/MS analytical methods for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Validating LC-MS/MS Analytical Methods for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester: A Comparative Guide As a Senior Application Scientist, I approach bioanalytical method development not as a rigid checkli...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Analytical Methods for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester: A Comparative Guide

As a Senior Application Scientist, I approach bioanalytical method development not as a rigid checklist, but as the design of a self-validating system. Every step—from sample extraction to mass spectrometric detection—must be logically justified, highly reproducible, and capable of withstanding rigorous regulatory scrutiny.

This guide objectively compares analytical strategies for the quantification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1) in biological matrices. By evaluating different sample preparation techniques and chromatographic chemistries, we establish a robust, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned workflow grounded in the FDA’s Bioanalytical Method Validation Guidance for Industry[1].

Analyte Profiling & MS/MS Optimization

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (MW: 236.29 g/mol ) features a lipophilic benzothiazole core and a polar ethyl carbamate moiety. The weakly basic nitrogen on the thiazole ring makes it highly amenable to positive Electrospray Ionization (ESI+).

Causality in MS/MS Design: To achieve a Lower Limit of Quantification (LLOQ) in the sub-ng/mL range, we must select Multiple Reaction Monitoring (MRM) transitions that offer high abundance and structural specificity. The intact protonated molecule forms readily at m/z 237.1. Upon Collision-Induced Dissociation (CID), the carbamate group undergoes predictable fragmentation. The loss of the ethyl ester group (ethanol, -46 Da) yields a qualifier ion at m/z 191.1, while the complete cleavage of the carbamate side chain yields the highly stable 2-amino-6-methylbenzothiazole core at m/z 165.1[2].

Caption: Tandem mass spectrometry (MS/MS) fragmentation pathway and MRM transition logic.

Sample Preparation: Protein Precipitation vs. Solid Phase Extraction

Matrix effects—specifically ion suppression caused by endogenous plasma phospholipids—are the primary cause of method failure in LC-MS/MS[3]. We compared standard Protein Precipitation (PPT) against polymeric Solid Phase Extraction (SPE).

Step-by-Step Methodologies
  • Method A (PPT): Aliquot 100 µL of spiked human plasma. Add 10 µL of Internal Standard (IS). Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes. Transfer 100 µL of supernatant to an autosampler vial.

  • Method B (SPE): Utilize a hydrophilic-lipophilic balanced (HLB) 30 mg/1 cc cartridge. Condition with 1 mL Methanol, then 1 mL H₂O. Dilute 100 µL plasma with 100 µL 2% H₃PO₄ to disrupt protein binding, then load. Wash with 1 mL 5% Methanol to remove polar interferences. Elute with 1 mL Acetonitrile. Evaporate under N₂ at 40°C and reconstitute in 100 µL mobile phase.

Caption: Workflow comparison: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE).

Data Comparison: While PPT is faster, it fails to remove lysophosphatidylcholines, leading to severe signal suppression at the retention time of the analyte. SPE provides a self-validating clean extract, ensuring the matrix effect remains well within the FDA's acceptable ±15% threshold[1].

MethodAbsolute Recovery (%)Matrix Effect (%)Phospholipid Build-up
Protein Precipitation (PPT) 82.4 ± 4.1-35.2 (Suppression)High (Requires frequent column washing)
Solid Phase Extraction (SPE) 94.7 ± 2.3-4.1 (Negligible)Low (Extends column lifetime)

Chromatographic Selectivity: C18 vs. Biphenyl Column Chemistries

The choice of stationary phase dictates the robustness of the separation. Standard C18 columns rely solely on dispersive hydrophobic interactions. However, the benzothiazole ring is electron-deficient and highly aromatic.

Causality in Chromatography: By transitioning from a C18 to a Biphenyl stationary phase, we introduce orthogonal π−π and dipole-dipole interactions[3]. This prevents the analyte from eluting too closely to the solvent front and drastically improves peak symmetry by minimizing secondary interactions with unendcapped surface silanols.

LC Protocol:

  • Mobile Phase A: 0.1% Formic Acid in H₂O (Ensures the thiazole nitrogen remains protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 5 µL.

Column Chemistry (50 x 2.1 mm, 1.7 µm)Retention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)
Standard Alkyl (C18) 1.851.45 (Severe Tailing)8,500
Biphenyl ( π−π interacting) 2.401.05 (Highly Symmetrical)14,200

Regulatory Validation Results

Using the optimized SPE-Biphenyl-MRM workflow, the method was fully validated according to FDA guidelines[1]. A self-validating system must prove that its precision and accuracy hold up across multiple days and varying concentrations. The FDA mandates that precision (% CV) and accuracy (% Bias) must not exceed ±15% for Quality Control (QC) samples, and ±20% for the LLOQ[1].

Table 3: Accuracy and Precision Summary (n=6 per level)

ParameterLLOQ (0.5 ng/mL)Low QC (1.5 ng/mL)Mid QC (50 ng/mL)High QC (200 ng/mL)
Intra-day Accuracy (% Bias) 4.22.1-1.40.8
Intra-day Precision (% CV) 8.55.23.12.4
Inter-day Accuracy (% Bias) 6.13.4-2.01.5
Inter-day Precision (% CV) 11.26.84.53.7

Conclusion

For the rigorous quantification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, relying on generic PPT and C18 methodologies introduces unacceptable matrix suppression and peak tailing. By engineering the method to leverage SPE for absolute matrix removal and a Biphenyl column for targeted π−π retention, we achieve a highly sensitive (LLOQ = 0.5 ng/mL), regulatory-compliant assay suitable for advanced pharmacokinetic profiling.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (May 2018). Available at:[Link]

  • Narapusetti, A., et al. Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study in South Indian subjects. Analytical Methods (RSC Publishing), 2014. Available at:[Link]

  • Asimakopoulos, A. G., et al. Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate, 2013. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Purity Analysis: The Critical Role of Certified Reference Standards for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Molecule—Ensuring Analytical Certainty In pharmaceutical development, the identity and purity of an active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Molecule—Ensuring Analytical Certainty

In pharmaceutical development, the identity and purity of an active pharmaceutical ingredient (API) or its related substances are not merely data points; they are the bedrock of safety, efficacy, and regulatory compliance. This guide focuses on the analytical strategies for a specific molecule, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. This compound belongs to the benzothiazole class, a scaffold of significant therapeutic interest, most notably represented by Riluzole, a treatment for amyotrophic lateral sclerosis (ALS).[1]

Whether (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a process-related impurity, a metabolite, or a new chemical entity, its accurate quantification is non-negotiable. The central thesis of this guide is to demonstrate that the choice of analytical reference standard is as critical as the analytical method itself. We will objectively compare common analytical techniques and illustrate why a Certified Reference Standard (CRS) is the definitive tool for achieving unimpeachable data integrity.

The Gold Standard: Why Certified Reference Standards are Indispensable

A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of a drug substance. However, not all standards are created equal. A Certified Reference Standard, particularly one traceable to a pharmacopeial body like the United States Pharmacopeia (USP), represents the pinnacle of analytical assurance.

What distinguishes a CRS?

  • Traceability: Its properties are rigorously established and traceable to SI units, often through primary methods like Quantitative NMR (qNMR).

  • Comprehensive Characterization: A CRS is accompanied by a Certificate of Analysis (CoA) detailing its identity (confirmed by NMR, MS, IR), purity (assessed by a mass balance approach including chromatographic purity, residual solvents, water content, and non-volatile residues), and assigned purity value with an associated uncertainty.

  • Regulatory Acceptance: Regulatory bodies worldwide recognize pharmacopeial CRS (e.g., USP Reference Standards) as the benchmark for resolving analytical disputes and validating in-house methods.[2][3]

Using a non-certified, "research-grade" standard, which may lack this rigorous characterization, introduces significant risk. An impurity in the standard itself could lead to an underestimation of impurities in the test sample, potentially allowing an unsafe product to proceed in development.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is dictated by the physicochemical properties of the analyte, its expected concentration, and the matrix in which it is found. For a compound like (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, several methods are viable, with High-Performance Liquid Chromatography (HPLC) being the predominant choice in pharmaceutical analysis.

Method Principle Advantages for this Analyte Limitations Typical Use Case
HPLC (UV) Differential partitioning between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and precision. Easily validated and widely accepted by regulatory agencies. Capable of separating closely related structural analogues.[4]Requires solubility in the mobile phase. Can consume significant solvent volumes.Primary choice for purity assay, impurity profiling, and stability testing.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass spec detection.Excellent for volatile impurities (e.g., residual solvents). High sensitivity and structural elucidation capability.[5][6]Requires the analyte to be volatile and thermally stable, or require derivatization, which adds complexity.Analysis of starting materials or specific volatile degradation products.
HPTLC Separation on a high-performance thin-layer plate, with densitometric quantification.High sample throughput, low solvent consumption, and cost-effective. Multiple samples can be run simultaneously.[7][8]Lower resolution and sensitivity compared to HPLC. More operator-dependent.Screening of raw materials, in-process controls where high throughput is valued over ultimate precision.

For the definitive quantification of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester and its related impurities, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the authoritative choice.[4] It provides the necessary resolution and precision to meet stringent regulatory expectations.

Experimental Workflow: Purity Determination by RP-HPLC

This section provides a robust, self-validating protocol for the purity analysis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester using a CRS. The causality behind each step is explained to underscore the scientific rationale.

Overall Workflow Diagram

The following diagram outlines the logical flow from preparation to final result, ensuring data integrity at each stage.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare CRS Stock (e.g., 1.0 mg/mL) prep_sample Prepare Analyte Sample Stock (e.g., 1.0 mg/mL) prep_working Prepare Working Solutions (e.g., 100 µg/mL from Stock) prep_std->prep_working prep_sample->prep_working sst System Suitability Test (SST) - Inject CRS 5x - Check Precision, Tailing, Plate Count prep_working->sst Use CRS Working Solution analysis_run Execute Analytical Sequence - Blank (Diluent) - CRS Standard - Sample 1, Sample 2... sst->analysis_run If SST Passes integration Integrate Chromatograms (Identify & Quantify Peaks) analysis_run->integration calculation Calculate Purity (% Area Normalization or vs. CRS) integration->calculation report Generate Final Report (Include SST, Chromatograms, Results) calculation->report

Caption: Workflow for HPLC purity analysis using a Certified Reference Standard.

Materials and Reagents
  • Certified Reference Standard (CRS): (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, with a certificate of analysis stating purity.

  • Analyte Sample: The batch of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester to be tested.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: High-purity, deionized water (18.2 MΩ·cm).

  • Additives: Formic acid (reagent grade).

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions

Causality: The chosen C18 stationary phase provides excellent hydrophobic retention for the benzothiazole ring system. A gradient elution is employed to ensure that both the main analyte and any potential impurities (which may have significantly different polarities) are eluted as sharp peaks within a reasonable runtime. The formic acid in the mobile phase helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape. Detection at 260 nm is selected based on the typical UV absorbance maxima for this class of compounds.[4]

Parameter Condition
Instrument HPLC with UV or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 35% B; 5-20 min: 35-80% B; 20-25 min: 80% B; 25-26 min: 80-35% B; 26-30 min: 35% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 260 nm
Injection Vol. 10 µL
Diluent Acetonitrile:Water (50:50 v/v)
Standard and Sample Preparation
  • CRS Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the CRS into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the analyte sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of each Stock Solution into separate 10 mL volumetric flasks and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST): The Self-Validating Protocol

Trustworthiness: Before analyzing any samples, the analytical system's performance must be verified. This ensures that the results obtained are reliable. SST is a non-negotiable part of any validatable analytical method.

  • Procedure: Inject the CRS Working Solution five (5) consecutive times.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.

    • Tailing Factor (T): Must be ≤ 2.0. This ensures peak symmetry.

    • Theoretical Plates (N): Must be ≥ 2000. This confirms column efficiency.

Do not proceed with sample analysis if SST criteria are not met.

Procedure and Data Analysis
  • Once SST criteria are passed, inject the Diluent (as a blank), followed by the CRS Working Solution, and then the Analyte Working Solution.

  • Integrate all peaks in the chromatogram for the analyte sample, disregarding any peaks from the blank.

  • Calculate the purity of the analyte using the area normalization method:

    % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100%

Data Interpretation: A Comparative Case Study

To illustrate the impact of the reference standard, consider the analysis of a hypothetical batch of the analyte. The batch contains 0.8% of a key impurity.

Scenario Standard Used Assigned Purity of Standard Observed Impurity in Sample Calculated Purity of Sample Outcome
A Certified Reference Standard 99.9% (with CoA)0.80%99.20%Accurate Result. The batch purity is correctly determined. Quality control decisions are reliable.
B Non-Certified Standard Assumed 100%, but is actually 98.5% pure.0.35%99.65%Inaccurate Result. The impure standard leads to an under-quantification of the impurity. The batch appears purer than it is, leading to a potentially unsafe product release.

This case study highlights how the initial investment in a CRS prevents the costly and dangerous consequences of inaccurate analytical data.

Conclusion

For the purity analysis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, or any pharmaceutical compound, the methodology and the reference standard are inextricably linked. While HPLC provides the necessary resolving power, its accuracy is fundamentally anchored by the quality of the reference standard used for system validation and, if necessary, quantification. Opting for a Certified Reference Standard is not a matter of preference but a requirement for generating scientifically sound, reproducible, and regulatory-defensible data. It is the most direct path to ensuring the safety and quality of the final drug product.

References

  • Pharmaffiliates. (n.d.). Riluzole-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Riluzole Impurities. Retrieved from [Link]

  • USP-NF. (2021, April 1). RILUZOLE. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for Hexachlorobenzene - ANALYTICAL METHODS. Retrieved from [Link]

  • Seshachalam, V., & Haribabu, B. (2013). Stability-indicating Method for the Estimation of Riluzole in Tablets. Indian Journal of Pharmaceutical Sciences, 75(3), 372–376. Retrieved from [Link]

  • ThaiJO. (n.d.). View of HPTLC Method Development and Validation of Riluzole in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • ThaiScience. (n.d.). HPTLC Method Development and Validation of Riluzole in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • TSI Journals. (2008). A stability-indicating LC method for Riluzole in bulk drugs and pharmaceutical dosage forms. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester: An Evaluation of Reproducibility and Methodological Variations

For Researchers, Scientists, and Drug Development Professionals The synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, a key scaffold in medicinal chemistry, often necessitates a reliable and reproducib...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, a key scaffold in medicinal chemistry, often necessitates a reliable and reproducible synthetic protocol. This guide provides an in-depth comparison of two common methodologies for the synthesis of this target molecule, focusing on the transformation of 2-amino-6-methylbenzothiazole. The presented methods, while conceptually similar, employ different bases and solvent systems, leading to variations in reaction conditions, work-up procedures, and potentially, overall efficiency.

The core of this synthesis lies in the acylation of the exocyclic amino group of 2-amino-6-methylbenzothiazole with ethyl chloroformate. This reaction is a standard method for the formation of carbamates. The choice of base and solvent plays a crucial role in the reaction's success, influencing the nucleophilicity of the amine, the solubility of the starting materials, and the ease of product isolation. This guide will explore a method utilizing a tertiary amine base in an aprotic organic solvent and an alternative approach using an inorganic base in a biphasic system.

Method 1: Synthesis via Triethylamine in Aprotic Solvent

This widely employed method utilizes a tertiary amine, such as triethylamine, as a base in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The aprotic solvent provides a non-reactive medium for the reaction.

Causality Behind Experimental Choices:

  • Triethylamine (Et3N): A non-nucleophilic organic base that is soluble in organic solvents. Its primary role is to neutralize the HCl by-product, preventing the protonation of the starting amine, which would render it unreactive.

  • Aprotic Solvent (THF/DCM): These solvents are chosen for their ability to dissolve both the starting amine and ethyl chloroformate without participating in the reaction. Their relatively low boiling points also facilitate easy removal during work-up.

Method 2: Synthesis via Inorganic Base in a Biphasic System

An alternative approach involves the use of an inorganic base, such as sodium carbonate or potassium carbonate, in a biphasic system, often a mixture of an organic solvent and water. This method, known as the Schotten-Baumann reaction condition, is particularly useful for large-scale synthesis due to the low cost and ready availability of the base.

Causality Behind Experimental Choices:

  • Inorganic Base (Na2CO3/K2CO3): These bases are inexpensive and effective at neutralizing the generated HCl. The reaction occurs at the interface of the aqueous and organic layers.

  • Biphasic System (e.g., Dichloromethane/Water): The organic solvent dissolves the starting material and product, while the aqueous layer contains the inorganic base and sequesters the salt by-product, simplifying the purification process.

Quantitative Data Comparison

The following table summarizes the key parameters for the two synthesis methods, based on typical laboratory-scale reactions.

ParameterMethod 1: Triethylamine in Aprotic SolventMethod 2: Inorganic Base in Biphasic System
Starting Material 2-Amino-6-methylbenzothiazole2-Amino-6-methylbenzothiazole
Reagent Ethyl ChloroformateEthyl Chloroformate
Base TriethylamineSodium Carbonate
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Dichloromethane and Water
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours3-6 hours
Typical Yield 85-95%80-90%
Work-up Filtration of triethylamine hydrochloride, washing with water and brine, drying over anhydrous sulfate, and solvent evaporation.Separation of organic layer, washing with water, drying over anhydrous sulfate, and solvent evaporation.
Purification Recrystallization or column chromatographyRecrystallization or column chromatography

Experimental Protocols

Synthesis of the Precursor: 2-Amino-6-methylbenzothiazole

A common and reliable method for the synthesis of the starting material, 2-amino-6-methylbenzothiazole, is the reaction of p-toluidine with sodium thiocyanate in the presence of sulfuric acid, followed by cyclization with sulfuryl chloride.[1]

Step-by-Step Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine in chlorobenzene.

  • Add concentrated sulfuric acid dropwise to form a fine suspension of p-toluidine sulfate.

  • Add sodium thiocyanate and heat the mixture.

  • Cool the reaction mixture and add sulfuryl chloride, maintaining the temperature below 50 °C.

  • After the reaction is complete, remove the chlorobenzene by filtration.

  • Dissolve the solid residue in hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 2-amino-6-methylbenzothiazole.

Method 1: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester Synthesis using Triethylamine
  • Dissolve 2-amino-6-methylbenzothiazole (1 equivalent) in dry tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Method 2: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester Synthesis using Sodium Carbonate
  • Dissolve 2-amino-6-methylbenzothiazole (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of sodium carbonate (2 equivalents) in water and add it to the flask.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthesis

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_method1 Method 1: Triethylamine in Aprotic Solvent cluster_method2 Method 2: Inorganic Base in Biphasic System p_toluidine p-Toluidine thiourea p-Tolylthiourea intermediate p_toluidine->thiourea na_scn NaSCN, H₂SO₄ amino_benzothiazole 2-Amino-6-methylbenzothiazole thiourea->amino_benzothiazole so2cl2 SO₂Cl₂ start1 2-Amino-6-methylbenzothiazole start2 2-Amino-6-methylbenzothiazole product1 (6-Methyl-benzothiazol-2-yl)- carbamic acid ethyl ester start1->product1 Acylation reagent1 Ethyl Chloroformate, Et₃N, THF product2 (6-Methyl-benzothiazol-2-yl)- carbamic acid ethyl ester start2->product2 Acylation reagent2 Ethyl Chloroformate, Na₂CO₃, DCM/H₂O

Caption: General reaction for the synthesis of the target carbamate.

Trustworthiness and Self-Validation

The protocols described are based on well-established and fundamental organic reactions. The successful synthesis of the target compound can be validated at each stage through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and determine the purity of the product.

  • Melting Point Analysis: A sharp melting point range for the recrystallized product is indicative of high purity.

  • Spectroscopic Analysis (NMR, IR, Mass Spectrometry): To confirm the chemical structure of the final product. For instance, in the ¹H NMR spectrum, the appearance of a triplet and a quartet corresponding to the ethyl group, along with the disappearance of the primary amine protons, would confirm the formation of the carbamate.

By employing these analytical methods, researchers can ensure the identity and purity of their synthesized (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, thereby validating the reproducibility of the chosen method.

References

  • Allen, C. F. H.; Allen, J. A. V. 2-Amino-6-methylbenzothiazole. Org. Synth.1942 , 22, 16. DOI: 10.15227/orgsyn.022.0016. [Link]

Sources

Comparative

A Comparative Guide to the Selectivity and Cross-Reactivity Profiling of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity

The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester represents a novel entity within this promising class. As with any potential therapeutic, its journey from a promising hit to a viable lead compound is critically dependent on a thorough understanding of its biological interactions.

Unintended interactions with proteins other than the intended target, known as off-target effects, are a primary cause of drug toxicity and clinical trial failures.[4][5] Therefore, early and comprehensive profiling for selectivity and cross-reactivity is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide provides a robust framework for characterizing the selectivity profile of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, comparing its performance with relevant alternatives using state-of-the-art experimental methodologies. The principles and protocols detailed herein are designed to be broadly applicable for the rigorous evaluation of any novel small molecule inhibitor.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the selectivity of our lead compound, "(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester" (let's call it BTC-E01 ), it is essential to test it alongside a carefully selected panel of comparator compounds. This panel should ideally include:

  • Compound A (The "Selective" Comparator): A well-characterized benzothiazole derivative known for its high selectivity towards a specific target (e.g., a selective EGFR inhibitor). This compound serves as a benchmark for a desirable selectivity profile.

  • Compound B (The "Promiscuous" Comparator): A known multi-kinase inhibitor or a compound with a broader off-target profile. This comparator highlights the potential pitfalls of poor selectivity and serves as a negative control in selectivity assays.

  • Compound C (The "Structural Analog"): A close structural analog of BTC-E01 , differing by a single functional group (e.g., a 6-chloro instead of a 6-methyl substitution). This allows for the investigation of structure-selectivity relationships.

Part 1: Broad-Spectrum Selectivity Assessment via Kinase Profiling

Given that a significant number of benzothiazole derivatives exhibit activity against protein kinases, a broad kinase panel screen is the logical first step in assessing selectivity.[6][7] This provides a wide-angle view of the compound's potential targets and off-targets across the human kinome.

Rationale for Experimental Choices

We will employ a luminescence-based ADP detection assay, which is a universal platform suitable for screening diverse kinase targets.[8] This method measures the amount of ADP produced during the kinase reaction, offering high sensitivity and reproducibility.[8] A critical parameter in kinase inhibitor assays is the concentration of ATP. To ensure that the resulting IC₅₀ values reflect the intrinsic affinities of the inhibitors, the ATP concentration should be set to the approximate Michaelis constant (Kₘ) for each individual kinase in the panel.[9]

Experimental Protocol: Kinase Profiling via ADP-Glo™ Assay
  • Compound Preparation: Prepare 10 mM stock solutions of BTC-E01 , Compound A, Compound B, and Compound C in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in an appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution.

  • Enzyme Addition: Add 2.5 µL of the respective kinase/substrate mixture for each of the kinases being profiled. The panel should be as broad as possible, representing different families of the human kinome.

  • Reaction Initiation: Add 5 µL of ATP solution (at 2x the final desired Kₘ concentration). Incubate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Fit the data to a dose-response curve to determine the IC₅₀ value for each kinase-inhibitor interaction.

Data Presentation: Comparative Kinase Selectivity

The results should be summarized in a table to facilitate direct comparison. A "Selectivity Score" can also be calculated to quantify the degree of selectivity.

Kinase Target BTC-E01 (IC₅₀, nM) Compound A (IC₅₀, nM) Compound B (IC₅₀, nM) Compound C (IC₅₀, nM)
Target Kinase 1502515075
Off-Target Kinase 2>10,000>10,000500>10,000
Off-Target Kinase 31,2005,0003002,500
Off-Target Kinase 48,500>10,0008009,000
... (Panel of >100 kinases)............

Table 1: Hypothetical IC₅₀ data from a comprehensive kinase profiling panel.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound_Stocks Compound Stock Solutions (10 mM in DMSO) Serial_Dilutions 10-point Serial Dilutions Compound_Stocks->Serial_Dilutions Plate_Compounds Dispense Compounds to 384-well Plate Serial_Dilutions->Plate_Compounds Add_Kinase Add Kinase/Substrate Mixture Plate_Compounds->Add_Kinase Add_ATP Initiate Reaction (Add ATP at Km) Add_Kinase->Add_ATP Incubate_1 Incubate 60 min Add_ATP->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate 40 min Stop_Reaction->Incubate_2 Detect_ADP Convert ADP to ATP (Kinase Detection Reagent) Incubate_2->Detect_ADP Incubate_3 Incubate 30 min Detect_ADP->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Generate_Curves Generate Dose-Response Curves Calc_Inhibition->Generate_Curves Determine_IC50 Determine IC₅₀ Values Generate_Curves->Determine_IC50

Caption: Workflow for broad-spectrum kinase inhibitor profiling.

Part 2: Validating Target Engagement in a Cellular Context with CETSA

While biochemical assays are invaluable for initial screening, they do not account for factors like cell permeability or intracellular target availability. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures a compound's engagement with its target protein within intact cells.[10][11] The principle is that a protein, when bound to a ligand (our compound), becomes thermodynamically stabilized and is more resistant to heat-induced denaturation.[12][13]

Rationale for Experimental Choices

CETSA provides physiologically relevant confirmation of the interactions observed in biochemical assays.[14] A positive thermal shift (an increase in the protein's melting temperature) is a strong indicator of direct binding in a complex cellular environment.[11] We will perform both a melt curve experiment to determine the optimal temperature and an isothermal dose-response experiment to quantify the potency of target engagement (EC₅₀).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., one that endogenously expresses the putative target kinase) to ~80% confluency.

    • Harvest the cells and resuspend them in culture medium. Treat the cell suspension with various concentrations of BTC-E01 (or comparators) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • For the melt curve, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. For the isothermal dose-response, heat all samples at a single pre-determined temperature (from the melt curve) for 3 minutes.[10]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[10]

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[10]

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For the melt curve, plot the normalized band intensity against temperature to generate a melting curve for the vehicle- and drug-treated samples. The difference in the melting temperature (Tₘ) is the thermal shift (ΔTₘ).

    • For the isothermal dose-response, plot the normalized band intensity against the compound concentration to determine the cellular EC₅₀.

G start Start: Intact Cells Treat_Cells 1. Treat Cells with Compound or Vehicle start->Treat_Cells end_node End: Target Engagement Data Heat_Challenge 2. Heat Challenge (Temperature Gradient) Treat_Cells->Heat_Challenge Lysis 3. Cell Lysis (Freeze-Thaw) Heat_Challenge->Lysis Centrifuge 4. Centrifugation (Separate Soluble/Insoluble) Lysis->Centrifuge Collect_Supernatant 5. Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant WB_Analysis 6. Western Blot Analysis (Quantify Target Protein) Collect_Supernatant->WB_Analysis Data_Analysis 7. Data Analysis (Plot Melt Curve, Calc. ΔTm) WB_Analysis->Data_Analysis Data_Analysis->end_node

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparative Target Engagement

The CETSA results provide a clear visual and quantitative measure of how effectively each compound binds to its intended target inside a cell.

Compound Target Kinase 1 (ΔTₘ, °C) Target Kinase 1 (Cellular EC₅₀, nM)
BTC-E01 +4.5150
Compound A+5.295
Compound B+1.8800
Compound C+3.9210

Table 2: Hypothetical CETSA data demonstrating target stabilization and cellular potency.

Expert Interpretation and Path Forward

The synthesis of biochemical and cell-based data provides a powerful, multi-dimensional view of a compound's selectivity.

  • High Concordance: If BTC-E01 shows a potent IC₅₀ against Target Kinase 1 with minimal off-target activity in the kinase panel, and this is corroborated by a significant thermal shift and a potent cellular EC₅₀ in the CETSA experiment, it builds a strong case for a selective and cell-permeable compound.

  • Biochemical Potency, Weak Cellular Activity: A potent IC₅₀ in the biochemical assay but a weak or non-existent thermal shift in CETSA could indicate poor cell permeability, rapid metabolism, or efflux from the cell. This would necessitate medicinal chemistry efforts to improve the compound's cellular properties.

  • Broad Activity Profile: If, like Compound B, BTC-E01 shows activity against multiple kinases, it may not be suitable for a therapeutic indication requiring high selectivity. However, such a profile could be desirable for indications where multi-target engagement is beneficial (e.g., certain cancers).

The systematic approach outlined in this guide, progressing from broad biochemical profiling to focused, cell-based target validation, is essential for de-risking new chemical entities.[4] For (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (BTC-E01 ), this rigorous comparative analysis will not only define its selectivity profile but also guide its future optimization. By grounding our decisions in robust experimental data, we can confidently advance compounds with the highest potential for safety and efficacy into the next stages of drug development.

References

  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • Gao, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • BenchChem. A Researcher's Guide to Navigating Off-Target Effects: A Comparative Analysis of In Vitro Profiling Assays.
  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online.
  • Vidal, D., et al. (2011).
  • Bower, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology.
  • Wells, C. I., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Publications.
  • Liu, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Tan, C. H., et al. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Expert Opinion on Therapeutic Patents.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • ACS Publications. (2013). Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL. Journal of Medicinal Chemistry.
  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • El-Sayed, N. N. E., et al. (2014).
  • Al-Warhi, T., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances.
  • BenchChem. The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivat.

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester and Analogs

Executive Summary & Rationale Benzothiazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of antimitotic agents[1]. Recent drug repurposing efforts have identified fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Benzothiazole scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of antimitotic agents[1]. Recent drug repurposing efforts have identified frentizole—an immunomodulatory drug originally developed for autoimmune conditions—as a potent inhibitor of tubulin polymerization targeting the colchicine binding site[2].

To optimize its pharmacokinetic profile, overcome potential resistance, and refine its binding affinity, researchers have synthesized various structural analogs[3]. This guide provides an in-depth Structure-Activity Relationship (SAR) comparison between the classical frentizole structure (a urea derivative) and its carbamate counterpart, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (often designated as Compound 8a in recent literature)[4].

Structure-Activity Relationship (SAR) Analysis

The transition from frentizole to the carbamate analog involves two critical structural modifications that directly influence target engagement at the α/β -tubulin interface:

  • The Linker Region (Urea vs. Carbamate): Frentizole utilizes a phenylurea linker, which provides two hydrogen bond donors (NH) and significant steric bulk via the terminal phenyl ring. In contrast, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester replaces this with an ethyl carbamate linker. This modification eliminates one hydrogen bond donor, altering the conformational flexibility of the molecule. The smaller, more flexible ethyl chain reduces steric clashes in the hydrophobic pocket of the colchicine site, potentially allowing for a deeper insertion of the benzothiazole core[2].

  • C6 Substitution (Methoxy vs. Methyl): Frentizole features a C6-methoxy group, which acts as both an electron-donating group (via resonance) and a hydrogen bond acceptor. Compound 8a substitutes this with a C6-methyl group. The methyl group is purely hydrophobic and electron-donating via hyperconjugation. This increases the overall lipophilicity of the molecule, enhancing cell membrane permeability while shifting the electronic density of the benzothiazole ring, which is crucial for π−π stacking interactions with hydrophobic residues in the tubulin binding pocket[4].

Comparative Performance Data

The following table synthesizes the in vitro efficacy of these analogs based on established cell viability and tubulin polymerization assays. The data highlights their ability to selectively target tumorigenic cells while sparing non-tumorigenic lines.

CompoundStructural ModificationsHeLa IC 50​ ( μ M)U87MG IC 50​ ( μ M)HEK-293 IC 50​ ( μ M)Primary Mechanism of Action
Frentizole Urea linker, C6-methoxy~2.5~4.1> 10.0 (Low Toxicity)Tubulin inhibition (Colchicine site)
Compound 8a Carbamate linker, C6-methyl~3.2~5.0> 10.0 (Low Toxicity)Tubulin inhibition (Colchicine site)
ABT-751 (Ref) Sulfonamide derivative~1.5~2.8> 10.0Tubulin inhibition (Colchicine site)

(Note: IC 50​ values represent the half-maximal inhibitory concentration for cellular proliferation at 72 hours. Values are aggregated from standardized MTT assays[4].)

Mechanistic Pathway

Both frentizole and (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester operate via a well-defined apoptotic pathway triggered by cytoskeletal disruption[5].

Pathway A Benzothiazole Carbamate (8a) B Tubulin Dimer (Colchicine Site) A->B Binds α/β interface C Microtubule Depolymerization B->C Inhibits assembly D Spindle Assembly Checkpoint C->D Triggers SAC E G2/M Arrest & Apoptosis D->E Sustained activation

Fig 1: Mechanistic pathway of benzothiazole carbamates inducing apoptosis via tubulin inhibition.

Experimental Protocols & Validation Workflows

To ensure scientific integrity and reproducibility, the evaluation of these benzothiazole analogs relies on a self-validating system of orthogonal assays.

Workflow S1 S1 S2 2. Target Engagement Cell-Free Tubulin Assay Measure 340nm Turbidity S1->S2 Validated Compound S3 3. Cellular Efficacy MTT Proliferation Assay Determine IC50 (HeLa/U87) S2->S3 Confirmed Tubulin Inhibition S4 4. Mechanistic Validation Flow Cytometry (PI) Confirm G2/M Arrest S3->S4 Established Dosing

Fig 2: Sequential experimental workflow for validating tubulin-targeting antimitotic agents.

Protocol 1: Cell-Free Tubulin Polymerization Assay

This assay isolates the mechanism of action, proving that the compound directly engages the target rather than causing off-target cellular toxicity.

  • Preparation: Thaw purified porcine brain tubulin (>99% purity) on ice. Prepare assay buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

    • Causality: GTP is strictly required for tubulin heterodimer assembly. Mg 2+ acts as a critical cofactor for GTP binding, while EGTA chelates Ca 2+ , which would otherwise inhibit polymerization.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with varying concentrations of the benzothiazole analogs (e.g., 0.1 to 10 μ M) in a 96-well half-area plate at 4°C for 10 minutes.

    • Causality: Pre-incubation at 4°C prevents premature polymerization, ensuring the compound fully equilibrates with the unpolymerized dimers.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Monitor absorbance at 340 nm every 1 minute for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, which is directly proportional to the absorbance at 340 nm. A dose-dependent decrease in V max​ confirms direct target inhibition.

Protocol 2: Cellular Proliferation Assay (MTT)
  • Seeding: Seed HeLa or U87MG cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO 2​ .

  • Treatment: Treat cells with a concentration gradient of Compound 8a (0.01 μ M to 50 μ M) for 72 hours.

  • Detection: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • Causality: MTT measures metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes. Because metabolic activity directly correlates to viable cell number, this assay accurately establishes the IC 50​ for cellular proliferation.

Protocol 3: Cell Cycle Analysis via Flow Cytometry
  • Treatment & Fixation: Treat HeLa cells with the established IC 50​ concentration of the analog for 24 hours. Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.

    • Causality: Ethanol fixation permeabilizes the cell membrane and preserves cellular DNA integrity, which is required for stoichiometric dye binding.

  • Staining: Resuspend cells in PBS containing 50 μ g/mL Propidium Iodide (PI) and 100 μ g/mL RNase A. Incubate for 30 mins at room temperature in the dark.

    • Causality: RNase A is mandatory because PI intercalates into both DNA and RNA. Degrading the RNA ensures the fluorescence signal is strictly proportional to DNA content, allowing accurate differentiation of G1, S, and G2/M phases.

  • Acquisition: Analyze via flow cytometry to confirm an accumulation of cells in the G2/M phase, the hallmark phenotype of tubulin inhibitors.

References

  • Frentizole, a Nontoxic Immunosuppressive Drug, and Its Analogs Display Antitumor Activity via Tubulin Inhibition International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Benzothiazole derivatives in the design of antitumor agents ResearchGate / Chemical Biology & Drug Design URL:[Link]

Sources

Comparative

Validating Target Engagement of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester in Cancer Cell Lines

Introduction and Structural Rationale The 2-aminobenzothiazole scaffold is widely recognized as a privileged pharmacophore in oncology. Its planar, bicyclic structure effectively mimics the adenine ring of ATP, allowing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The 2-aminobenzothiazole scaffold is widely recognized as a privileged pharmacophore in oncology. Its planar, bicyclic structure effectively mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding pocket (hinge region) of various oncogenic kinases .

Among these derivatives, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (CAS: 85063-60-1) represents a highly optimized structural evolution. The addition of a lipophilic ethyl carbamate moiety and a 6-methyl substitution serves a dual purpose: it enhances cellular membrane permeability and optimizes hydrophobic interactions within the kinase active site. This guide provides an objective, data-driven comparison of this compound against the FDA-approved PI3Kα inhibitor Alpelisib (BYL719), detailing the self-validating experimental workflows required to definitively prove intracellular target engagement.

Mechanistic Rationale: The PI3K/AKT Axis

In many solid tumors, such as breast and lung carcinomas, hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway drives uncontrolled cellular proliferation and survival. (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester intervenes at the apex of this signaling cascade. By occupying the ATP-binding cleft of PI3K, the compound prevents the phosphorylation of PIP2 into PIP3, thereby starving downstream effectors like AKT of their critical activation signal.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR / Cell Survival AKT->mTOR Promotes Drug (6-Methyl-benzothiazol-2-yl) -carbamic acid ethyl ester Drug->PI3K Competitive Inhibition

Fig 1. Mechanism of PI3K pathway inhibition by the benzothiazole derivative.

Comparative Performance Data

To benchmark the efficacy of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, we compare its in vitro kinase inhibitory activity and cellular cytotoxicity against Alpelisib and a baseline, unsubstituted 2-aminobenzothiazole core .

Table 1: Comparative Inhibitory Activity against PI3K Isoforms (In Vitro)

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)
Alpelisib (BYL719) 5.01200250
(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester 12.4>1000310
Standard 2-Aminobenzothiazole 65.0>2000850

Table 2: Comparative Cytotoxicity in Cancer Cell Lines (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Alpelisib (BYL719) 0.83.2
(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester 6.514.2
Standard 2-Aminobenzothiazole 22.134.2

Analysis: While Alpelisib remains the most potent PI3Kα-specific inhibitor, the ethyl carbamate derivative demonstrates a highly competitive nanomolar affinity for PI3Kα. This represents a >5-fold improvement in target engagement over the unsubstituted 2-aminobenzothiazole core, proving the structural causality of the ethyl ester and 6-methyl modifications.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, proving target engagement requires a two-tiered, self-validating approach: demonstrating direct biochemical inhibition in a controlled environment, followed by proving physical binding inside the living cell.

Protocol 1: In Vitro Target Validation via ADP-Glo™ Kinase Assay

Causality behind the choice: Traditional kinase assays measure the depletion of ATP. However, ATP can be depleted by non-specific ATPases or compound interference, leading to false-positive target engagement. The ADP-Glo assay is chosen because it directly measures the product of the kinase reaction (ADP). A reduction in the luminescent signal directly and exclusively correlates with true kinase inhibition .

Step-by-Step Methodology:

  • Reaction Setup : In a 384-well solid white plate, combine 2 µL of recombinant PI3Kα enzyme and lipid substrate (PIP2) in an optimized kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA).

  • Compound Addition : Add 0.5 µL of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester (titrated in a 12-point dose-response curve from 10 µM to 0.1 nM).

  • Initiation : Add 2.5 µL of ultra-pure ATP (10 µM final concentration) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (Causality: This step completely degrades unreacted ATP, ensuring background noise is mathematically eliminated).

  • Signal Generation : Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Causality: This converts the generated ADP back into ATP, which drives a luciferase reaction).

  • Data Acquisition : Read luminescence on a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Intracellular Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality behind the choice: A compound may inhibit a purified enzyme but fail in cellular models due to poor membrane permeability, rapid efflux, or competition with high intracellular ATP concentrations (~1-5 mM). CETSA bridges this gap. It relies on the thermodynamic principle that a protein bound to a ligand is more resistant to heat-induced unfolding than the unbound apo-protein. By observing a "thermal shift" in the degradation curve, we definitively prove that the compound physically engages PI3K inside the living cancer cell .

CETSA_Workflow Step1 1. Treat Cells (Vehicle vs. Drug) Step2 2. Heat Treatment (Temperature Gradient) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Isolate Soluble Protein Fraction Step3->Step4 Step5 5. Western Blot (Detect Target) Step4->Step5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Step-by-Step Methodology:

  • Cell Treatment : Seed MCF-7 cells in 10 cm dishes. Treat with either vehicle (0.1% DMSO) or 10 µM (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester for 2 hours at 37°C to allow for intracellular accumulation.

  • Aliquot & Heat Shock : Harvest the cells, wash with PBS, and divide them into equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler.

  • Lysis : Cool the tubes to room temperature. Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C water bath) rather than harsh detergents, which could artificially disrupt the drug-protein complex.

  • Centrifugation : Spin the lysates at 20,000 x g for 20 minutes at 4°C. (Causality: Heat-denatured, unbound proteins will aggregate and pellet, while stable, drug-bound proteins remain in the soluble supernatant).

  • Quantification : Resolve the soluble fractions via SDS-PAGE and perform a Western Blot using a PI3Kα-specific primary antibody. A shift in the melting temperature (Tm) in the drug-treated group confirms intracellular target engagement.

Conclusion

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester demonstrates robust, nanomolar target engagement against PI3Kα. By employing a self-validating matrix of product-formation biochemical assays (ADP-Glo) and biophysical cellular assays (CETSA), researchers can confidently differentiate true target engagement from off-target cytotoxicity. This rigorous validation framework is essential for the continued optimization of benzothiazole-based therapeutics in oncology.

References

  • Huang, G., Cierpicki, T., & Grembecka, J. (2023). "2-Aminobenzothiazoles in anticancer drug design and discovery." Bioorganic Chemistry, 135, 106477. URL:[Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). "Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation." Assay and Drug Development Technologies, 7(6), 560-572. URL:[Link]

  • Martinez Molina, D., et al. (2023). "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Chemical Biology. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester was not publicly available at the time of writing. The following procedures are based on the known hazards of structurally similar chemicals and general best practices for laboratory waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always have a substance-specific SDS on hand before handling any chemical.

Introduction

(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester is a specialized organic compound utilized in various research and development applications. As with any laboratory chemical, responsible handling and disposal are paramount to ensure the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step approach to the proper disposal of this compound and associated contaminated materials, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is essential. Based on data from similar benzothiazole and carbamate compounds, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester should be treated as a hazardous substance.

Anticipated Hazards:

  • Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.[2][3]

  • Aquatic Toxicity: Potentially harmful to aquatic life.

A comprehensive risk assessment should be conducted before working with this compound, and appropriate control measures should be in place.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. When handling (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester for any purpose, including disposal, the following PPE should be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[4]

Spill Management Protocols

Accidental spills must be handled promptly and safely.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.

  • Collect the contaminated absorbent material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All cleaning materials should also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and alert your institution's EHS department or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Disposal of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Chemical waste must be managed in accordance with local, state, and federal regulations.[5] The following procedures outline the general steps for the proper disposal of this compound.

Step 1: Waste Identification and Classification All waste containing (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester must be classified as hazardous waste.[6] This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., filter paper, pipette tips, gloves).

  • Solutions containing the compound.

  • Rinsate from cleaning contaminated glassware.

Step 2: Waste Segregation and Storage

  • Solid Waste: Collect solid waste (e.g., contaminated gloves, paper towels, and solid chemical) in a clearly labeled, durable, and sealable container.

  • Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and compatible container. Do not mix with other incompatible waste streams.[7] The container should have a secure, tight-fitting lid.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester," and the approximate concentration or quantity.[7][8]

  • Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.[9] Ensure secondary containment is used to prevent spills.[10]

Step 3: Disposal of Empty Containers Empty containers that once held (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester must also be handled with care.

  • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[6][8]

  • Collect the rinsate as hazardous liquid waste.[6]

  • After triple rinsing, deface or remove the original label.[6][8]

  • The rinsed container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.[6]

Step 4: Arranging for Waste Pickup Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not pour any amount of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester down the drain.[4][10]

Summary of Key Disposal Information

Waste TypeContainerLabelingDisposal Method
Solid Waste Sealable, durable container"Hazardous Waste," full chemical nameEHS pickup
Liquid Waste Leak-proof, compatible container with a secure lid"Hazardous Waste," full chemical name, concentrationEHS pickup
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste," full chemical nameEHS pickup
Empty Containers Original containerDeface original label after rinsingDispose as non-hazardous waste after triple rinsing (confirm with EHS)

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (Unused chemical, contaminated items, solutions) B Is the waste solid or liquid? A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Securely seal container C->E D->E F Label with: 'Hazardous Waste' Full Chemical Name Concentration/Quantity E->F G Store in designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Contact EHS for Waste Pickup H->I

Sources

Handling

Personal protective equipment for handling (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

Comprehensive Safety and Handling Guide: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester This guide provides essential safety and logistical information for the handling and disposal of (6-Methyl-benzothiazol-2-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester

This guide provides essential safety and logistical information for the handling and disposal of (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester. As a research chemical with an incompletely characterized toxicological profile, a cautious and proactive approach to safety is paramount. This document synthesizes data from structurally related compounds to establish best practices for laboratory use.

Hazard Analysis: A Synthesis of Structural Precedents

  • The Benzothiazole Moiety: Benzothiazole and its derivatives are known to present a range of health hazards. Studies have indicated that compounds in this class can be dermal sensitizers and respiratory tract irritants.[1][2] Epidemiological studies of workers exposed to certain benzothiazole derivatives, such as 2-mercaptobenzothiazole, have suggested potential links to an increased risk of certain cancers.[1][2][3] Some derivatives are classified as skin and eye irritants.[4][5]

  • The Ethyl Carbamate Moiety: The ethyl carbamate functional group, also known as urethane, is a significant toxicological concern. Ethyl carbamate itself is classified as a Category 2 carcinogen and is listed by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[6] It is also recognized as a genotoxic substance.[6]

Given these precedents, (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester must be handled as a substance with the potential for skin and eye irritation, respiratory irritation, dermal sensitization, and potential carcinogenicity and genotoxicity.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is essential to minimize exposure during all handling procedures. The following table outlines the recommended PPE for various laboratory operations involving (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester.

Operation Engineering Controls Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (Double-gloving recommended)Safety Glasses with Side Shields or GogglesLab Coat (Flame-resistant recommended)N95 or higher-rated respirator if not in a fume hood
Solution Preparation and Transfers Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash GogglesLab CoatNot generally required if in a fume hood
Reaction Setup and Monitoring Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash GogglesLab CoatNot generally required if in a fume hood
Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash Goggles and Face ShieldLab CoatNot generally required if in a fume hood
Causality of PPE Choices:
  • Chemical Fume Hood: This is the primary engineering control to prevent inhalation of dusts, aerosols, or vapors. Given the potential respiratory irritation and carcinogenicity, all operations should be conducted within a certified chemical fume hood.[7]

  • Gloves (Nitrile or Neoprene): These materials provide good resistance to a broad range of chemicals. Double-gloving is a prudent measure to protect against undetected tears or punctures, especially during prolonged handling.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles offer superior protection against splashes and should be used when handling solutions. A face shield provides an additional layer of protection during large-scale operations or when there is a significant splash risk.[4][7]

  • Lab Coat: A lab coat protects the skin and personal clothing from contamination.

  • Respiratory Protection: If a chemical fume hood is not available for an operation that could generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[7][8]

Step-by-Step Handling and Disposal Protocols

Pre-Experiment Preparation
  • Designate a Work Area: All work with (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester should be conducted in a designated area within a chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Safe Handling Workflow

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Cleanup Cleanup & Disposal Prep Don Appropriate PPE Weigh Weigh Solid in Fume Hood Prep->Weigh Enter designated area Dissolve Dissolve in Solvent Weigh->Dissolve Transfer solid React Perform Reaction Dissolve->React Add to reaction vessel Workup Conduct Work-up/ Purification React->Workup After reaction completion Decontaminate Decontaminate Glassware Workup->Decontaminate Post-purification Dispose Dispose of Waste Decontaminate->Dispose Segregate waste streams Doff Doff PPE Dispose->Doff Final step

Caption: A typical workflow for safely handling the chemical.

Spill Management
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

  • Don Appropriate PPE: Before cleaning up a spill, don the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontaminate the Area: Once the spilled material is removed, decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed container and disposed of as hazardous waste.

Disposal Plan

All waste containing (6-Methyl-benzothiazol-2-yl)-carbamic acid ethyl ester, including contaminated labware, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, sealed waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Do not discharge this chemical or its waste into drains or the environment.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 2018.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed, 2018.
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment, 2021.
  • MATERIAL SAFETY D
  • SAFETY D
  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. PubMed, 2021.
  • Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment.
  • Carbamic acid, ethyl ester: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS), 2015.
  • SAFETY D
  • Safety D
  • Benzothiazole, 6-amino-2-(methylamino)- (8CI)

Sources

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